molecular formula C13H11BrO2 B1337880 4-(Benzyloxy)-2-bromophenol CAS No. 79352-66-2

4-(Benzyloxy)-2-bromophenol

Cat. No.: B1337880
CAS No.: 79352-66-2
M. Wt: 279.13 g/mol
InChI Key: HIGLPWLKZYKDNL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromophenol is a useful research compound. Its molecular formula is C13H11BrO2 and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGLPWLKZYKDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304222
Record name 2-Bromo-4-(phenylmethoxy)phenol
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Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79352-66-2
Record name 2-Bromo-4-(phenylmethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79352-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(phenylmethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901304222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromophenol: Properties, Synthesis, and Reactivity

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable scaffold due to the orthogonal reactivity of its distinct functional groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond a simple recitation of data to offer insights into its practical application and the chemical principles governing its behavior.

The molecule incorporates a phenol, a selectively placed bromine atom, and a benzyl-protected hydroxyl group. This arrangement is not a random assortment of functionalities; it is a carefully orchestrated platform for sequential, controlled chemical modifications. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1] The free phenolic hydroxyl group offers a site for etherification, esterification, or can modulate the electronic properties of the aromatic ring. The benzyloxy group acts as a robust, yet readily cleavable, protecting group for a second hydroxyl functionality, allowing its unmasking at a later, strategic point in a synthetic sequence.[2]

This guide will elucidate the core chemical properties of this compound, detail its synthesis with an emphasis on regiochemical control, explore its diverse reactivity, and highlight its application as a key intermediate in the synthesis of pharmacologically relevant molecules.[1][3][4]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation for its effective use in the laboratory, informing choices regarding solvents, reaction temperatures, and purification methods.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₃H₁₁BrO₂[4][5]
Molecular Weight 279.13 g/mol [1][4]
Appearance White to off-white solid[4]
Melting Point 72-73 °C[3][4][6][7]
Boiling Point 370.0 ± 27.0 °C (Predicted)[3][4][6]
Density 1.478 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 8.79 ± 0.20 (Predicted)[3][4]
CAS Number 79352-66-2[1][4][6]
InChI Key HIGLPWLKZYKDNL-UHFFFAOYSA-N[1][6]
Structural Representation

Caption: Structure of this compound.

Synthesis: A Study in Regioselective Bromination

The principal synthetic route to this compound is the electrophilic bromination of 4-benzyloxyphenol.[1] The success of this synthesis hinges on controlling the position of bromination. The starting material possesses two strongly activating, ortho-, para-directing groups: the hydroxyl (-OH) and the benzyloxy (-OCH₂Ph).[1] Since the para position relative to the hydroxyl group is blocked by the benzyloxy group, electrophilic attack is directed to the ortho positions. The key challenge is to achieve mono-bromination at the desired C2 position while preventing the formation of the 2,6-dibromo byproduct.[1]

This regioselectivity is governed by a careful selection of the brominating agent and reaction conditions.[1] Molecular bromine (Br₂) in a solvent such as acetic acid or dichloromethane is commonly employed.[1] The choice of solvent can influence the electrophilicity of the bromine and the overall reaction rate.

Synthesis Workflow

Synthesis_Workflow start 4-Benzyloxyphenol reaction Electrophilic Aromatic Substitution start->reaction reagents Brominating Agent (e.g., Br₂) Solvent (e.g., Acetic Acid) reagents->reaction conditions Controlled Temperature (e.g., 0°C to RT) conditions->reaction workup Aqueous Workup & Extraction reaction->workup product This compound purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound via regioselective bromination of 4-benzyloxyphenol.

Materials:

  • 4-Benzyloxyphenol (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 - 1.1 eq)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 4-benzyloxyphenol in glacial acetic acid or DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath. Causality: Performing the reaction at a low temperature helps to control the reaction rate and minimize over-bromination, thus improving selectivity for the mono-brominated product.

  • Bromine Addition: In a separate dropping funnel, prepare a solution of molecular bromine in the same solvent. Add the bromine solution dropwise to the stirred solution of 4-benzyloxyphenol over 30-60 minutes. Maintain the temperature at 0 °C during the addition. Causality: Slow, dropwise addition ensures that the concentration of bromine in the reaction mixture remains low, which is critical for preventing the formation of the dibromo byproduct.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange/brown color of bromine disappears. Self-Validation: The disappearance of the bromine color provides a clear visual confirmation that the reactive electrophile has been neutralized, preventing further unwanted reactions during workup.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. If acetic acid was used, dilute with water and extract with an organic solvent like ethyl acetate or DCM. If DCM was the solvent, add water to begin the wash. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), water, and finally brine. Causality: The bicarbonate wash removes the acidic solvent, preventing it from interfering with subsequent steps or degrading the product. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., ligroine or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield pure this compound.[3][4]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional domains, allowing it to serve as a versatile node for building molecular complexity.

Reactivity Map

Reactivity_Map cluster_coupling C-Br Bond Reactions cluster_phenol Phenolic -OH Reactions cluster_deprotection Benzyloxy Group Cleavage main This compound suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) main->suzuki Versatile handle buchwald Buchwald-Hartwig (R₂NH, Pd cat.) main->buchwald etherification Etherification (R-X, Base) main->etherification Nucleophilic site oxidation Oxidation (e.g., Fremy's Salt) main->oxidation Electron-rich hydrogenolysis Hydrogenolysis (H₂, Pd/C) main->hydrogenolysis Protecting group product_cc C-C Bond Formation (Biaryls) suzuki->product_cc product_cn C-N Bond Formation (Arylamines) buchwald->product_cn product_ether Phenolic Ethers etherification->product_ether product_quinone Quinones oxidation->product_quinone product_diol 2-Bromohydroquinone hydrogenolysis->product_diol

Caption: Key reaction pathways for this compound.

  • Reactions at the Bromine Atom: The aryl bromide is arguably the most versatile functional group on the molecule. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[1][2] This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling with boronic acids can generate biaryl structures, while Buchwald-Hartwig amination can introduce substituted amino groups.

  • Reactions of the Phenolic Hydroxyl Group: The acidic proton of the phenol can be easily removed by a base, creating a phenoxide that is a potent nucleophile. This enables straightforward O-alkylation or O-acylation to form ethers and esters, respectively. Furthermore, the electron-rich nature of the phenol makes it susceptible to oxidation, potentially forming quinone structures which are common motifs in biologically active compounds.[1]

  • Cleavage of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol at the 4-position. Its key advantage is its stability to a wide range of reaction conditions that might affect the free phenol at the 2-position. When desired, it can be cleanly removed, most commonly via catalytic hydrogenolysis (H₂ over Palladium on carbon), to reveal the free hydroquinone. This deprotection step is often a crucial final transformation in a multi-step synthesis.[2]

  • Electrophilic Aromatic Substitution: The aromatic ring is highly activated towards further electrophilic substitution due to the strong electron-donating effects of both the hydroxyl and benzyloxy groups.[1] Any subsequent electrophilic attack would be directed to the remaining activated positions, primarily C6.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[1][3][4] This compound is a hydroxylated metabolite of Penbutolol, a non-selective beta-blocker used in the management of hypertension.[1][3] The synthesis of drug metabolites is critical for pharmacological and toxicological studies, helping researchers understand how a drug is processed in the body.

Beyond this specific example, the structural motif of a functionalized bromophenol is prevalent in a vast array of biologically active molecules. Bromophenols isolated from marine sources are known to possess antioxidant, antimicrobial, and enzyme-inhibiting properties.[1][8][9] Synthetic bromophenol derivatives are being investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for potential anti-diabetic applications.[10] The benzyloxy pharmacophore itself is incorporated into molecules designed as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a target for Parkinson's disease therapy.[2][11] Therefore, this compound serves as a valuable starting material for building libraries of such compounds for screening and lead optimization in drug discovery programs.[1][7]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Protective gloves, chemical safety goggles, and a lab coat are mandatory.[12]

  • GHS Hazard Information:

    • Pictogram: GHS07 (Exclamation mark)[6]

    • Signal Word: Warning[6]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements (selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][4][13]

In case of accidental exposure, follow standard first-aid procedures. For skin contact, wash with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists or if ingested.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and strategically designed building block. Its value lies in the predictable and differential reactivity of its functional groups, which allows for the systematic and controlled construction of more complex molecules. For researchers in organic synthesis and drug development, a deep understanding of its properties, the rationale behind its synthesis, and the scope of its reactivity provides a powerful tool for the efficient creation of novel compounds with potential therapeutic applications.

References

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  • BLD Pharm. 79352-66-2|this compound.
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  • SAFETY DATA SHEET for 4-(Bromomethyl)benzoic Acid. (2025-01-23).
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  • SAFETY DATA SHEET for 2-Bromo-4'-hydroxyacetophenone. (2024-08-06).
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  • Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016-05-20).
  • MySkinRecipes. This compound.
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  • Benchchem. Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.
  • PubMed. Discovery of Novel Bromophenol... as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties.
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  • ChemicalBook. 4-Bromophenol(106-41-2) 1H NMR spectrum.
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An In-depth Technical Guide to 4-(Benzyloxy)-2-bromophenol (CAS: 79352-66-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-bromophenol, a key chemical intermediate in organic and medicinal chemistry. The document details its chemical and physical properties, provides a robust protocol for its synthesis and purification, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the reactivity of this compound and its applications in the synthesis of complex, biologically active molecules, supported by established reaction mechanisms. Safety and handling protocols are also explicitly outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated phenols and benzyl-protected compounds in their synthetic endeavors.

Introduction and Molecular Overview

This compound is a bifunctional aromatic compound featuring a phenol, a bromo substituent, and a benzyl ether. This unique combination of functional groups makes it a versatile building block in multi-step organic synthesis. The benzyloxy group serves as a stable protecting group for the para-hydroxyl functionality, which can be selectively removed under specific conditions. The ortho-bromo substituent, along with the free phenolic hydroxyl group, provides two distinct reactive sites for further molecular elaboration.[1]

The strategic placement of these groups significantly influences the molecule's reactivity. The electron-donating nature of both the hydroxyl and benzyloxy groups activates the aromatic ring, making it susceptible to electrophilic attack.[1] The bromine atom is a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 79352-66-2
Molecular Formula C₁₃H₁₁BrO₂
Molecular Weight 279.13 g/mol
Melting Point 72-73 °C
Boiling Point (Predicted) 370.0 ± 27.0 °C at 760 mmHg
Physical Form Solid
Purity Typically ≥98%

Synthesis and Purification

The most common and direct synthesis of this compound involves the electrophilic bromination of 4-benzyloxyphenol.[1] The electron-donating hydroxyl and benzyloxy groups direct the incoming electrophile (bromine) to the positions ortho to the hydroxyl group. Since the para position is blocked by the benzyloxy group, bromination occurs regioselectively at the C2 position.

Synthesis_of_this compound Start 4-Benzyloxyphenol Product This compound Start->Product Acetic Acid Bromine Br₂ Bromine->Product

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the bromination of activated phenols.

I. Materials and Equipment:

  • 4-Benzyloxyphenol

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

II. Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzyloxyphenol (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a dropping funnel, prepare a solution of molecular bromine (1 equivalent) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of 4-benzyloxyphenol over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the orange/red color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is typically purified by column chromatography on silica gel to remove unreacted starting material and any dibrominated byproducts.[1]

I. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

II. Experimental Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.

  • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Combine the fractions containing the pure product, as indicated by TLC analysis.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain pure this compound as a solid.

Spectroscopic and Chromatographic Analysis

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of both the phenol and benzyl rings, as well as the benzylic methylene protons. The protons on the phenolic ring will show a distinct splitting pattern due to the substitution.

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 13 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the oxygen and bromine substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic C-H (Benzyl)7.50 - 7.30 (m, 5H)128.8, 128.2, 127.6
Aromatic C-H (Phenol)7.20 - 6.80 (m, 3H)118.0, 116.5, 115.0
Benzylic CH₂~5.10 (s, 2H)~70.5
Aromatic C-O (Phenol)-~150.0
Aromatic C-O (Ether)-~149.0
Aromatic C-Br-~113.0
Aromatic C-ipso (Benzyl)-~136.5
Phenolic O-HVariable (broad singlet)-

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Infrared (IR) Absorption Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
~1250StrongAryl-O stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with nearly equal intensities.

Key Chemical Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its hydroxyl and bromo functionalities.

Reactivity_of_this compound Core This compound Suzuki Suzuki Coupling (with R-B(OH)₂) Core->Suzuki Pd Catalyst, Base Heck Heck Reaction (with Alkene) Core->Heck Pd Catalyst, Base Etherification O-Alkylation / O-Acylation (at -OH) Core->Etherification Base, R-X Debenzylation Deprotection (H₂, Pd/C) Core->Debenzylation Catalytic Hydrogenation Biphenyl Biphenyl Derivative Suzuki->Biphenyl Styrene Styrene Derivative Heck->Styrene Ether Phenolic Ether/Ester Etherification->Ether Dihydroxyphenyl 2-Bromo-1,4-dihydroxybenzene Derivative Debenzylation->Dihydroxyphenyl

Caption: Key reaction pathways of this compound.

Intermediate in Pharmaceutical Synthesis

A notable application of this compound is as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[1] Penbutolol is a beta-blocker used to treat high blood pressure, and this hydroxylated metabolite is important for studying its pharmacology and metabolism.[1]

Precursor for Bioactive Molecules

The structural motif of brominated and benzylated phenols is found in a variety of natural products and synthetic compounds with interesting biological activities.[2][3] These include antioxidant, antimicrobial, and enzyme inhibitory properties. This compound serves as a valuable starting material for the synthesis of analogs of these bioactive molecules, allowing for structure-activity relationship (SAR) studies.

Role in Heterocyclic and Natural Product Synthesis

The reactivity of the bromine atom in cross-coupling reactions and the ability to functionalize the hydroxyl group make this compound a useful precursor in the synthesis of more complex heterocyclic systems and in the total synthesis of natural products.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

CategoryStatement CodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source:

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere, such as nitrogen, to prevent degradation.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined reactivity profile. Its utility is primarily derived from the orthogonal reactivity of the phenolic hydroxyl group and the bromo substituent, all while the para-hydroxyl is protected as a benzyl ether. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, alongside essential safety information. For researchers in synthetic and medicinal chemistry, this compound offers a reliable and versatile platform for the construction of complex molecular architectures and the exploration of new chemical entities with potential therapeutic value.

References

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. (URL: [Link])

  • CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl)
  • JPH085832B2 - Method for producing 4-benzyloxyphenol - Google P
  • 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No. - Loba Chemie. (URL: [Link])

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4-(Benzyloxy)-2-bromophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-2-bromophenol (CAS: 79352-66-2): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzyl-protected phenol, a reactive aryl bromide, and an acidic phenolic hydroxyl group, makes it a highly versatile and valuable intermediate. This guide provides a comprehensive technical overview of its molecular properties, detailed synthetic protocols, spectroscopic characterization, chemical reactivity, and notable applications in drug development. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a critical resource for researchers, scientists, and professionals in drug development seeking to leverage this compound in their work.

Core Molecular Profile

This compound is a solid crystalline compound at room temperature.[1] The molecule's utility is derived from its three key functional groups: the phenolic hydroxyl group, which can be deprotonated or further functionalized; the bromine atom, which is a versatile handle for cross-coupling reactions; and the benzyloxy group, which serves as a robust protecting group for the para-phenol, allowing for selective reactions at other sites.[2]

PropertyValueReference
Chemical Formula C₁₃H₁₁BrO₂[1][3]
Molecular Weight 279.13 g/mol [2][3]
CAS Number 79352-66-2[2][3]
IUPAC Name 2-Bromo-4-(phenylmethoxy)phenol[3]
Melting Point 72-73 °C[1][3]
Boiling Point 370.0 ± 27.0 °C (Predicted)[1][3]
Density 1.478 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 8.79 ± 0.20 (Predicted)[3]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective bromination of 4-benzyloxyphenol.[2] The electron-donating nature of the benzyloxy and hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution. The steric bulk and electronic influence of the existing substituents direct the incoming bromine atom predominantly to the ortho position relative to the hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis via electrophilic bromination.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyphenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1 equivalent) in the same solvent. Add this solution dropwise to the stirred solution of 4-benzyloxyphenol over 30-60 minutes, maintaining the temperature at 0 °C. The choice of brominating agent can influence selectivity and ease of handling, with NBS often being preferred for milder conditions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the reddish-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ligroine) or by column chromatography on silica gel to yield pure this compound.[3]

G A 4-Benzyloxyphenol B Dissolve in DCM Cool to 0 °C A->B C Add NBS or Br₂ (1 eq) dropwise at 0 °C B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup (Na₂S₂O₃, H₂O, Brine) D->E F Dry & Concentrate E->F G Purification (Recrystallization or Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is critical. A combination of spectroscopic techniques is employed for unambiguous characterization.

TechniqueExpected Observations
¹H NMR ~9.0-10.0 ppm: A broad singlet corresponding to the phenolic -OH proton. ~7.3-7.5 ppm: A multiplet for the 5 protons of the benzyl group. ~6.8-7.2 ppm: Distinct signals for the 3 protons on the bromophenol ring, showing characteristic ortho and meta coupling. ~5.1 ppm: A singlet for the two benzylic (-O-CH₂-Ph) protons.
¹³C NMR Approximately 11-13 distinct signals are expected in the aromatic region (110-160 ppm), a signal for the benzylic carbon (~70 ppm), and signals for the brominated and oxygenated aromatic carbons at lower field.
HRMS (ESI-TOF) The high-resolution mass spectrum will show the molecular ion peak and confirm the elemental formula (C₁₃H₁₁BrO₂) by matching the experimental mass to the calculated exact mass.[4] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed.
FT-IR ~3400 cm⁻¹: Broad peak for the O-H stretch of the phenol. ~3100-3000 cm⁻¹: C-H stretches for the aromatic rings. ~1250 cm⁻¹: C-O stretch of the aryl ether.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block because its functional groups can be addressed with high selectivity.[2] This allows for the stepwise construction of complex molecular architectures.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for reactions like Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2][5] This is a cornerstone of modern synthesis for creating complex biaryl structures or introducing other functional moieties.

  • Phenolic Hydroxyl Functionalization: The hydroxyl group can be readily alkylated or acylated to form ethers or esters, respectively, allowing for the introduction of diverse side chains.[2]

  • Protecting Group Cleavage: The benzyloxy group is a stable protecting group that can be selectively removed under standard hydrogenolysis conditions (H₂, Pd/C) to reveal the free phenol at the 4-position.[2] This unmasking is often a key step late in a synthetic sequence.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring is susceptible to further electrophilic attack, although the positions are strongly dictated by the existing substituents.[2]

G cluster_0 Reaction Pathways Compound This compound A Cross-Coupling (e.g., Suzuki) Compound->A at Br B O-Alkylation/ Esterification Compound->B at OH C Hydrogenolysis (Deprotection) Compound->C at O-Bn

Caption: Key reactive sites of this compound.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable precursor in the synthesis of biologically active molecules.

Case Study: Intermediate for Penbutolol Metabolite

A primary application of this compound is its use as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[2][3] This molecule is a hydroxylated metabolite of Penbutolol, a beta-blocker used to treat high blood pressure.[2] The synthesis showcases the utility of the compound's functional handles in building a more complex pharmaceutical agent.

G A This compound B Multi-step Synthetic Sequence A->B Starting Material C (S)-4-Hydroxy Penbutolol B->C Leads to

Caption: Role as a precursor in pharmaceutical synthesis.

Scaffold for Bioactive Compounds

The bromophenol motif is prevalent in nature, especially in marine algae, and compounds containing this scaffold are known to possess a wide range of biological activities.[2][6] Synthetic bromophenols are therefore of great interest in drug discovery programs. They have been investigated for applications including PTP1B inhibitors for anti-diabetic properties and other therapeutic areas.[7]

The Benzyloxy Pharmacophore

Beyond its role as a protecting group, the benzyloxy moiety can itself be a key pharmacophore. Its incorporation into molecular frameworks has been explored to develop potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a validated target for therapies against neurodegenerative conditions like Parkinson's disease.[8][9] This highlights the dual utility of the compound's structure in rational drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation Mark)[10]
Signal Word Warning[10]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[1][3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic and medicinal chemists. Its well-defined reactivity, coupled with the stability of the benzyl protecting group, provides a reliable platform for constructing complex molecules. From its role in the synthesis of pharmaceutical metabolites to its potential as a scaffold for novel therapeutics, this compound continues to be a cornerstone intermediate for innovation in research and development. This guide has provided the core technical knowledge required to understand, handle, and effectively utilize this versatile building block.

References

  • Loba Chemie. 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No. - Loba Chemie. [Link]

  • PubChem. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

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  • MDPI. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

  • Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 4-Bromophenol | C6H5BrO | CID 7808. [Link]

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  • National Institutes of Health. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

  • PubMed. Discovery of Novel Bromophenol as Protein Tyrosine Phosphatase 1B Inhibitor. [Link]

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4-(Benzyloxy)-2-bromophenol structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-2-bromophenol: Structure, Synthesis, and Synthetic Utility

Introduction

This compound is a valuable bifunctional organic compound that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its structure, which features a phenol, an aryl bromide, and a benzyl ether protecting group, provides a versatile scaffold with multiple, selectively addressable reactive sites. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to its application in research and development. This compound is systematically named according to IUPAC nomenclature, and its structure is defined by the specific arrangement of its constituent functional groups on the phenol ring.

IUPAC Name: this compound

Chemical Structure: The structure consists of a phenol ring where the hydroxyl group is at position C1. A bromine atom is substituted at the ortho position (C2), and a benzyloxy group (-OCH₂Ph) is located at the para position (C4).

IdentifierValueSource
CAS Number 79352-66-2[1]
Molecular Formula C₁₃H₁₁BrO₂[2]
Molecular Weight 279.13 g/mol [1][2]
InChI Key HIGLPWLKZYKDNL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature and requires storage in a dry, inert atmosphere to maintain its integrity.

PropertyValueSource
Appearance White to off-white solid[3]
Melting Point 72-73 °C[3][4]
Boiling Point 370.0 ± 27.0 °C (Predicted)[3][4]
Density 1.478 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 8.79 ± 0.20 (Predicted)[3][4]
Storage Room temperature, sealed in dry conditions, under nitrogen[4][5]

Synthesis and Mechanism

The most common and direct synthesis of this compound involves the electrophilic bromination of its precursor, 4-(benzyloxy)phenol.[1] This reaction leverages the principles of electrophilic aromatic substitution, where the electronic properties of the starting material dictate the regiochemical outcome.

Mechanistic Rationale

The benzene ring of 4-(benzyloxy)phenol is highly activated towards electrophilic attack due to the strong electron-donating effects of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups.[1] Both groups are ortho, para-directors. Since the para position is occupied by the benzyloxy group, incoming electrophiles are directed to the positions ortho to the hydroxyl group (C2 and C6). The reaction typically yields the mono-brominated product at the C2 position due to steric considerations and careful control of stoichiometry.

Experimental Protocol: Bromination of 4-(Benzyloxy)phenol

This protocol describes a representative procedure for the synthesis of this compound.

  • Dissolution: Dissolve 4-(benzyloxy)phenol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Cooling: Cool the solution in an ice bath (0-5 °C) to control the reaction rate and minimize side-product formation.

  • Bromination: Add a solution of molecular bromine (Br₂) in the same solvent dropwise to the stirred solution of the starting material. The amount of bromine should be carefully measured to be one molar equivalent.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ligroine or a hexane/ethyl acetate mixture) to yield pure this compound.[3][4]

  • Validation: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Start 4-(Benzyloxy)phenol Reagent 1. Br₂ 2. Acetic Acid, 0 °C Start->Reagent Product This compound Reagent->Product Electrophilic Aromatic Substitution

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound arises from its three distinct functional regions, which can be manipulated selectively.

  • The Bromine Atom (C2): The aryl bromide is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and can be displaced via nucleophilic aromatic substitution.[1][6]

  • The Phenolic Hydroxyl Group (C1): The acidic proton of the hydroxyl group can be easily deprotonated, and the resulting phenoxide can act as a nucleophile in etherification or esterification reactions. The phenol itself can also be oxidized to form quinone structures, which are prevalent in many biologically active molecules.[1]

  • The Benzyloxy Group (C4): This group serves as a robust protecting group for the phenol at the 4-position.[1] It is stable to a wide range of reaction conditions but can be selectively removed when desired, typically via catalytic hydrogenolysis (H₂, Pd/C), to unmask the free hydroxyl group.[1]

Reactivity Map

Reactivity_Map cluster_Br Reactions at Bromine cluster_OH Reactions at Phenol cluster_OBn Reactions at Benzyl Ether Core This compound CrossCoupling Cross-Coupling (e.g., Suzuki) Core->CrossCoupling C-C Bond Formation NucleophilicSub Nucleophilic Substitution Core->NucleophilicSub Etherification Etherification/ Esterification Core->Etherification Further Functionalization Oxidation Oxidation to Quinone Core->Oxidation Deprotection Deprotection (Hydrogenolysis) Core->Deprotection Unmasking Phenol

Caption: Key reactive sites and synthetic pathways for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a building block in multi-step organic synthesis.

  • Pharmaceutical Intermediates: It is a documented key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[1][3][4] This compound is a hydroxylated metabolite of Penbutolol, a beta-blocker medication used to manage high blood pressure.[1][4]

  • Medicinal Chemistry Scaffolds: The bromophenol motif is found in nature, particularly in marine algae, and compounds in this class are known to possess a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][7][8][9] The structure of this compound provides a convenient starting point for synthesizing analogs and derivatives to explore these potential therapeutic properties.

  • Monoamine Oxidase (MAO) Inhibitors: The benzyloxy pharmacophore, a key feature of this molecule, is integral to the design of various MAO inhibitors, which are investigated for treating neurological disorders like Parkinson's disease.[6][10]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazard statements.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13][14]

  • Accidental Exposure:

    • Skin Contact: Wash the affected area with plenty of soap and water.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]

    • Ingestion: Rinse mouth and seek medical advice.[11]

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its well-defined structure, predictable reactivity, and role in the synthesis of pharmaceutically relevant molecules underscore its importance in modern organic and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling protocols enables researchers to effectively and safely leverage this compound in the development of novel molecular architectures and potential therapeutic agents.

References

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  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. (2023-02-03). [Link]

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Introduction: The Strategic Importance of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 4-(Benzyloxy)-2-bromophenol

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses the critical parameters for achieving high yield and selectivity.

This compound is a key synthetic intermediate whose structural features—a protected phenol, a reactive bromine atom, and a free hydroxyl group—offer multiple points for molecular elaboration.[1] This versatility makes it a sought-after precursor in the synthesis of complex organic molecules and pharmacologically active compounds. Notably, it serves as an intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride, a metabolite of the beta-blocker Penbutolol.[1][2]

The synthesis of this compound hinges on the electrophilic bromination of its precursor, 4-benzyloxyphenol. The primary challenge in the halogenation of activated aromatic rings like phenols is controlling the regioselectivity and the degree of substitution.[3][4] Phenols are highly activated, often leading to multiple halogenations and a mixture of isomers.[5] Therefore, developing a robust and selective mono-bromination protocol is of paramount importance. This guide focuses on a modern, selective method using N-Bromosuccinimide (NBS), a mild and effective brominating agent for activated aromatic systems.[6]

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound from 4-benzyloxyphenol is an electrophilic aromatic substitution (SEAr) reaction. Understanding the electronic effects of the substituents is crucial for predicting the outcome.

Causality Behind Experimental Choices:

  • Directing Effects: The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to the resonance donation of a lone pair of electrons into the aromatic π-system.[5] Similarly, the benzyloxy (-OBn) group at the para position is also activating. With the para position blocked, electrophilic attack is strongly directed to the two equivalent ortho positions relative to the hydroxyl group.

  • The Challenge of Over-bromination: The high reactivity of the phenol ring can easily lead to the formation of the 2,6-dibrominated byproduct.[1] The choice of brominating agent and reaction conditions is therefore critical to favor mono-substitution.

  • Why N-Bromosuccinimide (NBS)? Unlike elemental bromine (Br₂), which is highly reactive and can lead to over-bromination, NBS serves as a source of electrophilic bromine at a low and controlled concentration.[7][8] This mitigates the formation of unwanted byproducts. The reaction is believed to proceed through the formation of a bromonium ion (Br⁺) or a related polarized species, which then acts as the electrophile.[9]

  • Role of Solvent and Catalyst: The choice of solvent can significantly influence the reaction rate and selectivity. Polar protic solvents like methanol have been shown to accelerate NBS-mediated ortho-bromination of para-substituted phenols, especially in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[10][11] The acid is thought to protonate NBS, generating a more potent electrophilic species.[10]

Below is a diagram illustrating the general mechanism for the ortho-bromination of a para-substituted phenol.

Caption: General mechanism for electrophilic ortho-bromination.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. It is adapted from established methods for the selective ortho-bromination of para-substituted phenols.[10][11]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (for 10 mmol scale)Properties/Hazards
4-BenzyloxyphenolC₁₃H₁₂O₂200.232.00 g (10.0 mmol)Skin/eye irritant.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.78 g (10.0 mmol)Corrosive, lachrymator, moisture sensitive. Handle in a fume hood.
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.22190 mg (1.0 mmol)Corrosive, skin/eye irritant.
Methanol (ACS Grade)CH₃OH32.0450 mLFlammable, toxic by inhalation/ingestion/skin contact.
Dichloromethane (DCM)CH₂Cl₂84.93~150 mLVolatile, suspected carcinogen. Use in a well-ventilated fume hood.
Saturated NaHCO₃ solutionNaHCO₃(aq)-~50 mL-
Saturated Na₂S₂O₃ solutionNa₂S₂O₃(aq)-~50 mL-
BrineNaCl(aq)-~50 mL-
Anhydrous MgSO₄ or Na₂SO₄--As needed-
Silica Gel (230-400 mesh)SiO₂-As neededInhalation hazard.
Eluent for ChromatographyHexanes/Ethyl Acetate-As neededFlammable.
Step-by-Step Synthesis Workflow

The following diagram outlines the complete experimental workflow from reaction setup to product isolation.

Workflow A 1. Dissolution Dissolve 4-benzyloxyphenol and p-TsOH in Methanol at RT. B 2. Bromination Add NBS in one portion. Stir for 15-25 min. A->B C 3. Quenching Add sat. Na2S2O3 solution to quench excess bromine. B->C D 4. Solvent Removal Remove Methanol under reduced pressure. C->D E 5. Extraction Dissolve residue in DCM. Wash with NaHCO3, water, and brine. D->E F 6. Drying & Concentration Dry organic layer (MgSO4), filter, and concentrate. E->F G 7. Purification Purify crude product via flash column chromatography. F->G H 8. Isolation Combine pure fractions and evaporate solvent to yield final product. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyphenol (2.00 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.1 eq).

  • Dissolution: Add ACS-grade methanol (50 mL) and stir the mixture at room temperature (20-25 °C) until all solids have dissolved.

  • Bromination: Add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq) to the solution in one portion. The solution may develop a yellow or orange color.

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 15-25 minutes.[10]

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~20 mL) to consume any unreacted bromine.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the resulting aqueous residue, add dichloromethane (DCM, 50 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale oil or solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • Pack the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 15%).

    • Collect fractions and monitor by TLC. The product spot should be well-separated from any starting material or dibrominated byproduct.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

Expected Results and Characterization

A successful synthesis following this protocol should yield the desired product in high purity.

Typical Reaction Parameters:

Starting MaterialBrominating AgentCatalystSolventTemp.TimeTypical Yield
4-BenzyloxyphenolNBS (1.0 eq)p-TsOH (0.1 eq)MethanolRT15-25 min>85%

Characterization Data:

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.30 (m, 5H, Ar-H from Bn), 7.15 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 5.50 (s, 1H, -OH), 5.05 (s, 2H, -OCH₂Ph).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.0, 148.5, 136.5, 128.8, 128.3, 127.6, 118.0, 116.5, 115.8, 110.2, 70.8.

  • Mass Spectrometry (EI): m/z (%) = 278/280 ([M]⁺, isotopic pattern for Br).

The primary potential byproduct is 4-(benzyloxy)-2,6-dibromophenol . Its presence would be indicated by a different retention factor (Rf) on TLC and distinct signals in the NMR spectrum, notably the disappearance of one aromatic proton signal from the phenol ring.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): A corrosive lachrymator that is harmful if inhaled or swallowed. It is also light-sensitive and moisture-sensitive. Store in a cool, dark, dry place.

  • Methanol: Flammable and toxic. Avoid inhalation of vapors and contact with skin.

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize exposure.

  • p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes.

Conclusion

The regioselective synthesis of this compound from 4-benzyloxyphenol can be achieved efficiently and in high yield using N-Bromosuccinimide in methanol, catalyzed by p-toluenesulfonic acid. This method offers excellent control over selectivity, minimizing the formation of the dibrominated byproduct that often plagues phenol brominations. The resulting product is a versatile intermediate, primed for further functionalization in the development of novel pharmaceuticals and other complex molecular targets.

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health (NIH). [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. National Institutes of Health (NIH). [Link]

  • Mild and regioselective bromination of phenols with TMSBr. ResearchGate. [Link]

  • Process for the selective para-bromination of phenol and its derivatives.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Semantic Scholar. [Link]

  • A New Bromination Method for Phenols and Anisole. Scribd. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]

  • Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. ACS Publications. [Link]

  • The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. [Link]

  • This compound. Chongqing Chemdad Co., Ltd. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. National Institutes of Health (NIH). [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

  • Bromination of Phenol (A-Level Chemistry). YouTube. [Link]

  • Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to 4-(Benzyloxy)-2-bromophenol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Benzyloxy)-2-bromophenol, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its applications, particularly in the synthesis of cardiovascular drugs.

Introduction and Physicochemical Properties

This compound is a substituted phenol derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyloxy protecting group, a bromine atom, and a free phenolic hydroxyl group, offers multiple reactive sites for the construction of complex molecular architectures. This unique combination of functional groups makes it a valuable precursor in the pharmaceutical industry.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁BrO₂[1]()
Molecular Weight 279.13 g/mol [1]()
Melting Point 72-73 °C[1](
Boiling Point 370.0 ± 27.0 °C at 760 mmHg (Predicted)[1](
Appearance White to off-white solid[2]()
Purity Typically ≥98%[1]()
Storage Temperature Room Temperature, stored under nitrogen[1]()
CAS Number 79352-66-2[1]()

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of its precursor, 4-benzyloxyphenol. The hydroxyl and benzyloxy groups are both activating and ortho-, para-directing. Since the para position is blocked by the benzyloxy group, bromination occurs at one of the ortho positions. Careful control of reaction conditions is crucial to favor mono-bromination and prevent the formation of di-brominated byproducts.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-Benzyloxyphenol cluster_1 Step 2: Bromination Hydroquinone Hydroquinone Benzyloxyphenol 4-Benzyloxyphenol Hydroquinone->Benzyloxyphenol BenzylBromide Benzyl Bromide BenzylBromide->Benzyloxyphenol Base Base (e.g., K₂CO₃) Solvent1 Solvent (e.g., Acetonitrile) Benzyloxyphenol_ref 4-Benzyloxyphenol Benzyloxyphenol->Benzyloxyphenol_ref Intermediate Product This compound Benzyloxyphenol_ref->Product Bromine Bromine (Br₂) Bromine->Product Solvent2 Solvent (e.g., CH₂Cl₂)

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-Benzyloxyphenol (Precursor)

This protocol is adapted from a general procedure for the Williamson ether synthesis.[3]([Link])

Materials:

  • 4-Bromophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-bromophenol (1 equivalent) in acetonitrile at room temperature, add potassium carbonate (1.36 equivalents) and benzyl bromide (1 equivalent).

  • Stir the mixture at room temperature overnight.

  • Dilute the reaction mixture with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield 4-benzyloxyphenol as a solid, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the bromination of activated aromatic rings.[4]([Link]

Materials:

  • 4-Benzyloxyphenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or another non-polar solvent like carbon disulfide (CS₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 4-benzyloxyphenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of bromine (1.1 equivalents) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of 4-benzyloxyphenol at 0 °C. The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 4-benzyloxyphenol proceeds via an electrophilic aromatic substitution mechanism. The -OH and -OCH₂Ph groups are strong activating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[4]([Link])

Mechanism of electrophilic bromination of 4-benzyloxyphenol.

The reaction is initiated by the polarization of the Br-Br bond, creating an electrophilic bromine species (Br⁺). The electron-rich aromatic ring of 4-benzyloxyphenol attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]([Link]) A base (which can be the solvent or another species in the reaction mixture) then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound. The use of a non-polar solvent helps to control the reactivity of bromine and favors mono-substitution.[4]([Link])

Applications in Drug Development

Synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride
Potential Role in the Synthesis of Nebivolol

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the phenol, the C-O stretch of the ether, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Melting Point Analysis: The melting point is a key physical property used to assess the purity of the solid compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]([Link])

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, call a poison center or doctor.

  • Store in a well-ventilated place. Keep container tightly closed.

For disposal, follow local regulations for hazardous chemical waste.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and the established protocols for its synthesis make it a readily accessible building block for the development of complex drug molecules. A thorough understanding of its chemistry, including the mechanism of its synthesis and its reactivity, is essential for its effective utilization in drug discovery and development.

References

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. [Link]

  • RSC Publishing. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • Organic Syntheses. Procedure for the oxidation of 4-bromobenzyl alcohol. [Link]

  • Google Patents. Method for producing 4-benzyloxyphenol.
  • Google Patents.
  • UCLA Chemistry. Phenol Electrophilic substitution rxn. [Link]

  • UC Berkeley. Phenol Hazard Controls Fact Sheet. [Link]

  • Organic Syntheses. o-BROMOPHENOL. [Link]

  • European Patent Office. NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF. [Link]

  • Chromatography Online. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. [Link]

  • ACS Publications. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

  • Google Patents.
  • Google Patents. Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • SpectraBase. 4-Benzyloxyphenol 1H NMR Spectrum. [Link]

  • SpectraBase. 4-Benzyloxyphenol 1H NMR Spectrum. [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

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Solubility of 4-(Benzyloxy)-2-bromophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-2-bromophenol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1][2][3] Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. We present a theoretical framework for predicting solubility in a range of organic solvents based on the principle of "like dissolves like." Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate determination of this critical parameter, empowering researchers, scientists, and drug development professionals to generate reliable solubility data in their own laboratory settings. Safety considerations and best practices for handling this compound and associated solvents are also discussed to ensure a safe and effective workflow.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate utilized in the development of more complex molecules.[2] Its structure, featuring a protected phenol and a reactive bromine atom, makes it a valuable building block in organic synthesis. For instance, it serves as an intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride, a metabolite of Penbutolol.[1][3] The successful use of this compound in any solution-phase reaction or purification process, such as recrystallization, is fundamentally dependent on its solubility in the chosen solvent system. An understanding of its solubility is therefore paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrO₂[1]
Molecular Weight 279.13 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 72-73 °C[1]
Boiling Point 370.0 ± 27.0 °C (Predicted)[1]
pKa 8.79 ± 0.20 (Predicted)[1]
Storage Room temperature, sealed in dry conditions, under nitrogen[1]

The solid state of this compound at room temperature necessitates its dissolution in a suitable solvent for most chemical reactions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of predicting solubility.[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both polar and non-polar regions, which will influence its solubility in different organic solvents.

  • Polar Characteristics : The presence of a hydroxyl (-OH) group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents like alcohols.

  • Non-polar Characteristics : The benzene ring and the benzyloxy group contribute to the molecule's non-polar character, indicating likely solubility in non-polar and moderately polar aprotic solvents.

Based on this, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighThe hydroxyl group can form hydrogen bonds with the solvent.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)Moderate to HighThe overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Non-polar Solvents (e.g., Hexane, Toluene)Low to ModerateThe non-polar regions of the molecule will interact with non-polar solvents, but the polar hydroxyl group may limit solubility.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate to HighThese solvents have a moderate polarity and are often good solvents for a wide range of organic compounds.

It is important to note that these are predictions. For applications requiring precise concentrations, experimental determination of solubility is crucial.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[6] The following protocol provides a detailed methodology for its implementation.

Materials and Equipment
  • This compound (solid)

  • High-purity organic solvents

  • Analytical balance

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess solid mix Combine solid and solvent prep_solid->mix prep_solvent Measure solvent volume prep_solvent->mix shake Agitate in thermostatic bath (24-72h) mix->shake filter Filter supernatant shake->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Procedure
  • Preparation : Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[6]

  • Solvent Addition : Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration : Tightly cap the vials and place them in a thermostatic shaker bath at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6] It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation : Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution : Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

  • Calculation : Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as g/L or mol/L.

Recrystallization as an Indicator of Solubility

Recrystallization is a powerful technique for purifying solid compounds, and the choice of a suitable solvent provides valuable information about the compound's solubility.[7][8] An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[9] The fact that ligroin (a non-polar hydrocarbon solvent) is listed as a solvent for determining the melting point of this compound suggests that it has low solubility in this type of solvent at room temperature.[1]

Caption: The logical relationship in a successful recrystallization process.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] All work should be conducted in a well-ventilated area or a fume hood.[11] For detailed safety information, consult the Safety Data Sheet (SDS).[10]

Conclusion

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No. - Loba Chemie. (2019, February 2). Retrieved from [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

  • 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • 4-Bromophenol - Solubility of Things. (n.d.). Retrieved from [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023, February 3). Molecules, 28(3), 1435. Retrieved from [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2022). Turkish Journal of Chemistry, 46(5), 1405-1416. Retrieved from [Link]

  • Recrystallization - Organic Chemistry Lab Technique - YouTube. (2017, September 9). Retrieved from [Link]

  • JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents. (n.d.).
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A Comprehensive Safety and Handling Guide for 4-(Benzyloxy)-2-bromophenol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the safety, handling, and toxicological profile of 4-(Benzyloxy)-2-bromophenol (CAS No. 79352-66-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a practical and scientifically grounded framework for risk assessment and safe laboratory use. The protocols and insights herein are synthesized from authoritative safety data to ensure scientific integrity and promote a culture of proactive safety in the research environment. As a versatile synthetic intermediate, a thorough understanding of its properties is paramount to ensuring both experimental success and personnel safety.[1][2]

Core Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance that requires careful handling.[3][4] The primary risks are associated with acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[5] The "Warning" signal word indicates a moderate level of hazard.

The causality behind this classification stems from its chemical structure. As a phenol derivative, it possesses inherent irritant properties. The presence of a bromine atom can enhance its lipophilicity, potentially increasing its ability to be absorbed and cause irritation.

Table 1: GHS Classification Summary for this compound

Classification Pictogram Signal Word Hazard (H) Statements Precautionary (P) Statements (Selected)
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[5]P264, P270, P301+P312, P330, P501[6][7]
Skin Irritation (Category 2)H315: Causes skin irritation.[5]P280, P302+P352, P332+P313, P362+P364[6][8]
Eye Irritation (Category 2)H319: Causes serious eye irritation.[5]P280, P305+P351+P338, P337+P313[6][8]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.[5]P261, P271, P304+P340, P312, P403+P233[6][8]

Toxicological Profile and Exposure Risks

The toxicological data indicates that this compound poses multiple routes of potential harm in a laboratory setting. A proactive approach to safety requires understanding not just the hazards, but the potential exposure scenarios and their physiological consequences.

  • Oral Toxicity (H302): Accidental ingestion is harmful. This underscores the critical importance of stringent hygiene protocols; laboratory work areas must be clearly demarcated from administrative areas, and the prohibition of eating, drinking, or smoking must be strictly enforced.[9][10]

  • Dermal and Ocular Irritation (H315, H319): As a solid, the primary risk of skin and eye contact comes from dust or fine particles generated during weighing and transfer operations.[10] The compound can cause significant irritation, necessitating the use of appropriate gloves and sealed safety goggles.[5][9]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract. This is a key determining factor for handling procedures, mandating the use of engineering controls like a chemical fume hood to contain airborne particles.[6]

Proactive Risk Management and Control Workflow

A self-validating safety protocol is not merely a list of rules but a dynamic process of risk assessment and mitigation. The following workflow provides a logical framework for planning experiments involving this compound.

Risk_Assessment_Workflow cluster_0 Risk Assessment & Control Cycle A Step 1: Identify Hazards (H302, H315, H319, H335) B Step 2: Assess Task-Specific Risks (e.g., Weighing, Dissolving, Reaction) A->B Analyze potential exposure C Step 3: Implement Hierarchy of Controls (Engineering > Admin > PPE) B->C Select appropriate safeguards D Step 4: Conduct Experiment (Follow SOPs) C->D Authorize procedure E Step 5: Review & Refine (Evaluate effectiveness of controls) D->E Monitor and document E->A Continuous improvement

Caption: Cyclical workflow for proactive risk management.

This process begins with acknowledging the inherent hazards (Step 1) and then contextualizing them to the specific experimental task (Step 2). The implementation of controls (Step 3) should always follow the hierarchy of controls, prioritizing engineering solutions (e.g., fume hoods) over personal protective equipment (PPE).

Standard Operating Procedures (SOPs) for Safe Use

Adherence to detailed, validated protocols is essential for minimizing exposure and ensuring reproducible, safe science.

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.

PPE_Selection_Protocol Start Task Involving This compound Decision1 Is there a risk of dust or aerosol generation? (e.g., Weighing, Scraping) Start->Decision1 Decision2 Is there a risk of splash or direct contact? (e.g., Dissolving, Reaction Quench) Decision1->Decision2 No Process1 Work inside a certified Chemical Fume Hood Decision1->Process1 Yes Process2 Wear Chemical Safety Goggles AND a Face Shield Decision2->Process2 Yes Process3 Wear Chemical Safety Goggles Decision2->Process3 No Process1->Decision2 Process4 Wear double-layered Nitrile Gloves Process2->Process4 Process3->Process4 Process5 Wear a chemical-resistant Lab Coat Process4->Process5

Caption: Task-based decision tree for PPE selection.

Step-by-Step Handling Protocol

This protocol is a self-validating system designed for handling the solid compound.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[11] Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[12]

  • PPE Donning: Put on all required PPE as determined by the workflow above, including a lab coat, chemical safety goggles, and nitrile gloves.[9][12]

  • Transfer and Weighing: Conduct all manipulations of the solid compound deep within the fume hood to contain any dust.[6] Use a spatula for transfers. If weighing, do so on a weigh boat or paper inside the hood.

  • Container Management: Keep the primary storage container tightly sealed when not in use to protect from moisture and air.[9][10]

  • Post-Handling Decontamination: After use, decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound.[12]

  • PPE Doffing: Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Remove gloves last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[9][10]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Some suppliers recommend storage at room temperature, sealed in dry conditions, and under an inert atmosphere like nitrogen to prevent degradation.[13][14][15] Protect from direct sunlight, heat, and moisture.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[11]

Emergency Preparedness and Response

Rapid and correct response to an exposure or spill is critical.

Table 2: Emergency Response and First Aid Procedures

Exposure Route Immediate Action Rationale & Follow-Up
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11]The goal is to physically remove all particles of the irritant. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. [8][16]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove all contaminated clothing.[8]Thorough washing is required to remove the irritant. If skin irritation persists, seek medical attention. [9]
Inhalation Move the person to fresh air.[6][9]Remove the individual from the source of exposure. If breathing is difficult, provide oxygen. Get medical attention if symptoms occur. [11]
Ingestion Rinse mouth thoroughly with water.[9] Do NOT induce vomiting.[8]Inducing vomiting may cause further damage. Call a poison control center or doctor immediately for treatment advice. [6][11]
Minor Spill Evacuate non-essential personnel. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[17]Containment and careful collection prevent wider contamination and inhalation risk. Clean the spill area with soap and water.[9]

Fire-Fighting Measures: In case of a fire, use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or a water spray.[9][16] Avoid using a heavy water stream, as this may spread the material.[9] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA), as thermal decomposition may produce hazardous carbon oxides and hydrogen bromide gas.[16]

Physical and Chemical Data

Table 3: Key Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 79352-66-2[5][13]
Molecular Formula C₁₃H₁₁BrO₂[13][14]
Molecular Weight 279.13 g/mol [13]
Appearance White to off-white solid[13]
Melting Point 72-73 °C[13][14]
Boiling Point 370.0 ± 27.0 °C (Predicted)[13]
Density 1.478 ± 0.06 g/cm³ (Predicted)[13][14]

Disposal Considerations

Waste generated from this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][8] Do not allow the chemical to enter drains or waterways.[8]

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Introduction: The Analytical Imperative for 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-(Benzyloxy)-2-bromophenol

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the role of versatile intermediates is paramount. This compound (CAS No. 79352-66-2; Molecular Weight: 279.13 g/mol ) stands out as such a scaffold.[1] Its structure, featuring a strategically placed bromine atom for cross-coupling reactions, a hydroxyl group for further functionalization, and a benzyl ether as a common protecting group, makes it a valuable precursor.[1][2]

The absolute certainty of a starting material's identity and purity is the bedrock of any successful synthetic campaign. Ambiguity is the enemy of efficiency and reproducibility. This guide, therefore, moves beyond a simple recitation of data. It provides a detailed, predictive analysis of the key spectroscopic signatures—NMR, IR, and MS—that define this compound. By understanding why the molecule behaves as it does under spectroscopic interrogation, researchers can confidently verify its structure, identify impurities, and troubleshoot synthetic challenges. This document is structured to serve as both a reference and a pedagogical tool, grounding theoretical predictions in the practical realities of data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The analysis of this compound anticipates a complex but interpretable series of signals corresponding to the aromatic protons of both rings and the benzylic methylene protons.

Causality Behind the Predictions:

  • Aromatic Region (Phenolic Ring): The 1,2,4-trisubstituted pattern of the bromophenol ring will give rise to three distinct signals. The proton ortho to the hydroxyl group (H-3) is expected to be a doublet. The proton ortho to the bromine (H-1) will appear as a doublet of doublets, and the proton meta to the hydroxyl (H-6) will be a doublet. The electron-donating nature of the -OH and -O-benzyl groups, contrasted with the electron-withdrawing bromine, dictates the specific shielding and deshielding effects.

  • Aromatic Region (Benzyl Ring): The five protons of the benzyl group's phenyl ring will appear as a multiplet in the typical aromatic region, slightly upfield compared to more electron-deficient rings.

  • Aliphatic Region: The two benzylic protons (-CH₂-) are chemically equivalent and will appear as a sharp singlet, deshielded by the adjacent oxygen atom.

  • Hydroxyl Proton: The phenolic -OH proton will present as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H (Phenolic OH) 5.5 - 6.5 broad singlet - Exchangeable proton, position is solvent-dependent.
H (Benzyl Ring) 7.30 - 7.50 multiplet - Protons of the monosubstituted benzyl phenyl group.
H-3 ~7.15 d J ≈ 3.0 Ortho to -OH, meta to -Br and -OBn. Small meta coupling.
H-5 ~6.95 dd J ≈ 9.0, 3.0 Ortho to -OBn, meta to -OH and -Br. Shows ortho and meta coupling.
H-6 ~6.85 d J ≈ 9.0 Ortho to -Br, meta to -OBn. Large ortho coupling.

| H (Benzylic CH₂) | ~5.05 | singlet | - | Deshielded by adjacent oxygen; no adjacent protons to couple with. |

Note: Predictions are based on analysis of structurally similar compounds and standard chemical shift increments. The solvent is assumed to be CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Causality Behind the Predictions:

  • Substituent Effects: The oxygen atoms of the hydroxyl and benzyloxy groups are strongly electron-donating through resonance, shielding the ortho and para carbons and deshielding the ipso-carbons to which they are attached.

  • Heavy Atom Effect: The bromine atom, despite its electronegativity, exerts what is known as the "heavy atom effect" on the carbon to which it is directly attached (C-2). This effect induces diamagnetic shielding, causing the C-Br signal to appear further upfield (at a lower ppm value) than might be predicted based on induction alone.[3]

  • Benzylic and Benzyl Ring Carbons: The benzylic -CH₂- carbon will appear in the aliphatic region, deshielded by the oxygen. The carbons of the benzyl ring will show a pattern typical for a monosubstituted benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-4 ~153.0 Ipso-carbon attached to benzyloxy group, deshielded.
C-1 ~148.5 Ipso-carbon attached to hydroxyl group, deshielded.
C (Benzyl, ipso) ~136.5 Ipso-carbon of the benzyl ring.
C (Benzyl, ortho, meta, para) 127.5 - 129.0 Aromatic carbons of the benzyl ring.
C-6 ~118.0 Shielded by para -OH and ortho -OBn.
C-5 ~117.5 Shielded by ortho -OH and para -OBn.
C-3 ~116.0 Shielded by ortho -OBn.
C-2 ~114.0 Ipso-carbon attached to bromine; upfield shift due to heavy atom effect.

| C (Benzylic CH₂) | ~70.5 | Deshielded by adjacent oxygen. |

Note: Predictions are based on analysis of related structures such as 4-bromophenol and benzyl ethers.[4][5]

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a self-validating system for obtaining high-quality NMR data.

  • Sample Preparation: a. Accurately weigh 10-15 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for its versatility. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup (400 MHz Spectrometer Example): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A narrow TMS peak is indicative of good shimming.

  • ¹H NMR Acquisition: [6] a. Acquire a standard proton spectrum. b. Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, 16-32 scans. c. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • ¹³C NMR Acquisition: [6] a. Acquire a proton-decoupled ¹³C spectrum. b. Parameters: Spectral width of ~240 ppm, relaxation delay of 2-5 seconds, 1024 or more scans. c. A greater number of scans is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.

  • Data Processing: a. Apply Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in positive absorption mode. c. Perform baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value). e. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh Sample (10-15 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Lock & Shim Prep2->Acq1 Acq2 Acquire 1H FID (32 Scans) Acq1->Acq2 Acq3 Acquire 13C FID (1024+ Scans) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Proc4 Peak Assignment Proc3->Proc4 IR_Analysis cluster_groups Functional Groups cluster_regions IR Absorption Regions (cm⁻¹) Molecule 4-(Benzyloxy)- 2-bromophenol OH O-H (Phenol) ArCH Aromatic C-H AliCH Aliphatic C-H ArCC Aromatic C=C CO C-O (Ether/Phenol) CBr C-Br R_OH ~3300 (Broad) OH->R_OH R_ArCH >3000 ArCH->R_ArCH R_AliCH <3000 AliCH->R_AliCH R_ArCC 1600-1450 ArCC->R_ArCC R_CO 1250-1000 CO->R_CO R_CBr 600-500 CBr->R_CBr

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used like a fingerprint to confirm the structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The most crucial feature is the molecular ion peak. For C₁₃H₁₁⁷⁹BrO₂, the monoisotopic mass is 278.00 g/mol , and for C₁₃H₁₁⁸¹BrO₂, it is 280.00 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, with peaks at m/z 278 and m/z 280 of nearly equal intensity. This is a definitive signature for a monobrominated compound.

  • Key Fragmentation Pathways:

    • Loss of Benzyl Group: The most favorable fragmentation is often the cleavage of the benzylic C-O bond. This would result in the formation of a highly stable tropylium cation at m/z 91 . The remaining fragment, the bromohydroquinone radical cation, would be observed at m/z 187/189.

    • Loss of Bromine: Loss of a bromine radical from the molecular ion would yield a peak at m/z 199.

    • Loss of C₇H₇O: Cleavage of the ether bond with rearrangement could lead to the loss of a benzyloxy radical, resulting in a fragment at m/z 171/173.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z Value Proposed Fragment Identity Notes
278 / 280 [C₁₃H₁₁BrO₂]⁺ Molecular Ion (M⁺, M+2). 1:1 intensity ratio confirms one Br atom.
199 [C₁₃H₁₁O₂]⁺ [M - Br]⁺
187 / 189 [C₆H₄BrO]⁺ Fragment from loss of tropylium ion.

| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak. |

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a GC inlet.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This impact removes an electron, creating a positively charged molecular ion (M⁺) and causing it to fragment. [6]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Conclusion

The unambiguous structural confirmation of this compound is achieved not by a single technique, but by the synergistic convergence of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra provide a complete carbon-hydrogen framework. The IR spectrum confirms the presence of the critical -OH, C-O, and C-Br functional groups. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern, including the characteristic 1:1 M⁺/M+2 isotopic signature of bromine, that is perfectly consistent with the proposed structure. This comprehensive spectroscopic profile serves as a definitive analytical certificate of identity for this important synthetic building block.

References

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The Lynchpin Intermediate: A Technical Guide to the Strategic Applications of 4-(Benzyloxy)-2-bromophenol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Complex Molecular Scaffolds

In the intricate tapestry of modern organic synthesis, the success of a multi-step sequence often hinges on the judicious choice of key intermediates. These molecules, while not the final targets, are the lynchpins that enable the strategic and efficient construction of complex molecular architectures. 4-(Benzyloxy)-2-bromophenol is a prime example of such a pivotal building block. Its unique trifecta of functional groups—a protected phenol, a reactive aryl bromide, and a free phenolic hydroxyl—offers a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the causality behind experimental choices and provide actionable protocols, underscoring the indispensable role of this intermediate in the modern synthetic chemist's toolbox.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting. This compound is a solid at room temperature with a defined melting point, which is a key indicator of its purity.[1][2] The benzyloxy group contributes to its solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79352-66-2[1][3][4]
Molecular Formula C₁₃H₁₁BrO₂[1][2]
Molecular Weight 279.13 g/mol [1][3]
Melting Point 72-73 °C[1][2]
Boiling Point 370.0 ± 27.0 °C at 760 mmHg[1][2]
Physical Form Solid[1]
Purity Typically ≥98%[1]

Safety and Handling:

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Step-by-Step Protocol

The most common and straightforward synthesis of this compound involves the electrophilic bromination of 4-benzyloxyphenol.[3] The electron-donating nature of the hydroxyl and benzyloxy groups activates the aromatic ring towards electrophilic attack, directing the incoming bromine atom to the ortho position relative to the hydroxyl group.[3]

G cluster_0 Synthesis of this compound 4-Benzyloxyphenol 4-Benzyloxyphenol 4-Benzyloxy-2-bromophenol This compound 4-Benzyloxyphenol->4-Benzyloxy-2-bromophenol Electrophilic Aromatic Substitution Brominating_Agent Br₂ in Acetic Acid Brominating_Agent->4-Benzyloxy-2-bromophenol HBr HBr (byproduct)

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Bromination of 4-Benzyloxyphenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-benzyloxyphenol (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of dibrominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[3]

The Core Reactivity and Synthetic Utility of this compound

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, allowing for a wide range of selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[3][8] The Suzuki-Miyaura coupling, in particular, is a powerful tool for the synthesis of biaryl structures, which are prevalent in many biologically active molecules.[9][10]

G cluster_1 Suzuki-Miyaura Cross-Coupling Reaction Intermediate This compound Product 4-(Benzyloxy)-2-arylphenol Intermediate->Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst, Base Product->Catalyst

Figure 2: General scheme for the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored to the specific substrates being coupled.[10]

Etherification and Deprotection of the Phenolic Hydroxyl Group

The benzyloxy group serves as a robust protecting group for the phenol at the 4-position, which can be readily removed under various conditions to unveil the free hydroxyl group when required.[8] This is particularly useful in multi-step syntheses where the phenolic hydroxyl needs to be masked during other transformations.

Deprotection via Hydrogenolysis:

A common method for cleaving the benzyl ether is through catalytic hydrogenolysis.

Protocol for Benzyl Ether Deprotection:

  • Reaction Setup: Dissolve this compound or its derivative in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected phenol.

Conversely, the free hydroxyl group at the 2-position can undergo etherification reactions, allowing for the introduction of various alkyl or aryl groups.[11][12][13]

Oxidative Transformations to Quinone Systems

Phenols, especially those bearing electron-donating groups, can be oxidized to form quinones.[3] The presence of the electron-donating benzyloxy group in this compound facilitates this transformation.[3] Quinone moieties are present in numerous biologically active compounds and are valuable synthetic intermediates.[3]

Utility in Cyclization Reactions

The strategic placement of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization reactions.[14][15][16] For instance, after functionalization of the bromine and hydroxyl groups, subsequent reactions can be designed to form fused ring systems.

Applications in Drug Discovery and Natural Product Synthesis

The unique structural features of this compound have led to its use as a key intermediate in the synthesis of various pharmaceutical agents and natural products.

A notable application is its role as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride, a hydroxylated metabolite of the beta-blocker Penbutolol.[3][17] This highlights the importance of the this compound scaffold in accessing pharmaceutically relevant molecules.

Furthermore, bromophenols are a class of naturally occurring compounds, particularly abundant in marine algae, that exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.[3][18][19][20][21][22][23][24] The synthetic accessibility of derivatives from this compound allows for the exploration of structure-activity relationships and the development of novel therapeutic agents inspired by these natural products.

Spectroscopic Characterization

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic-H6.8 - 7.5Aromatic-C110 - 160
-CH₂-~5.0-CH₂-~70
-OHVariableC-Br~115
C-OBn~150
C-OH~150

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound has firmly established itself as a valuable and versatile intermediate in the field of organic synthesis. Its well-defined reactivity, coupled with the strategic placement of its functional groups, provides chemists with a powerful tool for the construction of complex molecular architectures. From its application in palladium-catalyzed cross-coupling reactions to its role as a precursor for biologically active compounds, this compound continues to be a lynchpin in the development of novel pharmaceuticals and fine chemicals. The insights and protocols provided in this guide aim to empower researchers to harness the full synthetic potential of this remarkable molecule.

References

  • 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No. - Loba Chemie. (URL: [Link])

  • This compound - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molecules. (URL: [Link])

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. (URL: [Link])

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry. (URL: [Link])

  • Supplementary Information - Beilstein Journals. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem. (URL: [Link])

  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. (URL: [Link])

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. - R Discovery. (URL: [Link])

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (URL: [Link])

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. (URL: [Link])

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. (URL: [Link])

  • Process for the etherification of phenols - Google P
  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - NIH. (URL: [Link])

  • The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed. (URL: [Link])

  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B - MDPI. (URL: [Link])

  • Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice - PubMed. (URL: [Link])

  • Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (URL: [Link])

  • Oxidative Cyclization in Natural Product Biosynthesis - PMC - PubMed Central - NIH. (URL: [Link])

  • Catalytic etherification of alcohols in Shilov system: C-O versus C-H bond activation. (URL: [Link])

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products - Walsh Medical Media. (URL: [Link])

  • Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (URL: [Link])

  • The catalytic asymmetric polyene cyclization of homofarnesol to ambrox - PubMed. (URL: [Link])

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The Synthetic Keystone: A Technical Guide to 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic and medicinal chemistry, the strategic value of a molecular building block is defined by its versatility, reactivity, and the efficiency with which it can be incorporated into complex molecular architectures. 4-(Benzyloxy)-2-bromophenol, a seemingly unassuming crystalline solid, embodies these characteristics, serving as a pivotal intermediate in the synthesis of a diverse array of bioactive compounds. Its unique trifecta of functional groups—a protected phenol, a reactive bromine atom, and an activated aromatic ring—provides chemists with a powerful tool for molecular construction. This guide offers an in-depth exploration of the discovery, synthesis, and multifaceted applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Context and Discovery

While the precise first synthesis of this compound is not readily found in seminal, standalone publications, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted phenols in the late 19th and early 20th centuries. The precursor, 4-benzyloxyphenol, was first synthesized in 1883 by reacting hydroquinone with benzyl bromide[1]. This foundational work on benzyl ethers of phenols set the stage for subsequent functionalization of the aromatic ring.

The synthesis of this compound itself is a logical extension of established electrophilic aromatic substitution chemistry. The presence of the electron-donating hydroxyl and benzyloxy groups strongly activates the aromatic ring towards electrophiles, directing substitution to the ortho and para positions. With the para position occupied by the bulky benzyloxy group, bromination preferentially occurs at the ortho position relative to the hydroxyl group. This predictable regioselectivity makes its synthesis a reliable and reproducible process, a critical factor for its widespread adoption as a synthetic intermediate.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the preparation of this compound is the direct electrophilic bromination of 4-benzyloxyphenol. The following protocol provides a detailed, step-by-step methodology for this transformation.

Experimental Protocol: Bromination of 4-Benzyloxyphenol

Materials:

  • 4-Benzyloxyphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzyloxyphenol (1 equivalent) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution. The slow addition is crucial to control the reaction temperature and prevent over-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality in Experimental Choices:
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for laboratory-scale synthesis due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine, minimizing the formation of di-brominated byproducts.

  • Solvent Selection: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the brominating agent.

  • Temperature Control: Conducting the reaction at 0 °C is critical for controlling the regioselectivity. The electron-donating groups strongly activate the ring, and lower temperatures help to prevent unwanted side reactions and the formation of isomeric byproducts.

Characterization Data Summary
PropertyValue
CAS Number 79352-66-2
Molecular Formula C₁₃H₁₁BrO₂
Molecular Weight 279.13 g/mol
Melting Point 72-73 °C
Appearance Solid

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The phenol can be further alkylated or esterified, while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The benzyl group acts as a robust protecting group for the phenol, which can be selectively removed under various conditions, most commonly via catalytic hydrogenation.

Case Study: Synthesis of (S)-4-Hydroxy Penbutolol

A significant application of this compound is as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol, a hydroxylated metabolite of the beta-blocker Penbutolol, which is used to treat high blood pressure[2][3].

Synthetic Workflow:

G cluster_0 Synthesis of (S)-4-Hydroxy Penbutolol Start This compound Step1 Alkylation with (R)-glycidyl nosylate Start->Step1 Intermediate1 Glycidyl ether intermediate Step1->Intermediate1 Step2 Ring opening with tert-butylamine Intermediate1->Step2 Intermediate2 Amino alcohol intermediate Step2->Intermediate2 Step3 Deprotection (Catalytic Hydrogenation) Intermediate2->Step3 Final (S)-4-Hydroxy Penbutolol Step3->Final

Caption: Synthetic pathway to (S)-4-Hydroxy Penbutolol.

This multi-step synthesis highlights the strategic use of this compound, where the bromine atom is displaced in a subsequent step (not explicitly shown in this simplified workflow but implied in the overall synthesis of Penbutolol), and the benzyloxy group serves as a protecting group until the final deprotection step.

Logical Framework for Synthetic Utility

The utility of this compound can be conceptualized through the following logical diagram, illustrating the independent and sequential reactivity of its key functional groups.

G cluster_reactions Reaction Pathways Start This compound Phenol (-OH) Aromatic Ring Bromine (-Br) Phenol_Reaction Etherification/ Esterification Start:p->Phenol_Reaction OH Reactivity Ring_Reaction Further Electrophilic Substitution Start:c->Ring_Reaction Ring Reactivity Bromine_Reaction Cross-Coupling/ Nucleophilic Substitution Start:r->Bromine_Reaction Br Reactivity Deprotection Deprotection (e.g., H₂, Pd/C) Reveals Phenol Phenol_Reaction->Deprotection Ring_Reaction->Deprotection Bromine_Reaction->Deprotection FinalProduct Complex Bioactive Molecule Deprotection->FinalProduct

Caption: Reactivity pathways of this compound.

Conclusion: An Indispensable Tool in the Synthetic Chemist's Arsenal

This compound stands as a testament to the power of strategic molecular design. Its well-defined reactivity and the orthogonal nature of its functional groups provide a reliable and versatile platform for the construction of complex and biologically relevant molecules. From its conceptual roots in classical aromatic chemistry to its modern-day applications in the synthesis of pharmaceuticals, this intermediate continues to be an indispensable tool for researchers and scientists pushing the boundaries of chemical synthesis and drug discovery.

References

  • Google Patents. JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • Chongqing Chemdad Co., Ltd. This compound. [Link]

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A Senior Application Scientist's Guide to 4-(Benzyloxy)-2-bromophenol: Sourcing, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(Benzyloxy)-2-bromophenol (CAS No. 79352-66-2), a versatile building block in modern organic and medicinal chemistry. This document offers field-proven insights into its commercial availability, stringent quality control measures, and diverse synthetic applications, empowering researchers to leverage this key intermediate in their synthetic endeavors.

Introduction: The Strategic Value of this compound in Synthesis

This compound is a bifunctional aromatic compound of significant interest to the synthetic chemist. Its strategic value lies in the orthogonal reactivity of its three key functional moieties: a nucleophilic phenolic hydroxyl group, a readily displaceable bromine atom, and a benzyl ether protecting group. This unique combination allows for a stepwise and controlled manipulation of the molecule, making it an ideal precursor for the synthesis of complex molecular architectures.

The presence of the bromine atom facilitates participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The phenolic hydroxyl group provides a handle for etherification, esterification, or can act as a directing group in electrophilic aromatic substitution. The benzyloxy group serves as a robust protecting group for the para-hydroxyl functionality, which can be selectively removed under mild hydrogenolysis conditions in the later stages of a synthetic sequence. This strategic placement of functionalities makes this compound a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable sourcing of high-quality starting materials. This compound is readily available from a number of reputable chemical suppliers. The purity of the material is a key consideration, as impurities can have a significant impact on the outcome of sensitive synthetic transformations. Most suppliers offer this compound with a purity of 98% or higher, which is suitable for most research and development applications.

Below is a comparative table of prominent commercial suppliers of this compound:

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichCIAH987F678198%Inquire
BenchchemB1337880>98%Inquire
BLD PharmBD133788>97%1g, 5g, 25g
FluorochemF49684198%100mg, 250mg, 1g, 5g
CymitQuimicaIN-DA00G9Y995%100mg, 250mg, 1g, 5g

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most up-to-date information.

Quality Control and Analytical Validation: A Self-Validating System

Ensuring the identity and purity of this compound is paramount for reproducible and reliable experimental results. A comprehensive quality control workflow should be in place, relying on a suite of analytical techniques to validate the material's specifications.

Key Physicochemical Properties
PropertyValueReference
CAS Number 79352-66-2[2][3]
Molecular Formula C₁₃H₁₁BrO₂[3]
Molecular Weight 279.13 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 72-73 °C[3]
Boiling Point 370.0 ± 27.0 °C at 760 mmHg[3]
Spectroscopic and Chromatographic Analysis

A typical Certificate of Analysis (CoA) for high-purity this compound will include data from the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the phenolic hydroxyl proton. The integration of these signals should be consistent with the number of protons in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile, can effectively separate the target compound from any impurities. The purity is typically reported as a percentage based on the peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both purity assessment and the identification of volatile impurities. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns consistent with the structure of this compound.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions to look for include the O-H stretch of the phenol, the C-O stretches of the ether and phenol, and the aromatic C-H and C=C stretches.

qc_workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Testing cluster_validation Data Validation cluster_disposition Material Disposition raw_material Raw Material nmr NMR (¹H, ¹³C) raw_material->nmr Testing hplc HPLC raw_material->hplc Testing gcms GC-MS raw_material->gcms Testing ir IR Spectroscopy raw_material->ir Testing spec_check Specification Check nmr->spec_check Data Review hplc->spec_check Data Review gcms->spec_check Data Review ir->spec_check Data Review release Release for Use spec_check->release Pass reject Reject spec_check->reject Fail

A typical quality control workflow for this compound.

Synthetic Applications: A Versatile Synthetic Intermediate

The utility of this compound as a synthetic building block is demonstrated in its application in the synthesis of a variety of biologically active molecules.

Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity.[5] A number of potent and selective PTP1B inhibitors have been developed based on a bromophenol scaffold.[6][7] this compound can serve as a key starting material in the synthesis of these inhibitors.

ptp1b_synthesis start This compound suzuki Suzuki Coupling start->suzuki intermediate Coupling Partner intermediate->suzuki coupled_product Biaryl Intermediate suzuki->coupled_product deprotection Deprotection (Hydrogenolysis) coupled_product->deprotection final_product PTP1B Inhibitor deprotection->final_product

General synthetic strategy for PTP1B inhibitors.
Precursor for Androgen Receptor Antagonists

This compound derivatives have also been employed in the synthesis of novel androgen receptor (AR) antagonists.[8] These compounds are of interest for the treatment of prostate cancer. The synthesis often involves a nucleophilic aromatic substitution reaction where the phenolic hydroxyl group displaces a leaving group on an aromatic or heteroaromatic ring, followed by further functionalization.

Building Block for Other Bioactive Molecules

The versatile reactivity of this compound makes it a valuable building block for a wide range of other bioactive molecules. For instance, it can be used in the synthesis of compounds with antioxidant properties.[9][10]

Experimental Protocols: Field-Proven Methodologies

The following protocols provide detailed, step-by-step methodologies for the synthesis and key transformations of this compound.

Synthesis of this compound via Bromination of 4-Benzyloxyphenol

This protocol describes the regioselective bromination of 4-benzyloxyphenol to yield the target compound.

Materials:

  • 4-Benzyloxyphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-benzyloxyphenol (1.0 eq) in acetonitrile at 0 °C, add N-bromosuccinimide (1.05 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add toluene, ethanol, and deionized water (e.g., in a 5:2:2 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[11][12][13]

Deprotection of the Benzyl Ether via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to unveil the free phenol.

Materials:

  • Benzyloxy-containing compound

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • To a solution of the benzyloxy-containing compound in methanol or ethanol, add 10% palladium on carbon.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenolic compound.

Conclusion

This compound is a highly valuable and versatile building block for organic and medicinal chemists. Its commercial availability, coupled with its well-defined reactivity, makes it an attractive starting material for the synthesis of a wide range of complex molecules, including potent pharmaceutical agents. By understanding the principles of its sourcing, quality control, and synthetic applications, researchers can effectively incorporate this key intermediate into their drug discovery and development programs.

References

  • Williamson Ether Synthesis. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-120.
  • MDPI. (2023).
  • Jung, M. E., et al. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of medicinal chemistry, 54(16), 5774–5789.
  • OCI. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic Chemistry: Current Research, 9(4).
  • Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & medicinal chemistry letters, 22(19), 6206–6210.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Hay, D. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. ACS medicinal chemistry letters, 4(11), 1044–1047.
  • Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • Chemie Brunschwig. Certificate of Analysis (CoA). [Link]

  • Lab Alley. Certificates of Analysis. [Link]

  • Liu, S., et al. (2013). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Acta pharmaceutica Sinica. B, 3(3), 137–148.
  • Google Patents. Method for producing 4-benzyloxyphenol.
  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • ResearchGate. Inhibitory activities of the synthesized compounds against PTP1B. [Link]

  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416.
  • Jain, A., & Jain, D. K. (2019). DESIGN, SYNTHESIS AND EVALUATION OF PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORY ACTIVITY OF HETEROCYCLIC DERIVATIVES OF CHALCONE SCAFFOLD. Journal of Advanced Scientific Research, 10(3), 10-16.
  • ResearchGate. (2011). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ChemInform, 42(42).
  • ResearchGate. Chemical Structures of PTP1B Inhibitors. [Link]

  • Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7731.
  • Analytical Chemistry. (2023). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of Forensic Sciences, 68(5), 1629-1640.
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Purity and available grades of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity, Grades, and Characterization of 4-(Benzyloxy)-2-bromophenol

Introduction

This compound (CAS No. 79352-66-2) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a protected hydroxyl group (benzyloxy ether), a free phenol, and a reactive bromine atom, offers multiple avenues for synthetic modification. This versatility makes it an invaluable building block for complex molecular architectures.

In drug discovery and development, this compound is a key precursor for a range of bioactive molecules. It is instrumental in the synthesis of hydroxylated metabolites of drugs like Penbutolol, a beta-blocker used to treat high blood pressure.[1][2] Furthermore, its scaffold is employed in constructing compounds targeting dopamine receptors and in the development of reversible inhibitors for human monoamine oxidase B (hMAO-B), a significant target in Parkinson's disease research.[3][4] The utility of this compound is therefore directly linked to its purity, as contaminants can lead to unwanted side reactions, low yields, and compromised biological data.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the commercially available grades of this compound, common impurities, and the critical analytical and purification methodologies required to ensure its suitability for demanding research and development applications.

Section 1: Commercial Availability and Purity Grades

This compound is predominantly supplied as a "research grade" or "laboratory grade" chemical. This designation implies that it is suitable for research and development purposes but may not meet the stringent Good Manufacturing Practice (GMP) standards required for direct use in pharmaceutical production. The onus is typically on the end-user to perform comprehensive quality control and purification tailored to their specific application.

The purity of commercially available batches can vary between suppliers and even between lots from the same supplier. It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for each batch, but also to conduct independent verification.

Table 1: Representative Commercial Grades of this compound

Purity SpecificationSupplier ExampleTypical Use CaseNotes
≥95%CymitQuimica, Ambeed Inc.[5][6]General organic synthesis, initial screeningMay contain several percentage points of process-related impurities. Further purification is often necessary for multi-step syntheses or biological assays.
Research GradeGeneric SuppliersExploratory chemistry, methods developmentPurity is not always guaranteed to be high. In-house analysis is mandatory before use.

Note: This table is illustrative. Researchers must always obtain the specific CoA for the batch in use.

Section 2: Synthesis and Potential Impurities

Understanding the synthetic origin of this compound is fundamental to anticipating potential impurities. The most common synthetic route involves the regioselective bromination of 4-benzyloxyphenol.[1]

G A 4-Benzyloxyphenol (Starting Material) C This compound (Product) A->C Reaction D 2,6-Dibromo-4-(benzyloxy)phenol (Over-bromination Impurity) A->D Further Reaction B Brominating Agent (e.g., Br2, NBS) B->C Reagent B->D Excess Reagent E HBr (Byproduct) C->E Forms

Caption: Synthesis of this compound via bromination.

This process, while generally effective, can lead to several predictable impurities that can complicate subsequent reactions if not removed.

Table 2: Common Process-Related Impurities in this compound

ImpuritySourceRationale for Concern
4-Benzyloxyphenol Unreacted starting materialCan compete in subsequent reactions, leading to a complex product mixture and reduced yield of the desired compound.
2,6-Dibromo-4-(benzyloxy)phenol Over-bromination of the starting materialPossesses different reactivity and physical properties, making purification difficult and potentially interfering with characterization.[1]
1,4-Bis(benzyloxy)benzene Byproduct from the synthesis of the 4-benzyloxyphenol precursor.[7]This impurity is generally non-reactive under many conditions but can be difficult to separate due to similar polarity and will reduce the effective molarity of the desired compound.
Residual Solvents From reaction workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)Can interfere with reactions, particularly those involving organometallic reagents, and may be toxic to cell cultures.

Section 3: Analytical Characterization for Purity Assessment

To ensure the reliability and reproducibility of experimental results, rigorous analytical characterization of the starting material is non-negotiable. The following techniques are essential for confirming the identity and quantifying the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile organic compounds.[8] A reverse-phase HPLC method is typically employed, where the polar analyte is separated on a non-polar stationary phase.

G A Sample Preparation (Dissolve in Mobile Phase) B Injection (Autosampler) A->B C HPLC Column (e.g., C18) B->C D Isocratic or Gradient Elution C->D E UV Detector (e.g., 254 nm) D->E F Data Acquisition & Purity Calculation (% Area) E->F

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. The retention times of potential impurities can be confirmed by analyzing standards, if available.

Causality: A gradient elution is chosen because it allows for the effective separation of the relatively non-polar product from both more polar (e.g., residual phenols) and less polar (e.g., 1,4-bis(benzyloxy)benzene) impurities within a reasonable timeframe. The acidic modifier (TFA or formic acid) ensures sharp peak shapes for the phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the compound and identifying impurities that may be present.[9]

  • ¹H NMR: Provides information on the number and chemical environment of protons. The spectrum of pure this compound is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene (-CH₂-) protons, and the phenolic hydroxyl (-OH) proton. Impurities like the dibrominated byproduct would show a simpler aromatic signal pattern due to increased symmetry.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.[10] For this compound (C₁₃H₁₁BrO₂), the expected monoisotopic mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity. This provides unambiguous confirmation of the presence of a single bromine atom.

Section 4: Purification Methodologies

If the purity of the commercial material is insufficient for the intended application, further purification is required. The choice of method depends on the nature and quantity of the impurities.

Column Chromatography

Adsorption column chromatography is the most powerful and common technique for purifying multi-gram quantities of this compound from process-related impurities.[1][11] The principle relies on the differential adsorption of the components of the mixture onto a solid stationary phase (typically silica gel) as a liquid mobile phase passes through it.

G A Prepare Column (Slurry pack silica gel) B Sample Loading (Dissolve in min. solvent or adsorb onto silica) A->B C Elution (Run mobile phase through column) B->C D Fraction Collection (Collect small volumes sequentially) C->D E Fraction Analysis (TLC or HPLC) D->E F Combine Pure Fractions & Evaporate Solvent E->F Identify pure fractions G Purified Product F->G

Caption: Workflow for purification by silica gel column chromatography.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (e.g., 230-400 mesh). The amount used is typically 50-100 times the weight of the crude material.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A typical starting point is 9:1 Hexanes:Ethyl Acetate.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the initial mobile phase to ensure a homogenous, bubble-free bed.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and carefully applied to the top of the silica bed.

  • Elution: The mobile phase is passed through the column. The polarity of the eluent can be gradually increased (e.g., from 10% to 20% ethyl acetate) to elute compounds with increasing polarity. Less polar impurities (like 1,4-bis(benzyloxy)benzene) will elute first, followed by the desired product, and finally more polar impurities (like unreacted 4-benzyloxyphenol).

  • Fraction Collection and Analysis: The eluate is collected in a series of tubes. Each fraction is analyzed by Thin-Layer Chromatography (TLC) or HPLC to determine its composition.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield purified this compound.

Trustworthiness: This protocol is self-validating because the purity of the final combined product must be confirmed by the same analytical techniques (e.g., HPLC) used to assess the starting material. This provides a direct measure of the purification's success.

Recrystallization

If the compound is obtained as a solid with relatively high purity (>90%) and the impurities have different solubility profiles, recrystallization can be an effective final polishing step.[11]

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture like Toluene/Hexanes or Ethanol/Water could be suitable.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any adhering impure mother liquor and dry them under vacuum.

Conclusion

This compound is a critical and versatile intermediate whose performance in synthetic and biological applications is intrinsically tied to its purity. While commercially available, it is typically supplied at a "research grade," which necessitates careful characterization and often requires further purification by the end-user. A thorough understanding of its synthesis, potential impurities, and the application of robust analytical techniques like HPLC and NMR are essential for quality control. Methodologies such as column chromatography and recrystallization provide reliable means to achieve the high purity required for sensitive applications in drug discovery and development. By implementing these practices, researchers can ensure the integrity of their materials, leading to more reliable, reproducible, and successful scientific outcomes.

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The Benzyl Ether: A Strategic Ally in Phenol Protection for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging the Benzyloxy Group in Research and Drug Development

In the intricate chess game of multi-step organic synthesis, particularly within the demanding arenas of pharmaceutical and materials science, the judicious selection and deployment of protecting groups are paramount to success. Among the diverse arsenal available to the modern chemist, the benzyloxy group, commonly referred to as the benzyl (Bn) group, stands out as a robust and versatile protector for the hydroxyl functionality of phenols. Its widespread use is a testament to its favorable balance of stability and selective reactivity, offering a reliable shield that can be removed under specific and often mild conditions. This guide provides an in-depth technical overview of the benzyl ether as a protecting group for phenols, grounded in mechanistic principles and field-proven applications, to empower researchers in designing more efficient and elegant synthetic pathways.

The Strategic Value of the Benzyl Ether in Phenol Protection

The decision to protect a phenolic hydroxyl group is driven by the need to prevent its acidic proton from interfering with subsequent reactions or to shield the nucleophilic oxygen from undesired transformations. The benzyl group is an exemplary choice for this role due to a confluence of advantageous properties:

  • Robust Stability: Benzyl ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including strongly basic and moderately acidic media, making them compatible with a wide array of synthetic transformations.[1][2]

  • Facile Introduction: The formation of a benzyl ether is typically a straightforward process, most commonly achieved through the well-established Williamson ether synthesis.[3]

  • Orthogonal Deprotection: The true strategic power of the benzyl group lies in its unique deprotection pathways, most notably catalytic hydrogenolysis.[1] This method is orthogonal to many other common protecting groups, enabling its selective removal without disturbing silyl ethers, acetals, or esters, a critical feature in the synthesis of complex molecules.[4][5]

Installation of the Benzyl Protecting Group: Methodologies and Mechanistic Considerations

The most prevalent method for the O-benzylation of phenols is the Williamson ether synthesis, an SN2 reaction between a phenoxide ion and a benzyl halide.[3][6]

Williamson Ether Synthesis: The Workhorse of Benzylation

The reaction proceeds in two fundamental steps:

  • Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a more nucleophilic phenoxide anion.

  • Nucleophilic Substitution: The resulting phenoxide attacks the benzylic carbon of a benzylating agent, displacing a leaving group to form the aryl benzyl ether.[6]

Williamson_Ether_Synthesis Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Aryl_Benzyl_Ether Ar-O-Bn Phenoxide->Aryl_Benzyl_Ether + Bn-X Benzyl_Halide Bn-X (X = Br, Cl) Halide_Ion X⁻ Benzyl_Halide->Halide_Ion

Caption: Mechanism of Williamson Ether Synthesis for Phenol Benzylation.

The choice of base and solvent is critical for achieving high yields and depends on the specific substrate.

BaseSolventTypical Conditions & Considerations
Potassium Carbonate (K₂CO₃)DMF, AcetoneA common and cost-effective choice. Heating may be required.[6]
Sodium Hydride (NaH)THF, DMFA strong, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions.[3][7]
Cesium Carbonate (Cs₂CO₃)Acetonitrile, DMFOften provides enhanced reactivity, particularly for sterically hindered or less reactive phenols.

Detailed Protocol: O-Benzylation of a Substituted Phenol using Benzyl Bromide and K₂CO₃

  • To a solution of the phenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5-2.0 equiv).

  • To this suspension, add benzyl bromide (1.1-1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl benzyl ether.

Alternative Benzylation Strategies

While the Williamson ether synthesis is broadly applicable, certain substrates may be sensitive to basic conditions. In such cases, alternative methods can be employed:

  • Acid-Catalyzed Benzylation: Using benzyl trichloroacetimidate under acidic conditions can be effective for base-sensitive substrates.[3]

  • Palladium-Catalyzed Benzylation: For neutral conditions, palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates offers a mild alternative.[8]

Stability Profile of the Benzyl Ether Linkage

The resilience of the benzyl ether to a wide range of chemical environments is a key factor in its utility. It is generally stable to:

  • Strongly Basic Conditions: Resistant to hydrolysis by strong bases like NaOH or KOH.[1]

  • Nucleophiles: Generally unreactive towards common nucleophiles.

  • Many Oxidizing and Reducing Agents: Compatible with a variety of reagents used in modern organic synthesis.

However, it is important to note that benzyl ethers can be cleaved under strongly acidic conditions, although this is less common and often requires harsh reagents.[3]

Cleavage of the Benzyl Ether: Strategic Deprotection

The selective removal of the benzyl group is a critical step in the synthetic endgame. Several reliable methods are available, with catalytic hydrogenolysis being the most prominent.

Catalytic Hydrogenolysis: The Gold Standard for Benzyl Ether Deprotection

This method involves the cleavage of the C-O bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1][9] The reaction is typically clean, high-yielding, and proceeds under neutral conditions, producing the deprotected phenol and toluene as the byproduct.[9]

Catalytic_Hydrogenolysis Aryl_Benzyl_Ether Ar-O-Bn Phenol Ar-OH Aryl_Benzyl_Ether->Phenol Catalytic Hydrogenolysis Toluene Toluene Aryl_Benzyl_Ether->Toluene Catalyst_Surface H₂, Pd/C Catalyst_Surface->Phenol

Caption: Deprotection of an Aryl Benzyl Ether via Catalytic Hydrogenolysis.

Detailed Protocol: Debenzylation via Catalytic Hydrogenolysis

  • Dissolve the aryl benzyl ether (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

A significant advantage of this method is its chemoselectivity. Functional groups such as esters, ketones, and most silyl ethers are typically stable under these conditions.[1] However, care must be taken with substrates containing other reducible functionalities like alkenes, alkynes, or nitro groups.[10]

Alternative Deprotection Methods

While hydrogenolysis is the preferred method, other strategies can be employed when it is not compatible with the substrate.

Deprotection MethodReagents & ConditionsNotes
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, HI), Lewis acids (e.g., BCl₃)[3][11]Harsh conditions, may not be suitable for acid-sensitive substrates. Can lead to side reactions like Friedel-Crafts benzylation.[11]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]Particularly effective for p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation.[5]
Dissolving Metal Reduction Na/NH₃Powerful reducing conditions, useful when other methods fail but with limited functional group tolerance.

The Benzyl Group in Orthogonal Protecting Group Strategies

In the synthesis of complex molecules with multiple hydroxyl groups, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one group in the presence of others.[4][12] The benzyl ether is a key player in such strategies. For instance, a molecule can be protected with a silyl ether (cleaved by fluoride), an ester (cleaved by base), and a benzyl ether (cleaved by hydrogenolysis), allowing for the sequential and selective unmasking of each hydroxyl group.[1][5]

Orthogonal_Strategy cluster_0 Multi-Protected Phenol Molecule R(O-Bn)(O-TBS)(O-Ac) Deprotection_Bn H₂, Pd/C Molecule->Deprotection_Bn Deprotection_TBS TBAF Molecule->Deprotection_TBS Deprotection_Ac K₂CO₃, MeOH Molecule->Deprotection_Ac Product_Bn R(OH)(O-TBS)(O-Ac) Deprotection_Bn->Product_Bn Product_TBS R(O-Bn)(OH)(O-Ac) Deprotection_TBS->Product_TBS Product_Ac R(O-Bn)(O-TBS)(OH) Deprotection_Ac->Product_Ac

Caption: Orthogonal Deprotection Strategy Involving a Benzyl Ether.

Conclusion

The benzyloxy group is more than just a simple protecting group; it is a strategic tool that offers a powerful combination of stability and selective cleavage. Its reliability in protection and the mildness of its primary deprotection method, catalytic hydrogenolysis, have cemented its place in the standard repertoire of synthetic chemists. For researchers and drug development professionals, a thorough understanding of the principles governing the use of the benzyl ether—from its installation and stability to its nuanced deprotection—is essential for the successful synthesis of complex and biologically important molecules. By mastering the application of this versatile protecting group, scientists can navigate the challenges of multi-step synthesis with greater efficiency and precision.

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An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bromophenols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the carbon-bromine (C-Br) bond, modulated by the phenolic hydroxyl group, is central to their synthetic utility. This guide provides a comprehensive exploration of the factors governing the reactivity of the bromine atom in bromophenol isomers. We will delve into the electronic and steric influences of the hydroxyl group, the effect of reaction conditions such as pH, and the diverse array of transformations possible at the C-Br bond. This includes a detailed examination of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other synthetically valuable conversions. Through a synthesis of mechanistic principles and field-proven experimental protocols, this guide aims to equip researchers with the knowledge to strategically design and execute synthetic routes involving these critical building blocks.

Foundational Principles: Understanding the C-Br Bond in Bromophenols

The reactivity of the bromine atom in bromophenols is a nuanced interplay of electronic and steric effects imparted by the hydroxyl (-OH) group and its position on the aromatic ring. The presence of bromine increases the lipophilicity and modulates the reactivity of the phenolic compound.[1]

Electronic Influence of the Hydroxyl Group

The hydroxyl group is a potent activating group in electrophilic aromatic substitution due to its strong +R (resonance) effect, donating electron density to the aromatic ring. However, its influence on the reactivity of the C-Br bond in reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling is more complex.

  • Resonance and Inductive Effects: The -OH group exhibits a -I (inductive) effect due to the high electronegativity of oxygen, which withdraws electron density from the ring. Conversely, the lone pairs on the oxygen atom participate in resonance (+R effect), donating electron density, particularly to the ortho and para positions. This resonance effect generally increases the electron density at these positions, which can influence the subsequent steps of many catalytic cycles.

The Critical Role of Isomeric Position (ortho, meta, para)

The relative positions of the bromine and hydroxyl groups significantly dictate the molecule's reactivity.

  • ortho-Bromophenol: The proximity of the two substituents can lead to steric hindrance, potentially impeding the approach of bulky reagents or catalysts. Intramolecular hydrogen bonding between the phenolic proton and the bromine atom can also influence reactivity.

  • meta-Bromophenol: The electronic effects of the hydroxyl group are less pronounced at the meta position compared to the ortho and para isomers.[2] This often results in different reactivity profiles.

  • para-Bromophenol: In this isomer, steric hindrance is minimized, and the electronic effects of the hydroxyl group are fully expressed at the bromine-bearing carbon through resonance.[3] This often leads to higher reactivity in many cross-coupling reactions.

The general stability trend, influenced by steric interactions, is often para > ortho.[3]

Key Transformations of the Bromine Atom

The C-Br bond in bromophenols is a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions generally proceed through a common catalytic cycle involving a palladium(0)/palladium(II) interchange.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.[5][6][7]

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[7][8] This reaction is extensively used in the pharmaceutical industry.[9]

The position of the hydroxyl group influences the reactivity of bromophenol isomers in Suzuki-Miyaura coupling, with yields and optimal conditions varying between 2-bromophenol, 3-bromophenol, and 4-bromophenol.[2] Microwave irradiation has been shown to significantly improve results for the coupling of bromophenols.[10]

Generalized Reaction Scheme:

Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling

Bromophenol IsomerCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-BromophenolPhenylboronic acidPd/CK₂CO₃WaterMicrowaveHigh[2]
2-BromophenolPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Moderate-High[2]
3-BromophenolPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene100High[2]

Note: This table provides a comparative overview based on available data. Direct comparative studies under identical conditions are not extensively documented in a single source.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol [2]

This protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst under microwave irradiation.[2]

  • In a microwave reaction vessel, combine 4-bromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (1 mol%), and K₂CO₃ (2.0 mmol).

  • Add water (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by chromatography.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] This reaction is a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of substrates under milder conditions.[12]

Generalized Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination [13]

This is a general procedure and may require optimization for specific substrates.

  • To a reaction vessel under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., BINAP, XantPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents).

  • Add the bromophenol (1 equivalent) and the amine (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and purify by standard methods.

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start reagents Combine Pd Catalyst, Ligand, Base, Bromophenol, and Amine in Solvent start->reagents inert_atm Establish Inert Atmosphere (Argon) reagents->inert_atm heating Heat Reaction Mixture (e.g., 80-110 °C) inert_atm->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring workup Cool, Quench, and Extract Product monitoring->workup Reaction Complete purification Purify Product (Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][15] It is invaluable for the synthesis of arylalkynes and conjugated enynes.[16]

Generalized Reaction Scheme:

Experimental Protocol: Sonogashira Coupling [15][17]

  • In a flask under an inert atmosphere, dissolve the bromophenol (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, DMF).

  • Add an amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Ullmann Condensation: Copper-Catalyzed Couplings

The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-N, and C-S bonds from aryl halides.[18] While often requiring higher temperatures than palladium-catalyzed reactions, modern modifications with soluble copper catalysts and ligands have improved its applicability.[18]

Generalized Reaction Scheme (for C-O coupling):

This reaction is particularly useful for synthesizing diaryl ethers.[19]

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophilic attack, the presence of strongly electron-withdrawing groups ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNAr).[20][21][22] The hydroxyl group in bromophenols is not a strong enough electron-withdrawing group to activate the ring for classical SNAr with common nucleophiles under mild conditions. However, under forcing conditions of high temperature and pressure, reactions can occur.[23] Recent advances have also shown that transition metal catalysis can enable SNAr-type reactions on less activated aryl halides.[24]

Factors Influencing Reactivity

pH of the Reaction Medium

The pH can significantly impact the reactivity of bromophenols. The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This deprotonation increases the electron-donating ability of the oxygen, further activating the ring, which can influence the kinetics of catalytic cycles. The choice of base is therefore a critical parameter in optimizing cross-coupling reactions.[8]

Catalyst and Ligand Selection

The choice of palladium precursor and, more importantly, the ancillary ligand is paramount for a successful cross-coupling reaction. Ligands stabilize the palladium center, influence its reactivity, and can be tailored to the specific steric and electronic demands of the substrates. For instance, bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective in Suzuki-Miyaura and Buchwald-Hartwig reactions.[25]

Solvent Effects

The solvent can influence the solubility of reactants and catalysts, as well as the rates of the individual steps in the catalytic cycle. A range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane) and even aqueous systems are employed.[8] The use of water as a solvent offers significant green chemistry advantages.[26]

Applications in Drug Development and Beyond

The functionalization of bromophenols is a key strategy in medicinal chemistry for the synthesis of complex molecules and the exploration of structure-activity relationships. The biaryl and arylamine motifs generated from these reactions are common scaffolds in a vast array of bioactive compounds. For example, the synthesis of novel bromophenol derivatives with diaryl methane structures has been explored for their potential as enzyme inhibitors.[27]

Conclusion

The bromine atom in bromophenols serves as a versatile synthetic handle, enabling a broad spectrum of chemical transformations. A thorough understanding of the interplay between the isomeric position of the hydroxyl group, the reaction conditions, and the choice of catalytic system is essential for harnessing the full synthetic potential of these valuable building blocks. The palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of complex organic molecules, with bromophenols playing a central role as readily available and reactive substrates. This guide provides a foundational understanding and practical insights to aid researchers in the strategic application of bromophenol chemistry in their synthetic endeavors.

References

  • A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling - Benchchem.
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. … - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Bromovalerophenone - Benchchem.
  • Ullmann condensation - Wikipedia.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols - Benchchem.
  • Why is para bromophenol more stable than ortho bromophenol? - Quora.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A scalable and green one-minute synthesis of substituted phenols - PMC - NIH.
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed.
  • Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development - PubMed.
  • (PDF) Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: Assessment of taste and odor development - ResearchGate.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae | The Journal of Organic Chemistry - ACS Publications.
  • Nucleophilic aromatic substitution I (video) - Khan Academy.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy.
  • Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol - Der Pharma Chemica.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central.
  • Sonogashira coupling - Wikipedia.
  • Ullmann Reaction | Thermo Fisher Scientific - US.
  • Suzuki reaction - Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Ullmann Reaction - BYJU'S.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara.
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central.
  • Sonogashira Cross-Coupling - J&K Scientific LLC.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry.
  • Ortho, Para, Meta - Chemistry Steps.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-(Benzyloxy)-2-bromophenol

This compound is a highly valuable molecular scaffold in the landscape of organic and medicinal chemistry. Its utility is anchored in its distinct structural features: a phenol protected by a benzyl group and a strategically positioned bromine atom on the aromatic ring. This arrangement provides a versatile platform for constructing more complex molecules. The benzyl ether offers robust protection for the hydroxyl group under a variety of conditions, yet it can be cleaved when needed, while the bromine atom serves as a reactive handle for a multitude of transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.[1][2] Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed exploration of the primary synthetic routes to this compound, emphasizing the chemical rationale behind the procedural steps and offering robust protocols for its preparation and validation.

Comparative Overview of Synthetic Strategies

The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available precursors. The two primary strategies diverge based on the order of the key chemical transformations: etherification and bromination.

  • Strategy A: Benzylation Followed by Bromination. This is the most common and often preferred route. It begins with the benzylation of a hydroquinone precursor to form 4-benzyloxyphenol, which is then subjected to regioselective bromination. The powerful activating and ortho, para-directing nature of the benzyloxy group facilitates a highly controlled introduction of the bromine atom at the desired ortho position.

  • Strategy B: Bromination Followed by Benzylation. This alternative route starts with a pre-brominated phenol, such as 4-bromophenol. The subsequent step involves a Williamson ether synthesis to introduce the benzyl protecting group. While effective, the electronic properties of the starting bromophenol can influence the conditions required for efficient etherification.

The choice between these strategies often depends on the cost and availability of starting materials, scalability, and overall yield considerations. This document will focus primarily on Strategy A, providing a detailed protocol, while also outlining the methodology for Strategy B.

Primary Synthetic Route: From Hydroquinone to Target Compound

This pathway involves two distinct experimental stages: the mono-benzylation of hydroquinone and the subsequent ortho-bromination of the resulting 4-benzyloxyphenol.

Workflow for Primary Synthetic Route

cluster_0 Part A: Williamson Ether Synthesis cluster_1 Part B: Electrophilic Bromination A Hydroquinone C 4-Benzyloxyphenol A->C Benzylation B Benzyl Chloride / NaOH, Methanol E This compound C->E ortho-Bromination D N-Bromosuccinimide (NBS) / Methanol

Caption: Overall workflow for the primary synthesis of this compound.

Part A: Protocol for Synthesis of 4-Benzyloxyphenol

Expertise & Experience: The Rationale Behind the Reaction This reaction is a classic Williamson ether synthesis. Hydroquinone possesses two acidic phenolic protons. To achieve mono-alkylation, it is crucial to control the stoichiometry of the base and the benzylating agent. Using methanol as a solvent is advantageous as it readily dissolves hydroquinone and the sodium hydroxide base.[3] A Japanese patent describes a high-yield process where hydroquinone and benzyl chloride are first dissolved in methanol before the base is added, which is reported to suppress the formation of colored oxidation byproducts and improve selectivity for the mono-benzylated product over the di-benzylated byproduct, 1,4-bis(benzyloxy)benzene.[3]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (e.g., 480 g for 110 g of hydroquinone).[3] Purge the system with an inert gas like nitrogen.

  • Dissolution: Add hydroquinone (1.0 eq.) and benzyl chloride (1.0-1.1 eq.) to the methanol and stir until all solids are completely dissolved.[3]

  • Base Addition: Carefully add sodium hydroxide (1.0 eq.) to the solution.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion, cool the mixture to room temperature. The product may precipitate upon cooling. The reaction mixture can be acidified (e.g., with HCl) and then neutralized to facilitate the separation of salts.[3]

  • Isolation: Filter the cooled mixture to separate the solid product. Wash the precipitate with cold methanol and then water to remove inorganic salts and unreacted starting materials.

  • Purification: The crude 4-benzyloxyphenol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure white solid.

Trustworthiness: Validation of the Intermediate The identity and purity of the synthesized 4-benzyloxyphenol should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR: Confirm the presence of the benzyl group protons and the aromatic protons corresponding to the 4-substituted pattern.

  • ¹³C NMR: Verify the number of unique carbon signals consistent with the product's structure.

Part B: Protocol for Synthesis of this compound

Expertise & Experience: The Rationale Behind the Reaction This step is an electrophilic aromatic substitution. The benzyloxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, bromination occurs selectively at one of the ortho positions. N-Bromosuccinimide (NBS) is an excellent reagent for this transformation as it is a solid that is easier and safer to handle than liquid bromine and provides a slow, controlled source of electrophilic bromine (Br⁺).[4] Using methanol as a solvent has been shown to be effective, allowing the reaction to proceed rapidly at ambient temperature.[4] The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can further enhance the rate and selectivity of ortho-bromination.[4]

Protocol:

  • Setup: In a round-bottom flask protected from light, dissolve the 4-benzyloxyphenol (1.0 eq.) from Part A in ACS-grade methanol.

  • Reagent Addition: In a separate flask, prepare a solution of NBS (1.0 eq.) in methanol. Add this NBS solution dropwise to the stirring solution of 4-benzyloxyphenol at room temperature (~20 °C) over 20-30 minutes.[4]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 15-30 minutes.[4] Monitor the disappearance of the starting material by TLC.

  • Quenching: Upon completion, quench any unreacted NBS by adding a small amount of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to afford this compound as a solid.

Trustworthiness: Validation of the Final Product The final product must be rigorously characterized to ensure its identity and purity.

  • Melting Point: 72-73 °C.[5]

  • ¹H NMR (CDCl₃): Expect signals for the benzylic protons (~5.1 ppm, s, 2H), aromatic protons of the benzyl group (~7.3-7.5 ppm, m, 5H), and the three protons on the brominated phenol ring, which will show a characteristic splitting pattern.

  • ¹³C NMR (CDCl₃): Confirm the expected number of aromatic and aliphatic carbon signals.

  • Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

Alternative Synthetic Route: From 4-Bromophenol

This strategy reverses the order of operations, starting with the commercially available 4-bromophenol.

Workflow for Alternative Synthetic Route

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: This route leads to an isomer, not the target compound. A better alternative is shown below. A 4-Bromophenol C 1-(Benzyloxy)-4-bromobenzene A->C Benzylation B Benzyl Bromide / K₂CO₃, Acetonitrile D This intermediate, 1-(Benzyloxy)-4-bromobenzene, is an isomer of the precursor needed.

Caption: Synthesis of 1-(Benzyloxy)-4-bromobenzene, an isomer of the required precursor. This route is not suitable for the target compound.

A More Viable Alternative: Bromination of Phenol Followed by Benzylation A conceptually different approach involves first brominating phenol to get a mixture of 2-bromophenol and 4-bromophenol, separating the desired 2-bromophenol isomer, and then performing a Williamson ether synthesis. However, this is often less efficient due to the formation of isomeric byproducts and the difficulty in separating them. The most direct and reliable methods are those outlined in Strategy A. The protocol below details the benzylation of 4-bromophenol, a common reaction which underscores the principles of the Williamson ether synthesis.[6]

Protocol for Benzylation of 4-Bromophenol:

  • Setup: To a solution of 4-bromophenol (1.0 eq.) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, ~1.4 eq.) and stir the suspension.[6]

  • Reagent Addition: Add benzyl bromide (1.0 eq.) to the mixture at room temperature.[6]

  • Reaction: Stir the reaction mixture overnight at room temperature.[6]

  • Work-up: Dilute the reaction with water and extract the product with ethyl acetate.[6]

  • Purification: Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 1-(benzyloxy)-4-bromobenzene, which can be used without further purification if sufficiently pure.[6]

Summary of Key Reaction Parameters

ParameterPart A: Ether SynthesisPart B: Bromination
Starting Material Hydroquinone4-Benzyloxyphenol
Key Reagents Benzyl Chloride, NaOHN-Bromosuccinimide (NBS)
Solvent Methanol[3]Methanol[4]
Temperature Reflux (~65-70 °C)[3]Room Temperature (~20 °C)[4]
Typical Reaction Time 4-6 hours[3]15-30 minutes[4]
Typical Yield High>85%[4]

Safety and Handling

  • Benzyl Halides (Chloride/Bromide): These are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): NBS is an irritant and is moisture-sensitive. Handle in a fume hood and store in a dry environment. Keep away from combustible materials.

  • Solvents: Methanol is flammable and toxic. Chloroform and dichloromethane are volatile and suspected carcinogens. All solvent handling should be performed in a fume hood.

  • Bases: Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

References

  • PrepChem.com. (2017). Synthesis of 4'-benzyloxy-2-bromoacetophenone. Retrieved from [Link]

  • Bayrak, Ç., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(5), 1405-1416. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

  • MDPI. (2017). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.

Sources

Detailed protocol for the bromination of 4-benzyloxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Ortho-Bromination of 4-Benzyloxyphenol

Introduction

The selective halogenation of aromatic compounds is a cornerstone of modern organic synthesis, providing key intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Brominated phenols, in particular, are versatile building blocks. The hydroxyl group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution, making phenols highly reactive towards brominating agents.[1][2]

This application note provides a detailed, field-proven protocol for the selective mono-bromination of 4-benzyloxyphenol at the ortho-position. Since the para-position is protected by the benzyl ether, the reaction selectively yields 2-bromo-4-benzyloxyphenol. This compound is a valuable precursor for further functionalization, including cross-coupling reactions.[3] We will delve into the mechanistic underpinnings of the reaction, provide a robust step-by-step methodology, and emphasize the critical safety protocols required for handling elemental bromine.

Reaction Scheme & Mechanism

The bromination of 4-benzyloxyphenol proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The lone pair of electrons on the phenolic oxygen atom enhances the electron density of the aromatic ring, making it highly nucleophilic and activating it towards electrophiles.[2][4] This activation is so pronounced that the reaction can proceed efficiently without a Lewis acid catalyst, which is typically required for the bromination of less activated rings like benzene.[4]

Overall Reaction:

The reaction mechanism involves the following key steps:

  • Polarization and Electrophilic Attack: The electron-rich phenol ring attacks the elemental bromine (Br₂), which acts as the electrophile. The π-electrons of the ring attack one bromine atom, displacing the other as a bromide ion (Br⁻).

  • Formation of the Sigma Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and, importantly, onto the hydroxyl oxygen, which provides significant stabilization.[4]

  • Deprotonation and Aromatization: A weak base (such as the solvent or the displaced Br⁻ ion) abstracts the proton from the carbon atom bearing the new bromine substituent, restoring the aromatic π-system and yielding the final product.

G cluster_mechanism Reaction Mechanism: Electrophilic Aromatic Substitution Reactants 4-Benzyloxyphenol + Br₂ SigmaComplex Resonance-Stabilized Sigma Complex (Arenium Ion) Reactants->SigmaComplex Electrophilic Attack Product 2-Bromo-4-benzyloxyphenol + HBr SigmaComplex->Product Deprotonation & Aromatization

Caption: Key stages of the electrophilic aromatic substitution mechanism.

Critical Safety Precautions

Elemental bromine (Br₂) is a highly toxic, corrosive, and volatile substance that can cause severe chemical burns upon contact with skin and is fatal if inhaled.[5][6] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving bromine must be performed inside a certified chemical fume hood with sufficient airflow.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • A full-face shield or, at a minimum, chemical splash goggles.[8]

    • Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Do not use thin disposable gloves.[7]

    • A flame-resistant lab coat.

    • Closed-toe shoes and long pants.

  • Spill and Emergency Response:

    • An emergency safety shower and eyewash station must be immediately accessible.[8]

    • Keep a quenching agent, such as a 1 M solution of sodium thiosulfate (Na₂S₂O₃), readily available to neutralize any spills or residual bromine.[7]

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[9]

    • In case of inhalation, move to fresh air immediately and seek emergency medical care.[9]

Materials and Equipment

Reagents & Chemicals Grade Supplier Notes
4-BenzyloxyphenolReagent (≥98%)e.g., Sigma-AldrichStarting material.
Bromine (Br₂)Reagent (≥99.5%)e.g., Sigma-AldrichEXTREMELY HAZARDOUS . Handle with extreme care.
Dichloromethane (DCM)ACS Grade, anhydrouse.g., Fisher ScientificReaction solvent.
Sodium Thiosulfate (Na₂S₂O₃)ACS Gradee.g., VWRFor quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)ACS Gradee.g., VWRFor aqueous workup (neutralization).
Brine (Saturated NaCl)-Lab PreparedFor aqueous workup.
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Sigma-AldrichFor drying the organic layer.
HexanesACS Gradee.g., Fisher ScientificFor recrystallization.
Ethyl AcetateACS Gradee.g., Fisher ScientificFor TLC and recrystallization.
Equipment
Three-neck round-bottom flaskReaction vessel.
Magnetic stirrer and stir bar
Addition (dropping) funnelFor controlled addition of bromine.
Thermometer
Ice bath
Separatory funnelFor extraction/workup.
Rotary evaporatorFor solvent removal.
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring.
Buchner funnel and filter paperFor isolating the recrystallized product.

Experimental Workflow

Sources

The Strategic Art of C-C and C-N Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Innovation

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic cores is a cornerstone of molecular design. 4-(Benzyloxy)-2-bromophenol emerges as a particularly valuable scaffold, offering a trifecta of reactive sites: a nucleophilic hydroxyl group, a readily displaceable bromine atom, and an activated aromatic ring. The benzyloxy group provides a stable protecting group for the phenol, which can be crucial in multi-step syntheses, while the ortho-bromo and hydroxyl functionalities present a unique electronic and steric environment. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as powerful tools to elaborate the this compound core, paving the way for the synthesis of novel pharmaceuticals and advanced materials.

The inherent value of this starting material lies in its potential to generate diverse molecular architectures. The bromine atom serves as a handle for the introduction of new carbon-carbon and carbon-nitrogen bonds, fundamental transformations in the construction of complex organic molecules. Derivatives of bromophenols have been investigated for a range of biological activities, including as protein tyrosine phosphatase 1B (PTP1B) inhibitors and as antibacterial agents. Furthermore, the this compound framework is a key intermediate in the synthesis of bioactive molecules, such as the hydroxylated metabolite of Penbutolol, a beta-blocker used to treat hypertension[1][2].

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the mechanistic nuances and strategic considerations essential for successful and reproducible synthetic outcomes.

I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for synthesizing biaryl structures from this compound. These biaryl motifs are prevalent in pharmaceuticals and liquid crystals. The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents[3][4].

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination[5][6][7]. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as those from the Buchwald group, are known to enhance the rates of both oxidative addition and reductive elimination, expanding the scope of compatible substrates to include sterically hindered and electron-rich aryl bromides[8]. The base plays a crucial role in activating the boronic acid for transmetalation[3][7].

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar 4-(Benzyloxy)-2-hydroxyphenyl Ar' Coupling Partner (from Boronic Acid)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for similar substituted bromophenols[3].

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound279.131.01.0
Phenylboronic acid121.931.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
SPhos410.510.040.04
Potassium phosphate (K₃PO₄)212.272.02.0
Toluene (anhydrous, degassed)---
Water (degassed)---

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (279 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

II. The Heck Reaction: Olefin Arylation for Stilbene and Cinnamate Analogs

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to stilbene and cinnamate derivatives from this compound[9][10]. This transformation is notable for its stereoselectivity, typically favoring the formation of the trans isomer[10].

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst[11][12]. The base is required to neutralize the hydrogen bromide generated during the cycle[12].

Heck_Reaction_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex Ar-Pd(II)-Br(L2)(Alkene) Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-Br(L2) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)-H(L2)]+Br- Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ HBr) Product Ar-CH=CH-R Product_Complex->Product Base Base H-Base+ H-Base+ Base->H-Base+ Neutralization Ar 4-(Benzyloxy)-2-hydroxyphenyl Alkene H2C=CHR

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol is based on general procedures for the Heck reaction with aryl bromides[10][13].

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound279.131.01.0
n-Butyl acrylate128.171.51.5
Palladium(II) acetate (Pd(OAc)₂)224.500.010.01
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.020.02
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF, anhydrous)---

Procedure:

  • In a sealed tube, combine this compound (279 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol).

  • Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and n-butyl acrylate (0.21 mL, 1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired cinnamate derivative.

III. The Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes. These structures are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials[14][15][16]. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst[13][17][18].

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles[17]. The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle is responsible for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex. The amine base deprotonates the terminal alkyne and neutralizes the resulting hydrohalic acid[14][17]. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of homocoupled alkyne byproducts[1][19][20][21].

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Regeneration Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Alkyne->Ar-Pd(II)-Br(L2) Transfers Acetylide Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Cu(I)-Alkyne Deprotonation (Base) Ar 4-(Benzyloxy)-2-hydroxyphenyl

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on standard Sonogashira conditions for aryl bromides[14][22].

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound279.131.01.0
Phenylacetylene102.141.21.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)701.900.0150.015
Copper(I) iodide (CuI)190.450.030.03
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF, anhydrous)---

Procedure:

  • To a Schlenk flask, add this compound (279 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (10.5 mg, 0.015 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 4-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired arylalkyne.

IV. The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules[23][24][25]. This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides under relatively mild conditions[24][25].

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst[23][24][26]. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing undesirable side reactions[23][24][26]. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine[27].

Buchwald_Hartwig_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)-Br(L2)(HNR'R'')] Ar-Pd(II)-Br(L2)->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination Ar 4-(Benzyloxy)-2-hydroxyphenyl

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from general procedures for the amination of aryl bromides[23].

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound279.131.01.0
Morpholine87.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01
XPhos476.650.020.02
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Toluene (anhydrous)---

Procedure:

  • In a glovebox, add this compound (279 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-aryl morpholine derivative.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of complex organic molecules. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages for the construction of specific C-C and C-N bonds, enabling the targeted design of novel compounds for drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to harness the full synthetic potential of this valuable building block. Future work will undoubtedly focus on the development of even more efficient and sustainable catalytic systems, further expanding the synthetic chemist's toolkit and accelerating the pace of innovation.

References

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. [Link]

  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (n.d.). Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • National Institutes of Health. (n.d.). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • YouTube. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). [Link]

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  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

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  • National Institutes of Health. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

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Application Note & Protocol: Suzuki-Miyaura Coupling with 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryl Phenols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become an indispensable tool, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl scaffolds that are prevalent in a vast number of approved drugs.[4][5][6][7][8]

This guide provides an in-depth examination of the Suzuki-Miyaura coupling applied to a specific, and often challenging, substrate: 4-(Benzyloxy)-2-bromophenol . This molecule presents a unique set of electronic and functional characteristics. As an electron-rich aryl bromide, it is inherently less reactive in the rate-determining oxidative addition step of the catalytic cycle.[9] Furthermore, the presence of a free phenolic hydroxyl group introduces potential complications, including unwanted side reactions and catalyst inhibition.

Herein, we dissect the mechanistic nuances of this reaction, provide a robust and optimized protocol for the successful coupling of this compound, and offer expert insights into overcoming the specific challenges posed by this substrate. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful reaction for the synthesis of complex phenolic biaryls.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to rational protocol design and effective troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10][11]

The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-limiting step, particularly for electron-rich aryl halides, and results in the formation of a Pd(II) complex.[9][10][11]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12][13][14][15] This boronate then exchanges its organic group with the halide on the palladium complex.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][9][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)-X (L)ₙ oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation pd2_biaryl Ar-Pd(II)-R' (L)ₙ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for an Electron-Rich Phenolic Substrate

The successful coupling of this compound requires careful consideration of its unique chemical properties.

  • Electron-Rich Aryl Halide: The oxygen atoms of the benzyloxy and hydroxyl groups donate electron density into the aromatic ring, strengthening the C-Br bond and making oxidative addition more difficult. To overcome this, a highly active catalyst system is required. This typically involves using a palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) that promotes the oxidative addition step.[8][9][16]

  • The Acidic Phenol Group: The phenolic proton can react with the base required for the reaction. This can have several consequences:

    • Base Consumption: A portion of the base will be consumed in an acid-base reaction, potentially leaving an insufficient amount to activate the boronic acid for transmetalation. Therefore, using a higher stoichiometry of base is often necessary.

    • Phenoxide Coordination: The resulting phenoxide is a potential ligand for the palladium center. While some coordination can be beneficial, strong binding may lead to catalyst inhibition.

    • Solubility: The formation of a phenoxide salt can alter the solubility of the starting material, which must be considered when choosing a solvent system.

  • Potential Side Reactions: As with many cross-coupling reactions, side reactions can diminish the yield of the desired product.

    • Protodeboronation: The boronic acid can be cleaved by water or other protic sources, especially at elevated temperatures, to yield the corresponding arene. Using stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can mitigate this issue.[1][16][17]

    • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (R'-R'). This is often promoted by the presence of oxygen, making thorough degassing of the reaction mixture critical.[9]

Optimized Protocol for Coupling of this compound

This protocol is designed to be a robust starting point, providing high yields for the coupling of this compound with a variety of arylboronic acids.

Table 1: Key Reaction Components and Their Rationale
ComponentExampleMolar Eq.Function & Rationale
Aryl Halide This compound1.0The electrophilic coupling partner.
Boronic Acid Phenylboronic Acid1.2 - 1.5The nucleophilic partner. A slight excess ensures complete consumption of the aryl halide and compensates for potential protodeboronation.
Pd Pre-catalyst XPhos Pd G30.01 - 0.05A highly active pre-catalyst that efficiently generates the Pd(0) species. The bulky, electron-rich XPhos ligand accelerates oxidative addition of the electron-rich aryl bromide.[8]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0A moderately strong, inorganic base is crucial. It activates the boronic acid for transmetalation while being compatible with the phenolic group. An excess is used to counteract consumption by the acidic phenol.[11][15]
Solvent 1,4-Dioxane / H₂O (4:1)-A polar aprotic solvent mixture effectively solubilizes both organic substrates and the inorganic base. Water is essential for dissolving the base and facilitating boronate formation.[2][18][19]
Experimental Workflow

The following diagram outlines the key steps from reaction setup to product isolation.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Flame-dry glassware under vacuum p2 Add solid reagents: Aryl Halide, Boronic Acid, Base, Catalyst p1->p2 p3 Seal with septum, backfill with Argon p2->p3 r1 Add degassed solvents via syringe p3->r1 r2 Heat to 80-100 °C with stirring r1->r2 r3 Monitor progress by TLC or LC-MS r2->r3 w1 Cool to RT, quench with water r3->w1 w2 Extract with organic solvent (e.g., EtOAc) w1->w2 w3 Wash organic layer, dry, and concentrate w2->w3 w4 Purify by flash column chromatography w3->w4

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology

Materials & Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Septa, needles, and argon/nitrogen line for inert atmosphere

  • Heating mantle or oil bath with temperature control

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed, deionized water

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) to the flask. Seal the flask with a septum, and then evacuate and backfill with argon three times to establish an inert atmosphere.[20]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Using a syringe, add the degassed solvent to the reaction flask (to achieve a final concentration of ~0.1 M with respect to the aryl halide).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table addresses common issues encountered when coupling substrates like this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) oxidized to inactive palladium black.Ensure rigorous degassing of all solvents. Use a modern, air-stable pre-catalyst (e.g., Buchwald G3/G4 palladacycles).[17]
Insufficient Base: Base consumed by acidic phenol; not enough to activate boronic acid.Increase the stoichiometry of the base (e.g., to 3.0 equivalents). Ensure the base is finely powdered and anhydrous if specified.
Poor Reagent Quality: Boronic acid has decomposed into boroxine or has been protodeboronated.Use a fresh bottle of boronic acid or verify its purity by NMR. Consider switching to a more stable boronic ester (pinacol or MIDA).[17]
Significant Side Products Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel.
Protodeboronation: Boronic acid is unstable at the reaction temperature.Use a more stable boronic ester. Lower the reaction temperature and accept a longer reaction time.
Dehalogenation of Starting Material: Reductive cleavage of the C-Br bond.This can be promoted by certain ligands or impurities. Screen different palladium pre-catalysts and ligands. Ensure high-purity reagents.
Inconsistent Results Variable Reagent Quality: Water content in solvents or base can affect the reaction.Use anhydrous solvents where appropriate and ensure the base is of high quality. Grind the base to a fine powder for better consistency.[21]
Inefficient Stirring: In heterogeneous mixtures (especially with an inorganic base), poor mixing can lead to localized concentration issues.Use a stir bar that provides vigorous agitation. For larger scales, consider mechanical stirring.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful yet nuanced transformation. Success hinges on a rational choice of catalyst, base, and solvent to overcome the challenges posed by an electron-rich, functionalized substrate. By employing a highly active palladium/buchwald-ligand system, a sufficient excess of a suitable inorganic base, and rigorous anaerobic conditions, researchers can reliably synthesize valuable biaryl phenol motifs. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists in drug discovery and chemical development, enabling the efficient construction of complex molecular architectures.

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  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Complex Molecules

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for a wide array of functional groups have made it an indispensable tool for researchers in both academic and industrial settings.[1]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of a specific and functionally rich substrate: 4-(benzyloxy)-2-bromophenol. This molecule presents a unique set of considerations for the synthetic chemist. The presence of a benzyl ether protecting group for the phenol offers the potential for subsequent deprotection to reveal a hydroxyl functionality, a common pharmacophore. However, this protecting group's stability under the palladium-catalyzed reaction conditions is a critical parameter that must be carefully managed to prevent unwanted cleavage. The electron-rich nature of the phenol ether can also influence the reactivity of the aryl bromide.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles and strategic considerations for successful execution.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate the oxidative addition and stabilize the resulting palladium complex.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand. The selection of the base is critical; it must be strong enough to deprotonate the amine but not so harsh as to promote side reactions, such as cleavage of the benzyl ether.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed C-N bond from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often the rate-determining step, and the steric and electronic properties of the ligand play a significant role in its efficiency.

A simplified representation of the catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L2)-NHR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Syringes and needles for transfer of degassed solvents and reagents

Reaction Setup and Procedure

The following workflow outlines the key steps for a successful amination reaction.

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a steady stream of inert gas, add this compound (1.0 equiv.), the chosen base (1.4 equiv.), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Inerting: Seal the reaction vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe. Subsequently, add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides guidance for optimization.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precursor Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Both are common and effective. Pd(OAc)₂ is often more cost-effective. Catalyst loading can be optimized to balance reaction efficiency and cost.
Ligand XPhos (2-4 mol%)Bulky, electron-rich monophosphine ligands like XPhos are generally excellent for amination of electron-rich aryl bromides.[4] Other biarylphosphine ligands can also be screened.
Base NaOtBu (1.4 equiv.) or K₃PO₄ (2.0 equiv.)NaOtBu is a strong base suitable for a wide range of amines. For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to minimize potential debenzylation.
Solvent Toluene or DioxaneThese are common, non-polar aprotic solvents for this reaction. The choice may influence solubility and reaction rates. Ensure the solvent is anhydrous and degassed.
Temperature 80-110 °CHigher temperatures generally lead to faster reaction rates. However, lower temperatures may be necessary to preserve the benzyl protecting group. The optimal temperature should be determined empirically.
Amine 1.2 equivalentsA slight excess of the amine is typically used to drive the reaction to completion.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.

  • Debenzylation: If cleavage of the benzyl ether is observed, switching to a milder base (e.g., K₃PO₄ or Cs₂CO₃) and a lower reaction temperature is recommended. The choice of ligand can also influence this side reaction.

  • Hydrodehalogenation: The formation of 4-(benzyloxy)phenol as a byproduct indicates a competing hydrodehalogenation pathway. This can sometimes be suppressed by using a different ligand or solvent, or by ensuring the absence of water.

  • Safety: Palladium catalysts, especially on carbon, can be pyrophoric.[5] Handle in an inert atmosphere and quench carefully. Phosphine ligands can be air-sensitive and have characteristic odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable substituted aminophenol derivatives. By carefully selecting the palladium precursor, ligand, base, and reaction conditions, high yields of the desired product can be achieved while preserving the integrity of the benzyl protecting group. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Csók, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85-92. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
  • The Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

Sources

The Versatile Synthon: Application Notes and Protocols for 4-(Benzyloxy)-2-bromophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of chemical building blocks, 4-(Benzyloxy)-2-bromophenol has emerged as a highly versatile and valuable synthon. Its unique trifunctional nature—a nucleophilic phenol, a protected hydroxyl group, and a synthetically malleable aryl bromide—offers medicinal chemists a powerful tool for the elaboration of diverse molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and an analysis of the chemical principles that underpin its utility. We will delve into its role in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions and showcase its application in the synthesis of biologically active molecules.

Core Attributes and Reactivity Profile

This compound's utility stems from the distinct reactivity of its three functional groups, which can be addressed with a high degree of selectivity.

  • Phenolic Hydroxyl Group: The acidic proton of the phenol allows for facile deprotonation to form a phenoxide, a potent nucleophile for etherification and esterification reactions.

  • Aryl Bromide: The bromine atom serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[1]

  • Benzyloxy Group: This group serves as a robust protecting group for the para-hydroxyl functionality. It is stable to a wide range of reaction conditions and can be readily removed in the later stages of a synthesis, typically via catalytic hydrogenation, to unmask a free phenol. This is particularly important for many kinase inhibitors where the phenolic hydroxyl group is a key pharmacophoric feature for binding to the enzyme's active site.

Key Synthetic Transformations and Protocols

The strategic manipulation of these functional groups allows for the construction of a diverse range of molecular architectures. Below are detailed protocols for some of the most common and powerful transformations involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Cross-coupling reactions have revolutionized drug discovery and development, providing a robust and versatile methodology for bond formation.[2][3] this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5]

Protocol: Synthesis of 4-(Benzyloxy)-2-(4-methoxyphenyl)phenol

  • Reagents and Materials:

    • This compound (1.0 mmol, 279 mg)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add palladium(II) acetate and SPhos to the flask under a positive pressure of inert gas.

    • Add degassed toluene and water to the flask via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biphenyl derivative.

Causality of Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the aryl bromide to the palladium center and promoting the reductive elimination step.[5] The biphasic toluene/water solvent system with a phosphate base is a common and effective combination for Suzuki couplings.[5]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Pd(II) Complex Ar-Pd(II)-Br(L2) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)2 Base Pd(II) Intermediate Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[6][7]

Protocol: Synthesis of N-Phenyl-4-(benzyloxy)-2-aminophenol

  • Reagents and Materials:

    • This compound (1.0 mmol, 279 mg)

    • Aniline (1.2 mmol, 112 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

    • XPhos (0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and a magnetic stir bar.

    • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of argon.

    • Heat the reaction mixture to 110 °C and stir for 16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos is highly effective for the coupling of anilines with aryl bromides.[8] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the subsequent catalytic cycle.[8]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine Aryl Bromide, Amine, Base, Pd Catalyst, and Ligand in Solvent Heat and Stir Heat under Inert Atmosphere Combine Reactants->Heat and Stir Quench Quench Reaction Heat and Stir->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Penbutolol_Synthesis Start This compound Step1 1. Etherification (R)-Epichlorohydrin, Base Start->Step1 Intermediate1 Glycidyl Ether Step1->Intermediate1 Step2 2. Epoxide Opening tert-Butylamine Intermediate1->Step2 Intermediate2 Amino Alcohol Step2->Intermediate2 Step3 3. Suzuki Coupling Cyclopropylboronic acid, Pd catalyst Intermediate2->Step3 Intermediate3 Protected Penbutolol Metabolite Step3->Intermediate3 Step4 4. Debenzylation H2, Pd/C Intermediate3->Step4 End (S)-4-Hydroxy Penbutolol Step4->End

Sources

Application Note: A Chemo-Enzymatic Strategy for the Enantioselective Synthesis of (S)-Penbutolol Hydrochloride's Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the enantioselective synthesis of (S)-Penbutolol Hydrochloride, a non-selective β-adrenergic receptor blocker. We detail a robust chemo-enzymatic pathway that leverages a highly selective kinetic resolution step to produce the required chiral intermediate with high enantiomeric purity. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. The focus is on the synthesis of the critical building block, (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, and its subsequent conversion to the pharmacologically active (S)-Penbutolol enantiomer, culminating in its hydrochloride salt form.

Introduction: The Imperative of Chirality in β-Blocker Synthesis

Penbutolol is a potent, non-selective β-blocker used in the management of hypertension.[1] Like many pharmaceuticals in its class, its therapeutic activity is stereospecific. The β-adrenergic blocking activity resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is significantly less active.[2][3] Consequently, the synthesis of enantiomerically pure (S)-Penbutolol is of paramount importance to maximize therapeutic efficacy and minimize potential off-target effects associated with the inactive enantiomer.

A major active metabolite of Penbutolol is 4-hydroxy penbutolol, which also exhibits β-blocking activity.[][5] While the synthesis of this metabolite is a relevant area of study, the primary focus for the synthesis of the active pharmaceutical ingredient (API) is (S)-Penbutolol itself.

Traditional methods for obtaining single-enantiomer drugs often rely on chiral resolution of a racemic mixture, a process that inherently discards at least 50% of the material, or complex asymmetric synthesis routes.[6] This guide focuses on a more efficient and greener chemo-enzymatic approach. By combining a classical chemical synthesis with a highly selective enzymatic kinetic resolution, we can isolate the key chiral intermediate, (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, in high enantiomeric excess (ee).[1][7] This intermediate is then converted to (S)-Penbutolol via a reaction that proceeds with an inversion of stereochemistry.

Overall Synthetic Pathway

The multi-step synthesis begins with the commercially available starting material, 2-cyclopentylphenol. The core of the strategy is the enzymatic resolution of a racemic chlorohydrin intermediate, which sets the stereochemistry for the final product.

G A 2-Cyclopentylphenol B rac-1-chloro-3-(2- cyclopentylphenoxy)propan-2-ol A->B Epichlorohydrin, Base, LiCl C Enzymatic Kinetic Resolution (Candida antarctica Lipase B) B->C D (R)-1-chloro-3-(2- cyclopentylphenoxy)propan-2-ol (Desired Intermediate) C->D G (S)-1-Butyryloxy-3-(2- cyclopentylphenoxy)propan-2-ol (Byproduct) C->G E (S)-Penbutolol D->E tert-Butylamine, SN2 Inversion F (S)-Penbutolol Hydrochloride (Final Product) E->F HCl in Isopropanol

Figure 1: Overall chemo-enzymatic synthetic route to (S)-Penbutolol Hydrochloride.

Experimental Protocols & Methodologies

Part 1: Synthesis of Racemic Precursor: 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

Causality and Experimental Rationale: This initial step involves the reaction of 2-cyclopentylphenol with epichlorohydrin. The reaction proceeds in two stages within a "one-pot" setup. First, the phenolic hydroxyl group is deprotonated by a base to form a phenoxide anion. This nucleophile then attacks the terminal carbon of epichlorohydrin, opening the epoxide ring. The resulting alkoxide is subsequently protonated. To generate the chlorohydrin, the intermediate epoxide is opened with a chloride source, such as lithium chloride.[1] The concentration of the base is critical; using catalytic amounts has been shown to increase the yield of the desired chlorohydrin by minimizing the formation of dimeric byproducts.[8]

Protocol:

  • To a stirred solution of 2-cyclopentylphenol in a suitable solvent (e.g., acetonitrile), add a catalytic amount of a base (e.g., sodium hydroxide).

  • Add epichlorohydrin (approx. 2 equivalents) to the reaction mixture and stir at a controlled temperature (e.g., 30 °C) for 12-24 hours until TLC analysis indicates consumption of the starting phenol.

  • Add lithium chloride and acetic acid to the mixture to facilitate the ring-opening of the intermediate epoxide to form the chlorohydrin.

  • Upon reaction completion, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude racemic chlorohydrin can be purified by column chromatography on silica gel.

ParameterValue/ConditionPurpose
Starting Material 2-CyclopentylphenolAryl source
Reagents Epichlorohydrin, NaOH, LiCl, Acetic AcidBuilding block, base, chloride source, proton source
Solvent AcetonitrileReaction medium (greener alternative to toluene)[1][7]
Temperature 30 °CControlled reaction rate
Reaction Time 12-24 hoursEnsure completion
Expected Yield ~50-60%[8]
Part 2: Enzymatic Kinetic Resolution of Racemic Chlorohydrin

Causality and Experimental Rationale: This is the crucial enantioselective step. Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent.[9] Here, we use Lipase B from Candida antarctica (CALB), a highly efficient and selective enzyme.[1] CALB selectively catalyzes the acylation of the (S)-enantiomer of the chlorohydrin, leaving the desired (R)-enantiomer largely unreacted. Vinyl butanoate is used as the acyl donor; its use is advantageous as the enol byproduct tautomerizes to a ketone, rendering the reaction irreversible and driving it towards completion. The resulting (R)-chlorohydrin (alcohol) and the (S)-ester can then be easily separated due to their different polarities.

G cluster_0 Input cluster_1 Process cluster_2 Output racemate rac-Chlorohydrin (R and S enantiomers) process Add: - Candida antarctica Lipase B (CALB) - Vinyl Butanoate (Acyl Donor) - Acetonitrile (Solvent) Incubate at 30-38 °C racemate->process R_enantiomer (R)-Chlorohydrin (Unreacted, Desired) process->R_enantiomer S_ester (S)-Ester (Acylated) process->S_ester

Figure 2: Workflow for the enzymatic kinetic resolution of the racemic chlorohydrin.

Protocol:

  • Dissolve the racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in acetonitrile.

  • Add the acyl donor, vinyl butanoate.

  • Add immobilized Candida antarctica Lipase B (CALB) to the solution.

  • Stir the suspension at a controlled temperature (30–38 °C) for 24–48 hours. Monitor the reaction progress by chiral HPLC to achieve ~50% conversion.

  • Once the target conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-chlorohydrin from the (S)-ester byproduct using silica gel column chromatography.

ParameterValue/ConditionPurpose
Enzyme Immobilized Candida antarctica Lipase BChiral catalyst for selective acylation
Acyl Donor Vinyl ButanoateIrreversible acylating agent
Solvent AcetonitrileOrganic medium for the enzymatic reaction
Temperature 30–38 °COptimal temperature for enzyme activity[1]
Reaction Time 24-48 hoursTo achieve ~50% conversion for maximum ee
Expected Yield >40% (for the R-enantiomer)Theoretical max is 50%
Expected Purity >99% ee for (R)-chlorohydrin[1]
Part 3 & 4: Synthesis of (S)-Penbutolol and its Hydrochloride Salt

Causality and Experimental Rationale: The final steps involve converting the chiral intermediate into the API. The purified (R)-chlorohydrin undergoes a nucleophilic substitution reaction with tert-butylamine.[1] This amination reaction proceeds via an SN2 mechanism, which involves a backside attack by the amine on the carbon atom bearing the chlorine. This results in an inversion of the stereochemical configuration at that center. Thus, the (R)-chlorohydrin is converted into (S)-Penbutolol.

Finally, the (S)-Penbutolol free base is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of the compound. The free base is treated with hydrochloric acid in a suitable organic solvent, like isopropanol, leading to the precipitation of the crystalline hydrochloride salt.[1]

Protocol:

  • Synthesis of (S)-Penbutolol:

    • Dissolve the enantiomerically pure (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol in a solvent such as methanol.

    • Add an excess of tert-butylamine.

    • Heat the reaction mixture in a sealed vessel or under reflux until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude (S)-Penbutolol free base by column chromatography or crystallization.

  • Formation of (S)-Penbutolol Hydrochloride:

    • Dissolve the purified (S)-Penbutolol free base in isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the resulting slurry at room temperature or in an ice bath to ensure complete precipitation.

    • Collect the white crystalline solid by filtration, wash with cold isopropanol, and dry under vacuum.

ParameterValue/ConditionPurpose
Reactants (Amination) (R)-Chlorohydrin, tert-ButylamineFormation of the amino-alcohol structure
Mechanism SN2Inversion of stereochemistry to yield the (S)-product
Reactants (Salt Formation) (S)-Penbutolol, HCl in IsopropanolConversion to the stable hydrochloride salt
Expected Overall Yield ~20% from 2-cyclopentylphenol[1]
Final Product Purity >99% ee[1]

Characterization and Quality Control

To ensure the success of the synthesis and the quality of the final product, several analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): Used for routine monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric excess (ee) of the resolved chlorohydrin and the final (S)-Penbutolol product.[10]

  • Polarimetry: To measure the specific rotation [α] of the chiral compounds. The specific rotation of (S)-Penbutolol HCl has been reported as [α]D²⁰ = -23.00 (c 1.0, MeOH), which can be used as a confirmation of the enantiomeric purity.[1]

Conclusion

The chemo-enzymatic approach detailed in this application note presents a highly effective and enantioselective route for the synthesis of (S)-Penbutolol Hydrochloride. The key to this strategy is the enzymatic kinetic resolution of the racemic chlorohydrin intermediate using Candida antarctica Lipase B, which reliably produces the required (R)-enantiomer with excellent enantiomeric excess (>99% ee).[1] This method avoids the waste associated with classical resolution and provides a practical, scalable protocol for researchers and professionals in pharmaceutical development. The subsequent steps of amination and salt formation are robust and lead to the high-purity API.

References

  • Bøgelund, G. I., et al. (2020). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Molecules. Available at: [Link]

  • Bøgelund, G. I., et al. (2020). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ResearchGate. Available at: [Link]

  • Nelson, W. L., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry. Available at: [Link]

  • Ilisz, I., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. Available at: [Link]

  • Lokhande, M. N., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Journal of the Brazilian Chemical Society. Available at: [Link]

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Deprotection of the benzyloxy group in 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Deprotection of the Benzyloxy Group in 4-(Benzyloxy)-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

The benzyloxy group is a widely utilized protecting group for phenols and alcohols in multi-step organic synthesis due to its stability under a range of acidic and basic conditions.[1][2][3] Its removal, or deprotection, is a critical step to unveil the free hydroxyl group at a desired stage of a synthetic sequence. This guide provides a detailed overview of the common methods for the deprotection of the benzyloxy group in this compound, a key intermediate in the synthesis of various pharmaceutical compounds, such as the hydroxylated metabolite of Penbutolol.[4][5][6] The presence of a bromine atom on the aromatic ring introduces specific considerations for chemoselectivity during the debenzylation process.

Chemical Structure and Properties

This compound is a solid with a melting point of 72-73 °C.[4][5][7] Its structure features a benzyloxy ether and a bromine atom ortho to the phenolic hydroxyl group, which provides multiple reactive sites for further chemical transformations.[6]

PropertyValue
Molecular FormulaC₁₃H₁₁BrO₂
Molecular Weight279.13 g/mol
Melting Point72-73 °C[4][5][7]
AppearanceWhite to off-white solid[5]
StorageRoom temperature, sealed in a dry environment[4][5][7]

Deprotection Methodologies

The selection of a deprotection method depends on the overall molecular structure and the presence of other functional groups that might be sensitive to the reaction conditions. For this compound, the primary concern is the potential for hydrodebromination (loss of the bromine atom) under certain reductive conditions.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether cleavage.[3][8] The reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[8][9]

Mechanism: The reaction proceeds via the adsorption of the benzyl ether and hydrogen onto the catalyst surface. The benzyl C-O bond is then reductively cleaved, yielding the desired phenol and toluene as a byproduct.[10]

Key Considerations:

  • Catalyst Choice: 5-10% Pd/C is the most frequently used catalyst.[9] For more challenging debenzylations, Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective.[9]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. The efficiency generally follows the order: toluene < methanol < ethanol << acetic acid < tetrahydrofuran (THF).[11]

  • Chemoselectivity: A significant challenge with this compound is the potential for concurrent hydrodebromination. Careful selection of the catalyst and reaction conditions is crucial to maintain the bromine substituent.[12] Studies have shown that with proper catalyst selection, selective debenzylation can be achieved with minimal loss of the aromatic halogen.[12]

Detailed Protocol: Catalytic Hydrogenation of this compound

Safety First: Hydrogenation reactions are hazardous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like Pd/C.[13][14] All procedures must be conducted in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge.[15][16]

  • Catalyst Handling: In a three-necked round-bottom flask equipped with a magnetic stir bar, add the 5% or 10% Pd/C catalyst (typically 5-10 mol%). The catalyst should be handled carefully, and it is often recommended to keep it wet with a solvent to minimize the risk of ignition.[14][15]

  • Inerting the System: Seal the flask and purge the system with an inert gas, such as nitrogen or argon, to remove all oxygen.[13][15][17] This is a critical step to prevent the formation of explosive hydrogen-oxygen mixtures.[14] Repeat the vacuum/inert gas backfill cycle at least three times.[13]

  • Addition of Substrate and Solvent: Under a positive pressure of the inert gas, add a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Introduction of Hydrogen: Evacuate the inert gas and carefully introduce hydrogen gas, typically from a balloon or a regulated cylinder.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and atmospheric pressure. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the system again with an inert gas to remove all hydrogen.[17] Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric and should be quenched with water immediately after filtration.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1,4-hydroquinone. The product can be further purified by recrystallization or column chromatography.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a milder and often more convenient alternative to using hydrogen gas.[1][10] This method utilizes a hydrogen donor in the presence of a catalyst.

Common Hydrogen Donors:

  • Formic acid[1][18]

  • Ammonium formate[18]

  • Cyclohexene[19]

  • 1,4-Cyclohexadiene[10][20]

Mechanism: The hydrogen donor transfers hydrogen to the substrate on the surface of the catalyst, effecting the reductive cleavage of the benzyl ether.

Advantages:

  • Avoids the need for specialized high-pressure hydrogenation equipment.[10]

  • Can offer improved selectivity in some cases.[1]

Detailed Protocol: Transfer Hydrogenation using Formic Acid

  • Setup: To a solution of this compound in methanol or ethanol, add 10% Pd/C (a higher catalyst loading may be required compared to traditional hydrogenation).[1]

  • Addition of Hydrogen Donor: Carefully add formic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Isolation: Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate to obtain the deprotected phenol.

Acid-Catalyzed Cleavage

Strong acids can also be used to cleave benzyl ethers, although this method is generally limited to substrates that are stable to acidic conditions.[20]

Mechanism: The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. A nucleophile then attacks the benzylic carbon, leading to the cleavage of the C-O bond.[21]

Common Acidic Reagents:

  • Trifluoroacetic acid (TFA)[21]

  • Boron trichloride (BCl₃) or Boron tribromide (BBr₃)[11]

Considerations:

  • This method is often less selective and can lead to side reactions, especially with sensitive substrates.

  • The use of strong Lewis acids like BCl₃ and BBr₃ can be effective but requires careful handling due to their reactivity and corrosiveness.[11]

General Protocol: Acid-Catalyzed Deprotection with TFA

  • Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane (DCM).

  • Reagent Addition: Cool the solution in an ice bath and add trifluoroacetic acid dropwise.[21]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[21]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[21]

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the product.[21]

Experimental Workflow and Data Presentation

General Deprotection Workflow

Deprotection_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Isolation Start Start with This compound Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagents Add Deprotection Reagents (e.g., Pd/C, H₂, or Acid) Dissolve->Add_Reagents Stir Stir under controlled conditions Add_Reagents->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Filter Filter to remove catalyst/solids Quench->Filter Extract Extract and Wash Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify

Caption: General experimental workflow for the deprotection of this compound.

Comparison of Deprotection Methods
MethodReagentsProsConsChemoselectivity Concern
Catalytic Hydrogenolysis H₂, Pd/CHigh yield, clean reaction, toluene is the only byproduct.Requires specialized equipment, potential for hydrodebromination.[12]High risk of bromine loss if not optimized.
Transfer Hydrogenation Formic acid/Pd/C, NH₄HCO₂/Pd/CMilder conditions, no H₂ gas needed.[1][10]May require higher catalyst loading, potential for side reactions with certain donors.Moderate risk of bromine loss.
Acid-Catalyzed Cleavage TFA, BCl₃, BBr₃Fast reaction times.Harsh conditions, may not be suitable for sensitive substrates, corrosive reagents.[20]Generally, no risk of hydrodebromination.

Conclusion

The deprotection of the benzyloxy group in this compound can be effectively achieved through several methods. Catalytic hydrogenolysis remains a preferred method due to its efficiency and clean conversion, provided that the reaction conditions are carefully optimized to prevent hydrodebromination. Transfer hydrogenation offers a practical and safer alternative, while acid-catalyzed cleavage is a viable option for acid-stable molecules. The choice of the most suitable protocol will ultimately be dictated by the specific requirements of the synthetic route, including the presence of other functional groups, available equipment, and desired selectivity.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
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  • This compound. Chongqing Chemdad Co., Ltd.
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  • This compound CAS#: 79352-66-2. ChemicalBook.
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Application Notes and Protocols: Strategic Oxidation of the Phenolic Moiety in 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the oxidation reactions of 4-(benzyloxy)-2-bromophenol. It moves beyond simple procedural lists to explore the underlying chemical principles, offering a framework for rational reaction design. We delve into the influence of the benzyloxy and bromo substituents on the reactivity of the phenol group, present validated protocols for key transformations, and discuss the mechanistic pathways that govern product formation. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: Understanding the Substrate

The reactivity of a phenol in oxidation reactions is profoundly influenced by the nature and position of its ring substituents. In our substrate, this compound, the phenolic hydroxyl group is the primary site for oxidation. Its reactivity is modulated by two key substituents:

  • 2-Bromo Group: This electron-withdrawing halogen deactivates the ring slightly through induction but also acts as an ortho, para-director. Its presence at the ortho position introduces steric hindrance and electronically influences the stability of radical or cationic intermediates.

  • 4-Benzyloxy Group: This is a bulky, electron-donating group that strongly activates the ring, particularly the ortho positions relative to it (positions 3 and 5).[1] Crucially, its position para to the hydroxyl group blocks direct formation of simple p-benzoquinones without cleavage of the benzyl ether. This group is not merely a spectator; its fate is a central consideration in any oxidative transformation. The benzylic C-H bonds are also susceptible to oxidation under certain conditions.[2][3]

The interplay of these groups dictates that oxidation will primarily initiate at the hydroxyl group, forming a phenoxy radical. The subsequent reaction pathway is a function of the chosen oxidant and reaction conditions.

Mechanistic Overview: The Fate of the Phenoxy Radical

The oxidation of nearly all phenols proceeds via an initial one-electron transfer to generate a phenoxy radical.[4] This radical is resonance-stabilized, with the unpaired electron delocalized across the oxygen atom and the ortho and para positions of the aromatic ring. For this compound, this intermediate is the pivot point for several potential transformations.

Phenoxy_Radical_Pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Pathways Start This compound Radical Phenoxy Radical (Resonance Stabilized) Start->Radical [Oxidant] -1e-, -1H+ Other Side Reactions (e.g., Benzylic Oxidation) Start->Other Harsh Conditions Quinone Quinone Formation (via further oxidation) Radical->Quinone [Oxidant] Coupling Oxidative Coupling (Dimerization) Radical->Coupling Radical-Radical Coupling

Caption: General mechanistic pathways for phenol oxidation.

The primary pathways available to this phenoxy radical intermediate are:

  • Further Oxidation to a Quinone: The radical can be oxidized by another equivalent of the oxidant to form a cation, which is then attacked by a nucleophile (like water) to ultimately yield a quinone.[5][6] For our substrate, this will likely involve cleavage of the benzyl group to form 2-bromo-1,4-benzoquinone.

  • Radical-Radical Coupling: Two phenoxy radicals can couple to form C-C or C-O bonded dimers.[7][8] Steric hindrance from the ortho-bromo and para-benzyloxy groups may disfavor this pathway.

  • Side Chain Oxidation: Under harsh conditions (e.g., strong oxidants like KMnO₄), the benzylic protons of the protecting group can be oxidized.[3]

Application Protocol 1: Selective Oxidation to 2-Bromo-1,4-benzoquinone using Fremy's Salt

Potassium nitrosodisulfonate, known as Fremy's salt, is a stable inorganic radical highly effective for the selective oxidation of phenols to quinones, a process often called the Teuber reaction.[6][9][10] The reaction is typically high-yielding and proceeds under mild aqueous conditions. For phenols with a leaving group (like an alkoxy group) in the para position, Fremy's salt efficiently facilitates oxidative dealkylation to the corresponding p-quinone.[11]

Mechanism of Action: The reaction proceeds via hydrogen atom abstraction from the phenol by the Fremy's radical, •ON(SO₃K)₂, to form the phenoxy radical. A second radical then adds to the ring, typically at the para position. Subsequent rearrangement and elimination of the benzyloxy group and imidodisulfonate yields the final quinone product.[6]

Fremy_Salt_Mechanism cluster_main Fremy's Salt Oxidation Pathway cluster_reagents Reagents Phenol This compound Radical Phenoxy Radical Phenol->Radical H• abstraction Intermediate Cyclohexadienone Intermediate Radical->Intermediate Radical addition Quinone 2-Bromo-1,4-benzoquinone Intermediate->Quinone Elimination & Rearrangement Fremy1 Fremy's Radical •ON(SO₃K)₂ Fremy1->Radical Fremy2 Fremy's Radical •ON(SO₃K)₂ Fremy2->Intermediate

Caption: Proposed mechanism for Fremy's Salt oxidation.

Experimental Protocol:

  • Materials:

    • This compound

    • Potassium nitrosodisulfonate (Fremy's Salt)

    • Sodium phosphate monobasic (NaH₂PO₄) or Potassium phosphate monobasic (KH₂PO₄)

    • Acetone or Acetonitrile

    • Deionized water

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Procedure:

    • Solution Preparation: Prepare a buffer solution of 0.1 M NaH₂PO₄ in deionized water.

    • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of acetone or acetonitrile (approx. 5-10 mL per gram of phenol).

    • Buffering: Add the aqueous phosphate buffer solution to the flask (approx. 10-20 mL per gram of phenol). The mixture should be biphasic or a fine emulsion. Stir vigorously.

    • Fremy's Salt Addition: In a separate flask, dissolve Fremy's salt (2.2-2.5 equiv) in the 0.1 M phosphate buffer. Add this purple solution dropwise to the stirring phenol solution at room temperature over 20-30 minutes. The purple color should discharge as the reaction proceeds.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar, colored (typically yellow) spot indicates product formation. The reaction is often complete within 1-3 hours.

    • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with DCM or ethyl acetate.

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude yellow solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Self-Validation and Causality:

  • Why a buffer? Fremy's salt is most stable and effective in a slightly acidic to neutral aqueous medium (pH 6-7). The phosphate buffer maintains this optimal pH throughout the reaction.

  • Why 2.2+ equivalents of oxidant? The stoichiometry of the reaction requires two equivalents of Fremy's radical per mole of phenol.[6] A slight excess ensures complete conversion of the starting material.

  • Why dropwise addition? This controls the concentration of the radical species, minimizing potential side reactions and ensuring a smooth reaction profile.

ParameterValue/ConditionRationale
Stoichiometry 1 : 2.2 (Phenol : Fremy's Salt)Ensures complete oxidation based on the established mechanism.[6]
Solvent System Acetone/Water or MeCN/WaterEnsures solubility of both the organic substrate and the inorganic oxidant.
pH 6.0 - 7.0 (Phosphate Buffer)Optimal for the stability and reactivity of Fremy's salt.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction; avoids thermal degradation of the radical or product.
Expected Yield 70-90%Typical range for Teuber reactions on substituted phenols.

Application Protocol 2: Salcomine-Catalyzed Aerobic Oxidation

For a greener and more sustainable approach, the oxidation can be performed using molecular oxygen as the terminal oxidant, catalyzed by a cobalt(II)-salen complex known as Salcomine.[12][13] This method avoids stoichiometric, often toxic, heavy-metal oxidants. The reaction proceeds under mild conditions and is effective for the oxidation of substituted phenols.[14]

Catalytic Cycle: The mechanism involves the binding of molecular oxygen to the Co(II) center to form a superoxo-cobalt(III) complex.[12] This species is the active oxidant, abstracting a hydrogen atom from the phenol to generate the phenoxy radical and a hydroperoxo-cobalt(III) species. The phenoxy radical then proceeds to the quinone product, and the catalyst is regenerated.

Salcomine_Cycle center Catalytic Cycle CoII Salcomine-Co(II) CoSuperoxo [Salcomine-Co(III)-O₂⁻] CoII->CoSuperoxo + O₂ CoHydroperoxo [Salcomine-Co(III)-OOH] CoSuperoxo->CoHydroperoxo + ArOH - ArO• CoHydroperoxo->CoII + ArO• - Quinone - H₂O Phenol ArOH Radical ArO• Quinone Quinone + BnOH O2 O₂ H2O H₂O

Caption: Catalytic cycle for Salcomine-mediated phenol oxidation.

Experimental Protocol:

  • Materials:

    • This compound

    • Salcomine (bis(salicylidene)ethylenediiminocobalt(II))

    • Chloroform (CHCl₃) or Methanol (MeOH)

    • Oxygen gas (balloon or gentle stream)

    • Standard purification supplies

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the Salcomine catalyst (1-5 mol%).

    • Solvent Addition: Add the chosen solvent (e.g., CHCl₃), typically to a concentration of 0.1-0.2 M. Stir to dissolve.

    • Oxygenation: Purge the flask with oxygen gas and then maintain a positive pressure of O₂ using a balloon affixed to a needle through a septum. For larger scales, a gentle stream of O₂ can be bubbled through the solution.

    • Reaction: Stir the mixture vigorously at room temperature. The solution will typically darken as the reaction progresses.

    • Monitoring: Monitor the reaction by TLC. These reactions can be slower than stoichiometric oxidations, often requiring 12-48 hours for completion.[12]

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired quinone and the Salcomine catalyst.

    • Purification: The catalyst can often be removed by first passing the crude material through a short plug of silica gel, eluting with a non-polar solvent to recover some catalyst, then increasing polarity to elute the product. A full flash column chromatography is then performed for final purification.

Self-Validation and Causality:

  • Why a catalyst? This approach is atom-economical and environmentally benign, using atmospheric oxygen as the ultimate oxidant.

  • Why O₂ balloon? This provides a constant, low-pressure supply of oxygen to the reaction, ensuring the catalytic cycle continues without needing high-pressure equipment.

  • Why 1-5 mol%? This is a typical catalyst loading for homogeneous catalysis, balancing reaction rate with the cost and ease of removal of the catalyst.

Alternative and Emerging Methods: Electrochemical Oxidation

Electrochemical synthesis represents a powerful and green alternative for phenol oxidation.[5] By controlling the applied potential at an electrode, the oxidation can be precisely initiated without chemical reagents.

  • Principle: The phenol is oxidized at the anode surface, losing an electron to form a radical cation, which rapidly deprotonates to the phenoxy radical.[15] Further oxidation yields a phenoxonium ion, which is trapped by water in the electrolyte to form the quinone.[5]

  • Advantages: This method avoids stoichiometric waste, can often be performed at room temperature, and reaction progress can be monitored electronically. The selectivity can be tuned by modifying the electrode material, solvent/electrolyte system, and applied potential.[16][17]

  • Considerations: A key challenge in phenol electro-oxidation is electrode passivation, where a polymeric film forms on the anode surface, inhibiting further reaction.[18] This can be mitigated by using specific electrode materials (like boron-doped diamond), pulsed potentials, or flow-cell reactors.[5][16]

Product Characterization

The primary expected product from the protocols above is 2-bromo-1,4-benzoquinone . Proper characterization is essential to confirm its structure and purity.

TechniqueExpected Observation for 2-Bromo-1,4-benzoquinone
¹H NMR Disappearance of the phenolic -OH proton and the benzylic -CH₂- protons (~5.1 ppm) and aromatic protons of the benzyl group. Appearance of characteristic quinonoid protons in the 6.8-7.5 ppm range.
¹³C NMR Disappearance of benzyloxy carbons. Appearance of two carbonyl carbons in the region of δ 180-185 ppm.[19]
FT-IR Disappearance of the broad phenolic O-H stretch (~3200-3500 cm⁻¹). Appearance of strong C=O stretching bands for the quinone system (~1650-1680 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the mass of C₆H₃BrO₂ (m/z ~186/188 for Br isotopes). Fragmentation pattern consistent with a quinone structure.[20][21]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Salcomine-Catalyzed Phenol Oxidation.
  • Enache, T. A., & Oliveira-Brett, A. M. (2011). Phenol and para-substituted phenols electrochemical oxidation pathways. Journal of Electroanalytical Chemistry, 655(1), 9-16. [Link]

  • Li, X., Pignatello, J. J., & Chen, W. (2007). Electrochemical oxidation characteristics of p-substituted phenols using a boron-doped diamond electrode. Environmental Science & Technology, 41(18), 6524-6530. [Link]

  • Aalstad, S., et al. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. Beilstein Journal of Organic Chemistry, 20, 1038-1046. [Link]

  • Li, X., Pignatello, J. J., & Chen, W. (2007). Electrochemical oxidation characteristics of p-substituted phenols using a boron-doped diamond electrode. PubMed. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Substituted Salcomine Complexes in Phenol Oxidation.
  • Wikipedia. (n.d.). Salcomine. [Link]

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  • Minisci, F., et al. (1986). Facile and convenient syntheses of quinones from phenols. The Journal of Organic Chemistry, 51(4), 536–540. [Link]

  • Enache, T. A., & Oliveira-Brett, A. M. (2011). Phenol and para-substituted phenols electrochemical oxidation pathways. Request PDF. [Link]

  • van Dort, H. M., & Geursen, H. J. (1967). Salcomine‐catalyzed oxidations of some phenols: A new method for the preparation of a number of para‐benzoquinones. Recueil des Travaux Chimiques des Pays-Bas, 86(5), 520-528. [Link]

  • Zimmer, H., Lankin, D. C., & Horgan, S. W. (1971). Oxidations with Potassium Nitrosodisulfonate (Fremy's Radical). The Teuber Reaction. Chemical Reviews, 71(2), 229-246. [Link]

  • BenchChem. (n.d.). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • Kucukislamoglu, M., et al. (2019). Reactions of quinones with some aryl phenols and synthesis of new quinone derivatives. Synthetic Communications, 49(2), 231-243. [Link]

  • Waldvogel, S. R., & Griesbach, U. (2024). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Electrochemistry. [Link]

  • Zimmer, H., et al. (1971). Oxidations with potassium nitrosodisulfonate (Fremy's radical). The Teuber reaction. ResearchGate. [Link]

  • Klein, E., & Lukes, V. (2019). From phenols to quinones: Thermodynamics of radical scavenging activity of para-substituted phenols. Phytochemistry, 166, 112077. [Link]

  • Fantuzzi, A., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences, 24(9), 8003. [Link]

  • Pearson. (n.d.). Phenol oxidation can be coupled with other reactions to form new....
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  • Dufour, C., et al. (2018). Unambiguous NMR Structural Determination of (+)-Catechin—Laccase Dimeric Reaction Products as Potential Markers of Grape and Wine Oxidation. Molecules, 23(10), 2466. [Link]

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Application Notes and Protocols for Nucleophilic Substitution Reactions at the Bromine Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Carbon-Bromine Bond in Synthesis

In the landscape of organic synthesis, the carbon-bromine (C-Br) bond serves as a cornerstone functional group, prized for its balanced reactivity. More reactive than the corresponding C-Cl bond and generally more cost-effective and stable than the C-I bond, the C-Br linkage is an ideal electrophilic partner in a vast array of nucleophilic substitution reactions. This versatility has cemented its importance in the synthesis of complex molecules, ranging from life-saving pharmaceuticals to advanced materials. The partial positive charge on the carbon atom, induced by the electronegativity of bromine, makes it a prime target for attack by electron-rich nucleophiles.[1] This fundamental reactivity profile allows for the construction of new carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and control.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of textbook mechanisms to provide a deeper understanding of the causality behind experimental choices. We will explore the nuances of various substitution pathways, including SN1, SN2, and Nucleophilic Aromatic Substitution (SNAr), as well as pivotal metal-catalyzed cross-coupling reactions. Each section is grounded in established principles and supported by detailed, field-proven protocols to empower you to design, execute, and troubleshoot your own synthetic transformations with confidence.

I. Fundamental Mechanistic Pathways

The pathway a nucleophilic substitution reaction takes is not arbitrary; it is dictated by a confluence of factors including the structure of the alkyl or aryl bromide, the nature of the nucleophile, the properties of the solvent, and the reaction temperature. Understanding these controlling factors is paramount for predicting reaction outcomes and optimizing conditions.

The SN2 Pathway: A Concerted Dance

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2] This mechanism is characteristic of primary and, to a lesser extent, secondary alkyl bromides.

  • Kinetics and Mechanism: The "2" in SN2 signifies that the rate-determining step involves two species: the alkyl bromide and the nucleophile.[3][4] The reaction rate is therefore dependent on the concentration of both reactants.[5] The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the C-Br bond.[6][7] This leads to a transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing bromide.[6]

  • Stereochemistry: A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. If the carbon atom is a chiral center, its configuration will be inverted in the product.[8]

  • Influencing Factors:

    • Substrate Structure: Steric hindrance is a major determinant. SN2 reactions are fastest for methyl and primary alkyl bromides.[9] Tertiary alkyl bromides do not undergo SN2 reactions due to the steric bulk of the alkyl groups preventing the backside attack of the nucleophile.[10]

    • Nucleophile: Strong, typically anionic, nucleophiles are required for SN2 reactions.[11] Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻).[12]

    • Solvent: Polar aprotic solvents such as DMSO, DMF, and acetone are ideal for SN2 reactions.[3][13] These solvents can solvate the accompanying cation but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[14]

Figure 2: The two-step SN1 mechanism.
Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Route

Unlike alkyl halides, aryl halides are generally unreactive towards nucleophilic substitution due to the high electron density of the aromatic ring. However, if the ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the bromine, a substitution can occur via the SNAr mechanism. [15][16][17]

  • Mechanism: This is a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. [18]In the second step, the bromide leaving group is eliminated, and the aromaticity of the ring is restored. [18]The initial addition of the nucleophile is typically the rate-determining step. [19]

  • Key Requirements:

    • Activation: The presence of at least one strong electron-withdrawing group positioned ortho or para to the bromine is essential to stabilize the negative charge of the Meisenheimer complex through resonance. [17] * Leaving Group: While bromine is a competent leaving group, the reactivity order in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive effect of the more electronegative halogens. [17]

Figure 3: The SNAr addition-elimination mechanism.

II. Application Protocols for Key Transformations

The following protocols are presented as robust starting points for common and powerful nucleophilic substitution reactions involving bromine-containing substrates. Optimization for specific substrates may be required.

Protocol 2.1: SN2 Synthesis of an Alkyl Azide

This protocol details the synthesis of an alkyl azide from a primary alkyl bromide using sodium azide, a reaction often employed in the synthesis of amines (via reduction) and in "click chemistry." A phase-transfer catalyst is used to facilitate the reaction between the aqueous nucleophile and the organic substrate. [9][20] Table 1: Reaction Parameters for Alkyl Azide Synthesis

ParameterValue/ReagentPurpose
Substrate1-Bromooctane (or other primary alkyl bromide)Electrophile
NucleophileSodium Azide (NaN₃)Azide source
CatalystAliquat 336 (or other quaternary ammonium salt)Phase-Transfer Catalyst [21]
Solvent System25% aqueous NaN₃ / Organic phase (substrate)Two-phase system
Temperature100 °CTo increase reaction rate
Reaction Time~2-6 hoursVaries with substrate

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the primary alkyl bromide (1.0 eq).

  • Reagent Addition: Add a 25% aqueous solution of sodium azide (2.0 eq) and Aliquat 336 (0.05 eq). [21]3. Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring. The phase-transfer catalyst shuttles the azide anion from the aqueous phase to the organic phase where it can react with the alkyl bromide. [20]4. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alkyl bromide.

  • Workup: After completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkyl azide. Further purification can be achieved by vacuum distillation. [21] Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

Protocol 2.2: SN1 Solvolysis of a Tertiary Alkyl Bromide

This protocol describes the solvolysis of tert-butyl bromide in an aqueous ethanol solution. In this reaction, the solvent acts as the nucleophile. The progress of the reaction can be monitored by the production of hydrobromic acid (HBr). [22] Table 2: Reaction Parameters for SN1 Solvolysis

ParameterValue/ReagentPurpose
Substratetert-Butyl BromideElectrophile
Nucleophile/SolventAqueous Ethanol (e.g., 50:50 EtOH/H₂O)Nucleophile and reaction medium [22]
IndicatorBromothymol BlueTo monitor HBr production [22]
TitrantStandardized NaOH solution (e.g., 0.01 M)To quantify HBr produced [22]
TemperatureRoom TemperatureSufficient for solvolysis

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture (e.g., 100 mL of a 50:50 v/v ethanol/water mixture) in an Erlenmeyer flask.

  • Indicator Addition: Add 3-4 drops of bromothymol blue indicator to the solvent mixture.

  • Initiation: Add a known volume of tert-butyl bromide (e.g., 0.5 mL of a 0.2 M stock solution in acetone) to the flask. [22]This marks time = 0. The reaction will produce HBr, causing the indicator to change from blue to yellow.

  • Kinetic Monitoring: Titrate the reacting solution with a standardized NaOH solution. Add a small, known aliquot of NaOH (e.g., 0.50 mL) to turn the solution blue. [22]Record the time it takes for the solution to turn yellow again. Immediately add the next aliquot of base and repeat the process. This allows for the determination of the rate of HBr production, which is equal to the rate of consumption of tert-butyl bromide. [22]5. Infinity Point: Once the kinetic runs are complete, gently heat the reaction mixture on a steam bath for 10-15 minutes to drive the reaction to completion. Cool the solution to room temperature and titrate to a final endpoint to determine the total amount of HBr produced. This is the "infinity point" and corresponds to the initial amount of tert-butyl bromide. [22]6. Data Analysis: The data can be used to calculate the first-order rate constant for the solvolysis reaction.

Protocol 2.3: Buchwald-Hartwig Amination of an Aryl Bromide

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [23]This protocol provides a general method for coupling an aryl bromide with a primary or secondary amine.

Table 3: General Parameters for Buchwald-Hartwig Amination

ParameterValue/ReagentPurpose
SubstrateAryl Bromide (e.g., 4-bromotoluene)Electrophile
NucleophileAmine (primary or secondary)Nucleophile
Catalyst PrecursorPd₂(dba)₃ or Pd(OAc)₂Palladium source [24]
LigandXantphos, BINAP, or other phosphine ligandStabilizes and activates the Pd catalyst [8]
BaseSodium tert-butoxide (NaOt-Bu)Deprotonates the amine [8]
SolventToluene or Dioxane (anhydrous)Reaction medium
Temperature80-110 °CTo drive the reaction

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the consumption of the aryl bromide by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition ArBr Ar-Br Pd_Amido Ar-Pd(II)L₂(NR₂) PdII_complex->Pd_Amido Amine Coordination & Deprotonation Amine R₂NH Base Base Pd_Amido->Pd0 Reductive Elimination Product Ar-NR₂ Pd_Amido->Product

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.4: Sonogashira Coupling of an Aryl Bromide

The Sonogashira coupling is a highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. [7]The reaction is typically catalyzed by palladium and co-catalyzed by a copper(I) salt. [25] Table 4: General Parameters for Sonogashira Coupling

ParameterValue/ReagentPurpose
SubstrateAryl BromideElectrophile
Coupling PartnerTerminal AlkyneNucleophile precursor
CatalystPd(PPh₃)₂Cl₂ or other Pd(0) sourcePalladium catalyst
Co-catalystCopper(I) Iodide (CuI)Forms copper acetylide intermediate [26]
BaseDiisopropylamine (DIPA) or Triethylamine (TEA)Deprotonates alkyne; acts as solvent
SolventTHF or DMF (optional)Reaction medium
TemperatureRoom Temperature to 60 °CVaries with substrate reactivity

Step-by-Step Methodology:

  • Inert Atmosphere: In a flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (1-5 mol%) in a suitable solvent like THF or DMF.

  • Reagent Addition: Add the amine base (e.g., DIPA, 2-5 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. For less reactive aryl bromides, gentle heating (e.g., to 50-60 °C) may be necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The formation of a precipitate (amine hydrohalide salt) is often observed.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the catalysts and salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. [26][27]

III. Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Low yield, slow reactions, or the formation of side products are common issues.

Table 5: Common Issues and Solutions in Nucleophilic Substitution

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Weak nucleophile- Poor leaving group- Inappropriate solvent- Insufficient temperature- Use a stronger nucleophile (e.g., convert alcohol to alkoxide).<[28]br>- Ensure anhydrous conditions.<[29]br>- Switch to a more appropriate solvent (polar aprotic for SN2, polar protic for SN1).<[13]br>- Gradually increase the reaction temperature. [28][29]
Elimination Products Predominate - Sterically hindered substrate- Strong, bulky base used as nucleophile- High reaction temperature- Use a less sterically hindered substrate if possible.- Use a strong nucleophile that is a weak base (e.g., N₃⁻, I⁻).<[28]br>- Run the reaction at the lowest feasible temperature. [28]
Slow SN2 Reaction - Secondary alkyl bromide- Weak nucleophile- Protic solvent- Switch from bromide to iodide, which is a better leaving group.<[13]br>- Use a polar aprotic solvent like DMSO or DMF.<[13]br>- Consider using a phase-transfer catalyst for anionic nucleophiles.
Catalyst Deactivation (Cross-Coupling) - Presence of oxygen- Impurities in reagents or solvent- Functional groups that poison the catalyst- Ensure a rigorously inert atmosphere.- Use high-purity, anhydrous reagents and solvents.- Protect sensitive functional groups or choose a different catalyst/ligand system.

IV. Safety Considerations

Safe laboratory practice is non-negotiable. Many reagents used in these reactions present significant hazards.

  • Alkyl and Aryl Bromides: Many are irritants, lachrymators, and potentially toxic. Always handle them in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Nucleophiles: Reagents like sodium azide and sodium cyanide are acutely toxic. Strong bases like sodium tert-butoxide are corrosive. Always consult the Safety Data Sheet (SDS) before use.

  • Solvents: Many organic solvents are flammable and have associated health risks. Avoid ignition sources and ensure proper ventilation.

  • Pyrophoric Reagents: Some strong bases or organometallic reagents can be pyrophoric (ignite spontaneously in air). Specialized training and techniques are required for their safe handling. [16][30]* Pressure: Reactions run at elevated temperatures in sealed vessels can build up significant pressure. Use appropriate reaction vessels and a blast shield. [19] By understanding the fundamental principles, leveraging detailed protocols, and adhering to strict safety standards, researchers can effectively harness the power of nucleophilic substitution reactions at the bromine position to advance their synthetic goals in drug discovery and beyond.

References

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Scale-Up Synthesis of 4-(Benzyloxy)-2-bromophenol: A Comprehensive Protocol and Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed guide for the scaled-up synthesis of 4-(Benzyloxy)-2-bromophenol, a critical intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is approached as a two-stage process: the initial protection of hydroquinone via Williamson ether synthesis to yield 4-(benzyloxy)phenol, followed by a regioselective electrophilic bromination. This guide emphasizes the causality behind procedural choices, addresses critical scale-up challenges such as reaction control and impurity profiling, and outlines rigorous safety protocols essential for handling the hazardous reagents involved. Detailed, step-by-step protocols are provided, alongside analytical characterization data and process flow diagrams to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

This compound is a versatile synthetic building block whose value is derived from its trifunctional nature: a nucleophilic phenol, a reactive aryl bromide site amenable to cross-coupling reactions, and a benzyl ether protecting group that can be selectively removed.[1] Its most notable application is as a key precursor in the synthesis of hydroxylated metabolites of beta-blockers, such as (S)-4-Hydroxy Penbutolol.[2]

The industrial production of this intermediate necessitates a robust, scalable, and cost-effective synthetic route. The most logical and widely practiced approach involves two key transformations:

  • Monobenzylation of Hydroquinone: This step selectively protects one of the two hydroxyl groups on hydroquinone to produce the key intermediate, 4-(benzyloxy)phenol. The primary challenge at scale is minimizing the formation of the dialkylated byproduct, 1,4-bis(benzyloxy)benzene.[3]

  • Regioselective Bromination: The subsequent electrophilic bromination of 4-(benzyloxy)phenol must be precisely controlled. The powerful activating effects of the hydroxyl and benzyloxy groups favor substitution at the ortho and para positions.[4][5] Since the para position is blocked, the reaction must be optimized to favor monobromination at the C-2 position while preventing the formation of the 2,6-dibromo byproduct.[1][6]

This document will dissect each stage, providing both the procedural steps and the underlying chemical principles that govern a successful scale-up campaign.

Process Chemistry and Rationale

Stage 1: Synthesis of 4-(Benzyloxy)phenol

The synthesis of the 4-(benzyloxy)phenol intermediate is a classic Williamson ether synthesis. However, scaling this reaction requires careful consideration to maximize the yield of the desired mono-ether product.

  • Mechanism and Selectivity: The reaction proceeds via the deprotonation of hydroquinone to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzyl halide through an SN2 mechanism. The core challenge is that the product, 4-(benzyloxy)phenol, can be deprotonated and react further to form an undesired diether. A Japanese patent describes a method that achieves high selectivity by carefully controlling the stoichiometry and reaction conditions, using methanol as a solvent which helps to achieve a clean reaction profile.[3]

  • Choice of Reagents:

    • Alkylating Agent: Benzyl bromide is often used due to its higher reactivity compared to benzyl chloride, though it is a potent lachrymator and requires careful handling.[7][8][9][10] For industrial scale, benzyl chloride may be preferred for its lower cost and reduced lachrymatory properties, potentially requiring slightly more forcing conditions.

    • Base: Potassium carbonate (K₂CO₃) is a common and effective base for this transformation in solvents like acetonitrile.[10] Alternatively, stronger bases like sodium hydroxide (NaOH) can be used in protic solvents such as methanol.[3]

    • Solvent: Acetonitrile or methanol are excellent choices. Methanol is particularly advantageous as it allows for the precipitation of byproducts and easy removal by distillation.[3]

Stage 2: Regioselective Bromination of 4-(Benzyloxy)phenol

This step is an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents.

  • Directing Group Effects: Both the hydroxyl (-OH) and the benzyloxy (-OCH₂Ph) groups are strong ortho-, para-directors and activators of the aromatic ring. The hydroxyl group is the more powerful activator, meaning it exerts dominant control over the position of the incoming electrophile. With the para position already occupied by the benzyloxy group, the electrophilic bromine is directed almost exclusively to one of the positions ortho to the hydroxyl group.

  • Choice of Brominating Agent:

    • Elemental Bromine (Br₂): This is a highly reactive and cost-effective brominating agent. However, its high reactivity can easily lead to over-bromination, forming 2,6-dibromo-4-(benzyloxy)phenol.[6][11] Its use at scale requires meticulous control over addition rates and temperature, as the reaction is highly exothermic. It is also extremely corrosive and toxic, demanding specialized handling protocols.[12]

    • N-Bromosuccinimide (NBS): NBS is a solid and thus an easier-to-handle source of electrophilic bromine.[13] It generates Br₂ in situ at a low and controlled concentration, which significantly suppresses the formation of dibrominated byproducts.[11][14] This makes NBS a superior choice for reactions where high selectivity is paramount, despite its higher cost.

  • Solvent Selection: A non-polar solvent like dichloromethane (DCM) or a polar aprotic solvent is often preferred for brominations with NBS. For reactions with elemental bromine, solvents like acetic acid or DCM can be used. The solvent choice can influence the reaction rate and selectivity.[4]

Visualized Process Workflows

Overall Synthetic Pathway

G cluster_0 Stage 1: Etherification cluster_1 Stage 2: Bromination HQ Hydroquinone Step1 Reaction & Workup HQ->Step1 Williamson Ether Synthesis BnBr Benzyl Bromide BnBr->Step1 Williamson Ether Synthesis Base Base (e.g., K2CO3) Base->Step1 Williamson Ether Synthesis Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Step1 Williamson Ether Synthesis BOP 4-(Benzyloxy)phenol Step2 Reaction & Purification BOP->Step2 Electrophilic Aromatic Substitution BOP->Step2 Step1->BOP BromineSource Brominating Agent (e.g., NBS) BromineSource->Step2 Electrophilic Aromatic Substitution Solvent2 Solvent (e.g., DCM) Solvent2->Step2 Electrophilic Aromatic Substitution FinalProduct This compound Step2->FinalProduct

Caption: High-level workflow for the two-stage synthesis of this compound.

Mechanism of Regioselective Bromination

G cluster_mechanism Electrophilic Attack and Resonance Stabilization start 4-(Benzyloxy)phenol + Br+ intermediate Sigma Complex (Resonance Stabilized) start->intermediate 1. Pi bond attacks Br+ product This compound + H+ intermediate->product 2. Deprotonation (Restores Aromaticity)

Caption: Simplified mechanism for the electrophilic bromination step.

Detailed Scale-Up Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory or pilot plant setting. A thorough risk assessment must be conducted prior to implementation.

Protocol 1: Synthesis of 4-(Benzyloxy)phenol (Intermediate)

This protocol is designed for a ~1 kg scale.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Hydroquinone110.111.00 kg9.081.0
Benzyl Bromide171.041.55 kg (1.08 L)9.081.0
Potassium Carbonate138.211.88 kg13.621.5
Acetonitrile41.0510 L--

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the reactor is clean and dry.

  • Charging Reagents: Charge the reactor with hydroquinone (1.00 kg), potassium carbonate (1.88 kg), and acetonitrile (10 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Begin stirring and heat the slurry to a gentle reflux (~80-82 °C) using the reactor jacket.

  • Benzyl Bromide Addition: Once at reflux, add benzyl bromide (1.55 kg) dropwise via an addition funnel over 2-3 hours. Caution: Benzyl bromide is a lachrymator and corrosive; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][9] The reaction is exothermic; maintain a steady reflux rate by controlling the addition.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the hydroquinone is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the slurry to remove potassium salts and the 1,4-bis(benzyloxy)benzene byproduct, which has limited solubility. Wash the filter cake with cold acetonitrile (2 x 500 mL).

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Cool the concentrated solution to 0-5 °C and hold for at least 4 hours. The product, 4-(benzyloxy)phenol, will crystallize.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold heptane (2 x 1 L) to remove any remaining soluble impurities. Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Expected yield: 1.2-1.4 kg (66-77%). Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Synthesis of this compound (Final Product)

This protocol uses N-Bromosuccinimide for enhanced selectivity.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-(Benzyloxy)phenol200.231.00 kg4.991.0
N-Bromosuccinimide (NBS)177.980.93 kg5.241.05
Dichloromethane (DCM)84.9310 L--

Procedure:

  • Reactor Setup: Use a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, protected from light.

  • Dissolution: Charge the 4-(benzyloxy)phenol (1.00 kg) and dichloromethane (10 L) to the reactor. Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • NBS Addition: Add the N-bromosuccinimide (0.93 kg) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the disappearance of the starting material by TLC or HPLC (typically 2-4 hours).

  • Quenching: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 L) to quench any unreacted bromine and destroy reactive intermediates. Stir vigorously for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a white to off-white crystalline solid.

  • Isolation and Drying: Collect the purified crystals by filtration and dry under vacuum at 40 °C.

  • Characterization: Expected yield: 1.1-1.3 kg (79-93%). Confirm identity and purity.

Analytical Characterization

Rigorous analytical testing is crucial to ensure the quality of the final product.

TestSpecification
Appearance White to off-white crystalline powder
Melting Point 72-73 °C[15]
¹H NMR (CDCl₃) Consistent with structure. Key peaks: δ ~7.4 (m, 5H, Ar-H of benzyl), δ ~6.8-7.1 (m, 3H, Ar-H), δ ~5.1 (s, 2H, -OCH₂-), δ ~5.6 (s, 1H, -OH).
¹³C NMR (CDCl₃) Consistent with structure.
Mass Spectrometry M⁺ peak at m/z 278/280, showing the characteristic isotopic pattern for a monobrominated compound.[1]
Purity (HPLC) ≥ 98.5%

Scale-Up Safety and Hazard Management

The scale-up of this synthesis involves significant hazards that must be actively managed.

  • Reagent Hazards:

    • Benzyl Bromide: Highly corrosive, toxic, and a potent lachrymator.[7][8][16] All transfers and handling must occur in a closed system or a certified, high-flow fume hood. Use appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.[9][17]

    • Bromine (if used): Extremely corrosive and toxic upon inhalation.[12] Requires specialized handling equipment (e.g., Kynar, Teflon, glass) and a dedicated scrubber system charged with a sodium bisulfite or thiosulfate solution to neutralize any vapors.[12]

    • N-Bromosuccinimide: Can decompose upon heating. It is an irritant and should be handled with standard PPE. It is moisture and light-sensitive.[18]

  • Reaction Hazards:

    • Exotherms: Both the etherification and bromination steps are exothermic. The risk of a thermal runaway must be managed through controlled addition rates, robust reactor cooling, and continuous temperature monitoring.

    • Gas Evolution: The bromination reaction produces HBr as a byproduct. The reactor must be vented through a scrubber to neutralize this corrosive gas.

  • Engineering Controls:

    • Use of jacketed reactors with automated temperature control.

    • Installation of emergency quench systems.

    • Adequate ventilation and gas scrubbing capabilities are mandatory.

Conclusion

The synthesis of this compound is a well-established process that can be safely and efficiently scaled. Success hinges on a deep understanding of the underlying reaction mechanisms to control selectivity, particularly in minimizing the formation of di-substituted byproducts. The choice of a milder brominating agent like NBS is highly recommended at scale to ensure high regioselectivity and a cleaner product profile. By implementing the robust protocols, stringent safety measures, and rigorous analytical controls detailed in this guide, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate at the required scale and quality.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. NJ.gov. [Link]

  • Saadeh, H. A., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC | NIH. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1225 - BENZYL BROMIDE. Inchem.org. [Link]

  • Idemitsu Kosan Co. (1996). Method for producing 4-benzyloxyphenol.
  • Loba Chemie. (2019). Safety Data Sheet: 4'-BENZYLOXY-2-BROMO-PROPIOPHENONE. [Link]

  • Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4-(Benzyloxy)phenol, 98%. [Link]

  • Conlon, L., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molecules, 28(3), 1435. [Link]

  • Wang, L., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(4), 835. [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted phenols using the H2O2-HBr system.... [Link]

  • Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(20), 3849-3853. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of 4-Benzyloxyphenol in Polymer Science and Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Three bromination of phenols. [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Gökçe, H., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC | NIH. [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Ashenhurst, J. (2023). Benzylic Bromination. Chemistry Steps. [Link]

  • Huston, R. C., & Ballard, M. M. (n.d.). o-BROMOPHENOL. Organic Syntheses Procedure. [Link]

  • Chen, T., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed. [Link]

  • Zhejiang University of Technology. (2020). Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

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Application Notes and Protocols for Monitoring Reactions of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Monitoring Reactions of 4-(Benzyloxy)-2-bromophenol

This compound is a versatile synthetic intermediate, pivotal in the construction of more complex molecules in medicinal chemistry and materials science.[1][2] Its structure, featuring a protected phenol and a reactive bromine atom, allows for a diverse range of chemical transformations.[1][3] These include, but are not limited to, nucleophilic substitution at the bromine position, palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and cleavage of the benzyloxy protecting group.[1][3][4]

Given its role as a key building block, the ability to accurately monitor the progress of reactions involving this compound is paramount for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the desired product is obtained. This guide provides a comprehensive overview of robust analytical techniques for real-time and endpoint analysis of reactions involving this important compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Approach to Reaction Monitoring

A multi-tiered approach to reaction monitoring is often the most effective strategy. This typically begins with a rapid, qualitative assessment, followed by more detailed, quantitative analysis.

Reaction_Monitoring_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis TLC Thin Layer Chromatography (TLC) - Rapid reaction progress check - Qualitative assessment of completion HPLC High-Performance Liquid Chromatography (HPLC) - Quantitative analysis of reactants and products - Purity assessment TLC->HPLC Proceed if reaction appears complete GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Separation and identification of volatile components - Byproduct analysis TLC->GCMS Proceed if volatile byproducts are suspected NMR Nuclear Magnetic Resonance (NMR) - Structural elucidation of products and intermediates - In-situ reaction monitoring HPLC->NMR For structural confirmation and mechanistic studies

Caption: A typical workflow for monitoring reactions of this compound.

Thin Layer Chromatography (TLC): The First Line of Inquiry

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction.[5][6][7][8][9] It allows for the simultaneous visualization of the consumption of starting material and the formation of the product.

Principle of Separation: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[6][9] The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[7][8]

Application to this compound Reactions: In a typical reaction, the starting material, this compound, will have a specific Rf value. As the reaction proceeds, a new spot corresponding to the product will appear, and its intensity will increase over time, while the intensity of the starting material spot diminishes. The reaction is considered complete when the starting material spot is no longer visible.[5][7]

Protocol for TLC Monitoring

Materials:

  • TLC plates (e.g., Merck silica gel 60 F-254)[5][6]

  • TLC chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (eluent)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation. Close the lid and allow the chamber to equilibrate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, apply a small spot of this solution to the SM lane on the baseline.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the RM lane.

    • Spot both the starting material and the reaction mixture on the same point in the C lane (co-spot).[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate via capillary action.[7]

  • Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active or for better visualization, use an appropriate chemical stain.

  • Interpret the Results: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.

Choosing a Mobile Phase: The key to good separation is selecting an appropriate mobile phase. For this compound and its derivatives, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[5] A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate. The ideal solvent system should provide an Rf value of approximately 0.3-0.5 for the starting material.

Component Polarity Expected Rf in Hexanes/EtOAc (8:2)
This compoundModerately Polar~0.4
A less polar productLess Polar> 0.4
A more polar productMore Polar< 0.4

High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures.[10][11][12] It offers high resolution and sensitivity, allowing for the accurate determination of the concentration of reactants, products, and byproducts.

Principle of Separation: HPLC separates compounds based on their partitioning between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. For compounds like this compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[13][14]

Protocol for HPLC Monitoring

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C8 or C18, 5 µm particle size, 4.6 x 150 mm)

  • Data acquisition and processing software

Mobile Phase Preparation:

  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid The acidic modifier helps to protonate phenolic hydroxyl groups, leading to sharper peaks.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the starting material, this compound, of a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a suitable reagent or by rapid cooling).

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., in a 1:100 or 1:1000 ratio).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or a wavelength at which both reactant and product have significant absorbance)

    • Gradient Elution: A typical gradient would be to start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute more non-polar compounds. A starting point could be:

      • 0-2 min: 70% A, 30% B

      • 2-15 min: Linear gradient to 10% A, 90% B

      • 15-17 min: Hold at 10% A, 90% B

      • 17-18 min: Return to 70% A, 30% B

      • 18-25 min: Re-equilibration

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product by comparing their retention times with a standard of the starting material.

    • The area under each peak is proportional to the concentration of the corresponding compound.

    • Calculate the percentage conversion of the starting material and the yield of the product over time.

Parameter Typical Value Rationale
Column C18, 5 µm, 4.6 x 150 mmGood retention for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% TFAProvides good separation and peak shape.
Detection UV at 280 nmAromatic compounds typically absorb in this region.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[10] It is particularly useful for analyzing volatile and thermally stable compounds. For reactions of this compound, GC-MS can be used to identify byproducts and confirm the identity of the main product.

Principle: In GC, a sample is vaporized and injected into a column. The separation is based on the differential partitioning of the analytes between the stationary phase and a carrier gas (mobile phase). The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[10][15]

Protocol for GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., a low-polarity phase like 5% phenyl-methylpolysiloxane)

  • Data system

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture.

    • Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If the product or starting material has a free hydroxyl group, derivatization (e.g., silylation with BSTFA) may be necessary to increase volatility and improve peak shape.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separated components as peaks.

    • The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification.

    • The presence of bromine will be indicated by a characteristic isotopic pattern in the mass spectrum (79Br and 81Br are in an approximately 1:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and In-Situ Monitoring

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the molecular structure of the starting materials, intermediates, and products in a reaction mixture.[16][17][18] It can be used for both qualitative and quantitative analysis and is particularly valuable for in-situ reaction monitoring.[17][18][19]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its absorption frequency, resulting in a spectrum with distinct signals for different atoms in a molecule.[16]

Protocol for NMR Reaction Monitoring

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure for Offline Monitoring:

  • Sample Preparation:

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Key signals to monitor for this compound include the aromatic protons and the benzylic protons of the protecting group.

  • Data Analysis:

    • The appearance of new signals and the disappearance of starting material signals will indicate reaction progress.

    • The integration of the peaks can be used to determine the relative concentrations of the species in the mixture.

Procedure for In-Situ (Online) Monitoring:

For reactions that are amenable, in-situ monitoring can provide real-time kinetic data.[17][20]

  • Setup: The reaction is carried out directly in an NMR tube or in a reactor connected to the NMR spectrometer via a flow cell.[17]

  • Data Acquisition: A series of 1H NMR spectra are acquired at regular time intervals throughout the course of the reaction.[16][18]

  • Data Analysis: The change in the integral of specific peaks over time can be plotted to generate a reaction profile and determine reaction kinetics.

NMR_Monitoring cluster_legend NMR Signal Changes Reactant This compound Aromatic Protons (distinct signals) Benzylic Protons (-CH2-) (singlet) Product Product Aromatic Protons (shifted signals) Other characteristic signals Reactant:f1->Product:f1 Chemical Shift Change Reactant:f2->Product:f2 May remain or change depending on reaction Key Monitoring the disappearance of reactant signals and the appearance of product signals allows for quantitative analysis.

Caption: Conceptual diagram of NMR signal changes during a reaction.

Conclusion

The choice of analytical technique for monitoring reactions of this compound depends on the specific reaction, the information required, and the available instrumentation. A combination of techniques often provides the most comprehensive understanding of the reaction. TLC is an excellent starting point for rapid qualitative assessment, while HPLC provides accurate quantitative data. GC-MS is invaluable for identifying volatile byproducts, and NMR offers detailed structural information and the possibility of in-situ monitoring. By applying these techniques thoughtfully, researchers can gain a deeper understanding of their chemical transformations, leading to more efficient and robust synthetic processes.

References

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • Thin Layer Chromatography. (n.d.). University of York.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. (n.d.). SIELC.
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts.
  • Thin-layer chromatography. (n.d.). Wikipedia.
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  • This compound | 79352-66-2. (n.d.). Benchchem.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI.
  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. (1986). OSTI.gov.
  • (a) HPLC separation of seven bromophenols under optimized conditions... (n.d.). ResearchGate.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). Semantic Scholar.
  • 2-(Benzyloxy)-4-bromophenol|CAS 153240-85-8. (n.d.). Benchchem.
  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). Thermo Fisher Scientific.
  • Separation of some halogenated phenols by GC-MS. (2025). ResearchGate.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). Turkish Journal of Chemistry.
  • Chlorinated phenols Analysis of phenols to EPA 8040. (n.d.). Agilent.
  • This compound | 79352-66-2. (n.d.). Sigma-Aldrich.
  • NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology.
  • An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). MDPI.
  • Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. (2025). ResearchGate.
  • Synthesis of 4'-benzyloxy-2-bromoacetophenone. (n.d.). PrepChem.com.
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  • This compound CAS#: 79352-66-2. (n.d.). ChemicalBook.
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  • Water depollution control : A gateway to reaction monitoring and analytical chemistry. (2021). ChemRxiv.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. This resource provides in-depth technical guidance, field-proven insights, and robust protocols to ensure the successful and efficient synthesis of your target compound.

Introduction

This compound is a valuable intermediate in organic and medicinal chemistry, serving as a versatile building block for more complex molecules.[1][2] Its synthesis is typically achieved through two primary routes: the electrophilic bromination of 4-benzyloxyphenol or the Williamson ether synthesis from a suitable bromophenol precursor. While seemingly straightforward, both methods present unique challenges that can lead to the formation of undesirable byproducts, impacting yield and purity. This guide will address these challenges in a practical question-and-answer format.

Part 1: Troubleshooting Guide & FAQs for Electrophilic Bromination of 4-Benzyloxyphenol

This is a common and direct route to this compound. The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are electron-donating, activating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.[1] Since the para position is blocked, bromination is expected at the ortho position relative to the hydroxyl group.[1]

Frequently Asked Questions (FAQs)

Question 1: My reaction produced a significant amount of a dibrominated byproduct. How can I identify it and prevent its formation?

Answer: The most common dibrominated byproduct is 4-(Benzyloxy)-2,6-dibromophenol .[3] The highly activated nature of the 4-benzyloxyphenol ring makes it susceptible to over-bromination, especially if the reaction conditions are not carefully controlled.[4]

  • Identification: This byproduct can be identified by mass spectrometry (higher molecular weight than the desired product) and NMR spectroscopy (a simpler aromatic region in the ¹H NMR spectrum due to the higher symmetry of the molecule).

  • Prevention:

    • Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent can help minimize over-bromination.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[5]

    • Solvent Choice: Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can moderate the reactivity of the brominating agent compared to polar solvents.[6]

ParameterCondition to Favor MonobrominationCondition Leading to Dibromination
Brominating Agent (eq.) ≤ 1.0> 1.0
Temperature Low (0 °C to RT)Elevated
Solvent Non-polar (e.g., CH₂Cl₂, CCl₄)Polar (e.g., Acetic Acid, Water)
Reaction Time Monitored closely and quenched upon completionExtended reaction times

Question 2: I'm observing unreacted starting material along with my desired product. How can I drive the reaction to completion without promoting side reactions?

Answer: The presence of unreacted 4-benzyloxyphenol suggests that the reaction has not gone to completion. While simply increasing the amount of brominating agent might seem like a solution, it can lead to the formation of 4-(Benzyloxy)-2,6-dibromophenol.

  • Slow Addition: Add the brominating agent slowly and in portions to maintain a low concentration of the electrophile in the reaction mixture. This allows for the selective bromination of the starting material as it is consumed.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

Question 3: My final product is a mixture of ortho and para isomers. Why is this happening and how can I improve regioselectivity?

Answer: While the para position is blocked by the benzyloxy group, in some cases, minor amounts of other isomers might form, or rearrangement could occur under harsh conditions. However, the primary challenge is typically over-bromination rather than poor regioselectivity between ortho and para positions in this specific synthesis. If you are starting from phenol and then performing the benzylation and bromination, the order of steps is crucial. Brominating phenol first can lead to a mixture of o- and p-bromophenol.[5]

Part 2: Troubleshooting Guide & FAQs for Williamson Ether Synthesis

This route involves the reaction of a bromophenol with benzyl halide in the presence of a base.[7] The choice of starting bromophenol dictates the final product. For this compound, the starting material would be 2-bromo-4-hydroxyphenol (not commercially common) or a multi-step synthesis starting from a different precursor. A more common approach would be the benzylation of hydroquinone followed by bromination. However, if one were to perform a Williamson ether synthesis on a brominated phenol, the following issues might arise.

Frequently Asked Questions (FAQs)

Question 1: My Williamson ether synthesis is incomplete, and I have a lot of unreacted bromophenol. What can I do?

Answer: Incomplete reaction is a common issue in Williamson ether synthesis and can be attributed to several factors:

  • Base Strength: The base used must be strong enough to deprotonate the phenol to a significant extent. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective.[8]

  • Reaction Temperature: Increasing the reaction temperature can improve the reaction rate. However, be cautious as this can also promote side reactions. Refluxing in a suitable solvent is a common practice.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[9]

Question 2: I have a significant amount of a byproduct that appears to be 1,4-bis(benzyloxy)benzene. How did this form and how can I avoid it?

Answer: This byproduct is particularly common when starting from hydroquinone, where both hydroxyl groups can be benzylated.[10] If your starting material is a monobrominated hydroquinone, dibenzylation is also a possibility.

  • Control of Stoichiometry: Use a controlled amount of benzyl halide (ideally 1.0 equivalent or slightly less) to favor monobenzylation.

  • Order of Addition: Adding the benzyl halide slowly to the reaction mixture containing the deprotonated phenol can help minimize the formation of the dibenzylated product.

Question 3: I've isolated benzyl alcohol as a byproduct. What is the source of this?

Answer: Benzyl alcohol can be formed through the reaction of benzyl halide with the hydroxide ions if water is present in the reaction mixture or if a hydroxide base is used.

  • Anhydrous Conditions: Ensure that your solvent and reagents are dry. Using anhydrous solvents and drying agents can prevent this side reaction.

  • Choice of Base: Using a non-hydroxide base like potassium carbonate or sodium hydride can mitigate the formation of benzyl alcohol.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound via Bromination

Materials:

  • 4-Benzyloxyphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-benzyloxyphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (0.98 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Williamson Ether Synthesis

Materials:

  • Bromophenol precursor

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the bromophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Synthesis_Byproducts cluster_bromination Bromination of 4-Benzyloxyphenol cluster_williamson Williamson Ether Synthesis 4-Benzyloxyphenol 4-Benzyloxyphenol Desired Product This compound 4-Benzyloxyphenol->Desired Product + Br+ Unreacted SM Unreacted 4-Benzyloxyphenol 4-Benzyloxyphenol->Unreacted SM Incomplete Reaction Over-bromination 4-(Benzyloxy)-2,6-dibromophenol Desired Product->Over-bromination + Br+ (Excess) Bromophenol Bromophenol Desired Product_W This compound Bromophenol->Desired Product_W Benzyl Halide Benzyl Halide Benzyl Halide->Desired Product_W Dibenzylation 1,4-bis(benzyloxy)benzene (if starting from hydroquinone derivative) Benzyl Halide->Dibenzylation Benzyl Alcohol Benzyl Alcohol Benzyl Halide->Benzyl Alcohol + H2O/OH- Troubleshooting_Bromination Start Start Problem Issue with Bromination? Start->Problem Over_Bromination Over-bromination (Dibromo Product) Problem->Over_Bromination Yes Incomplete_Reaction Incomplete Reaction (Unreacted SM) Problem->Incomplete_Reaction No Solution_Over 1. Use < 1 eq. Brominating Agent 2. Lower Reaction Temperature 3. Slow Addition Over_Bromination->Solution_Over Solution_Incomplete 1. Slow Addition of Brominating Agent 2. Monitor Reaction by TLC/LC-MS 3. Ensure Stoichiometry is Correct Incomplete_Reaction->Solution_Incomplete

Caption: Troubleshooting workflow for the bromination of 4-benzyloxyphenol.

References

  • MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Turkish Journal of Chemistry. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • ChemistrySelect. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzyloxy)-4-bromophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Ring reactions of phenol. Retrieved from [Link]

  • ScienceDirect. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved from [Link]

  • Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
  • PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]

  • Loba Chemie. (2019). 4'-BENZYLOXY-2-BROMO-PROPIOPHENONE MSDS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction yield for the bromination of 4-benzyloxyphenol unexpectedly low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent stability.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. The electron-donating hydroxyl and benzyloxy groups strongly activate the aromatic ring, but insufficient reaction time or suboptimal temperature can lead to unreacted starting material.[1]

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious with temperature increases as this can promote side reactions.

  • Suboptimal Brominating Agent: The choice and handling of the brominating agent are critical.

    • Molecular Bromine (Br₂): While a powerful brominating agent, its high reactivity can sometimes lead to complex product mixtures and decomposition if not handled correctly.[1][2] It is also volatile and highly corrosive.[3]

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, often preferred for minimizing over-bromination.[1][2][4] However, old or improperly stored NBS may have reduced activity.

    • Troubleshooting Step: If using NBS, ensure it is of high purity. If necessary, recrystallize the NBS from water to remove impurities like succinimide, which can affect the reaction.[5]

  • Poor Solvent Choice: The solvent plays a crucial role in the reaction's efficiency. Polar solvents can facilitate the bromination of phenols.[4]

    • Troubleshooting Step: Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetic acid.[1] If yields are low, consider switching to a solvent that better solubilizes your starting material and is appropriate for the chosen brominating agent. For instance, using dimethylformamide (DMF) as a solvent with NBS can lead to high para-selectivity in the bromination of electron-rich aromatic compounds, although in this case, ortho-bromination is desired.[5]

  • Issues with the Starting Material (4-Benzyloxyphenol): Impurities in the starting material can interfere with the reaction.

    • Troubleshooting Step: Ensure your 4-benzyloxyphenol is pure. If you synthesized it from hydroquinone and benzyl bromide, be aware of potential byproducts like 1,4-bis(benzyloxy)benzene.[6] Purify the 4-benzyloxyphenol by recrystallization if necessary.

Question 2: I am observing significant amounts of a dibrominated byproduct. How can I improve the selectivity for the desired mono-brominated product?

Answer:

The formation of 2,6-dibromo-4-benzyloxyphenol is a common side reaction due to the high activation of the aromatic ring by both the hydroxyl and benzyloxy groups.[1] Both groups direct incoming electrophiles to the ortho positions relative to the hydroxyl group.[1]

Strategies to Enhance Mono-bromination Selectivity:

  • Choice of Brominating Agent:

    • Recommendation: Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS is a milder reagent and is known to be more selective, which helps in preventing over-bromination.[1][4] The use of NBS can provide a constant, low-level concentration of Br₂ for the reaction.[7]

  • Control of Stoichiometry:

    • Recommendation: Carefully control the stoichiometry of the brominating agent. Use 1.0 equivalent or a very slight excess of NBS. Adding a large excess will significantly increase the formation of the dibrominated product.

  • Reaction Temperature:

    • Recommendation: Perform the reaction at a low temperature. Starting the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature can improve selectivity. Lower temperatures decrease the reaction rate, giving the mono-brominated product a better chance to form before a second bromination occurs.

  • Slow Addition of the Brominating Agent:

    • Recommendation: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise to the solution of 4-benzyloxyphenol over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Use of Additives:

    • Recommendation: The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can enhance selectivity for mono-ortho-bromination of para-substituted phenols when using NBS.[8]

Experimental Protocol for Selective Mono-ortho-bromination:

  • Dissolve 4-benzyloxyphenol and 10 mol% of p-TsOH in ACS-grade methanol.

  • Prepare a 0.1 M solution of NBS (1.0 equivalent) in methanol.

  • Slowly add the NBS solution to the phenol solution via a syringe pump or dropping funnel over 20-30 minutes at room temperature.

  • Stir for an additional 5-10 minutes after the addition is complete.

  • Monitor the reaction by TLC to ensure the consumption of the starting material and minimize the formation of the dibrominated product.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and proceed with extraction and purification.[8]

Question 3: I am having difficulty purifying the final product. What are the best practices for isolating pure this compound?

Answer:

Purification can be challenging due to the presence of unreacted starting material, the dibrominated byproduct, and potentially other isomers.

Recommended Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, quench any remaining brominating agent with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from byproducts.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A non-polar/polar solvent system is typically employed. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The starting material, 4-benzyloxyphenol, is more polar than the mono-brominated product, which in turn is more polar than the dibrominated byproduct.

  • Recrystallization: If column chromatography does not yield a sufficiently pure product, or as an alternative for larger scales, recrystallization can be very effective.[9]

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11] Common solvent systems for recrystallization include hexane/ethyl acetate or toluene. You may need to perform some small-scale solubility tests to find the optimal solvent or solvent mixture.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.[12]

      • If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.[10]

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

CompoundPolarityElution Order in Normal Phase Chromatography
2,6-Dibromo-4-benzyloxyphenolLeast PolarFirst
This compound Intermediate Second
4-BenzyloxyphenolMost PolarThird

Frequently Asked Questions (FAQs)

What is the mechanism of the bromination of 4-benzyloxyphenol?

The bromination of 4-benzyloxyphenol is an electrophilic aromatic substitution (SEAr) reaction.[2] The key steps are:

  • Activation of the Aromatic Ring: The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are electron-donating and strongly activate the benzene ring towards electrophilic attack.[1][13] They direct the incoming electrophile to the ortho and para positions.

  • Generation of the Electrophile: The brominating agent (Br₂ or NBS) provides the electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the ring and yielding the final product.

Since the para position is blocked by the benzyloxy group, substitution occurs at one of the ortho positions relative to the hydroxyl group.[1]

What are some alternative brominating agents I can use?

While Br₂ and NBS are the most common, other brominating agents can be employed, especially when seeking greener or milder conditions.[2]

  • H₂O₂-HBr system: This system generates bromine in situ and can be a "greener" alternative.[14]

  • Bromide-Bromate couple (e.g., KBr/KBrO₃): In the presence of acid, this mixture generates Br₂ in situ, avoiding the handling of liquid bromine.[4][15]

  • I(III)-based reagents (e.g., PIDA/AlBr₃): These can be used for electrophilic bromination under very mild conditions.[16]

  • Bromine Chloride (BrCl): Can be used for selective ortho-bromination of para-unsubstituted phenols.[17]

How is the starting material, 4-benzyloxyphenol, typically synthesized?

The most common method for synthesizing 4-benzyloxyphenol (also known as hydroquinone monobenzyl ether) is the Williamson ether synthesis. This involves the reaction of hydroquinone with a benzyl halide (like benzyl bromide or benzyl chloride) in the presence of a base.[6]

Typical Reaction Conditions:

  • Reactants: Hydroquinone and benzyl bromide.

  • Base: Potassium carbonate (K₂CO₃) is commonly used.

  • Solvent: Acetonitrile (MeCN) or acetone are suitable solvents.

  • Temperature: The reaction is often run at room temperature overnight.[18]

A key challenge in this synthesis is to prevent the formation of the dialkylated byproduct, 1,4-bis(benzyloxy)benzene.[6] This can be minimized by using an excess of hydroquinone relative to the benzyl halide.

Visual Diagrams

Reaction Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Benzyloxyphenol 4-Benzyloxyphenol Reaction_Vessel Bromination (Solvent, Temp. Control) 4-Benzyloxyphenol->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Crude Product Recrystallization Recrystallization Chromatography->Recrystallization Partially Pure Final_Product This compound Recrystallization->Final_Product Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Reaction Mechanism and Side Reaction

Reaction_Mechanism cluster_main Desired Reaction cluster_side Side Reaction A 4-Benzyloxyphenol B This compound (Desired Product) A->B + NBS (1 eq.) C This compound D 2,6-Dibromo-4-benzyloxyphenol (Byproduct) C->D + NBS (excess)

Caption: Desired mono-bromination versus the over-bromination side reaction.

References

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556–2564.
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted phenols using the H₂O₂-HBr system or NBS in water as a reaction medium. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ResearchGate. (n.d.). The bromination kinetics of phenolic compounds in aqueous solution. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]

  • Wiley Online Library. (n.d.). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Retrieved from [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • American Chemical Society. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PLOS One. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique. [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

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Technical Support Center: Purification of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges and ensuring the highest purity of 4-(Benzyloxy)-2-bromophenol for your research and development needs.

Welcome to the dedicated technical support guide for the purification of this compound. This resource is structured to provide researchers, medicinal chemists, and process scientists with practical, field-tested solutions to common purification challenges. The format is designed to directly address specific issues you may encounter, moving from frequently asked questions to in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the primary methods for purifying crude this compound?

The two most effective and widely used techniques are column chromatography and recrystallization.[1][2]

  • Column Chromatography is the preferred method for separating the target compound from impurities with different polarities, such as the starting material (4-benzyloxyphenol) and over-brominated byproducts (e.g., 2,6-dibromo-4-benzyloxyphenol).[1] It is highly effective for achieving purity greater than 99% and is suitable for milligram to gram scales.[3][4]

  • Recrystallization is an excellent technique for removing smaller amounts of impurities from a solid product, especially on a larger scale.[4][5] It is generally faster and uses less solvent than chromatography but is contingent on finding a suitable solvent system where the product's solubility differs significantly from the impurities' at varying temperatures.

Q2: What are the typical impurities I should expect after the synthesis of this compound?

The impurity profile largely depends on the reaction conditions, but common contaminants include:

  • Unreacted Starting Material: 4-Benzyloxyphenol, which is more polar than the product.

  • Over-brominated Byproducts: Primarily 2,6-dibromo-4-benzyloxyphenol, which is typically less polar than the desired mono-brominated product.

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other brominated isomers could be present.

  • Residual Brominating Reagent: Traces of bromine (Br₂) or N-bromosuccinimide (NBS) can persist, often imparting a yellow or brown color.[6]

  • Acidic Impurities: Hydrogen bromide (HBr) is a common byproduct of bromination reactions and can remain in the crude product.[6]

Q3: My "purified" this compound has a persistent yellow or brown color. What is the cause and how can I remove it?

A persistent color usually indicates the presence of residual elemental bromine or oxidation products.[2][6]

  • Cause: The phenol functional group is susceptible to oxidation, which can form colored quinone-type structures.[1] Additionally, trace amounts of Br₂ are highly colored.

  • Solution:

    • Reducing Wash: During the work-up, wash the organic layer with a mild reducing agent solution like 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.[2][6]

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, and stir for 15-30 minutes. The charcoal adsorbs many colored impurities and can be removed by filtering the solution through a pad of Celite before recrystallization or concentration.[6][7]

Q4: How should I properly store purified this compound to prevent degradation?

Brominated phenols can be sensitive to light, air, and heat.[6] For long-term stability, store the high-purity solid under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]

  • Temperature: Keep in a cool, dark place. Refrigeration is often recommended.[6]

  • Container: Use a well-sealed amber glass vial or bottle to protect from light.

Troubleshooting Purification Workflows

This section provides a systematic approach to resolving common issues encountered during purification.

Issue 1: Challenges in Column Chromatography

Column chromatography is a powerful tool, but its success depends on careful setup and execution.[3][8][9]

Symptom: Poor separation between the product and an impurity (spots overlap on TLC).

  • Probable Cause: The polarity of the eluent system is not optimized.

  • Solution:

    • Adjust Eluent Polarity: The key to good separation is achieving a difference in the retention factor (Rf) of the compounds. For this compound, a common eluent is a mixture of hexane and ethyl acetate.[1] If your product and an impurity are not separating:

      • If the impurity is less polar (higher Rf, e.g., dibrominated byproduct), decrease the eluent polarity by reducing the percentage of ethyl acetate. This will force the less polar compound to move faster relative to your product.

      • If the impurity is more polar (lower Rf, e.g., starting material), you may need to run a gradient elution. Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) to elute the non-polar impurities, then gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your product, leaving the more polar impurities behind.

Symptom: Streaking or "tailing" of the product spot on TLC or broad elution bands from the column.

  • Probable Cause 1: The compound is interacting too strongly with the acidic nature of the silica gel. Phenols are acidic and can exhibit strong interactions with the silica surface.[10]

  • Solution 1: Neutralize the system. Add a small amount (0.5-1%) of triethylamine (Et₃N) or acetic acid to your eluent system. For a phenol, adding a trace of acetic acid can sometimes improve peak shape by saturating the highly active sites on the silica.[10]

  • Probable Cause 2: The sample was overloaded on the column. The ratio of silica gel to crude product should be at least 20:1 to 50:1 by weight for good separation.[3][8]

  • Solution 2: Use a larger column with more stationary phase or purify a smaller amount of the crude material.

  • Probable Cause 3: The sample was not loaded in a concentrated band. If the sample is dissolved in too much solvent during loading, it will spread out, leading to broad bands.[11]

  • Solution 3: Dissolve the crude product in the absolute minimum volume of solvent required for it to be transferred to the column.[11]

Caption: Troubleshooting workflow for column chromatography.
Issue 2: Difficulties with Recrystallization

Recrystallization is a powerful, yet delicate, purification technique.[5][7]

Symptom: The product "oils out" instead of forming crystals.

  • Probable Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of the compound (MP of this compound is 72-73 °C).[12][13][14] If the solution becomes saturated at a temperature above the melting point, the compound will separate as a liquid.[10]

  • Solution 1: Choose a solvent or solvent system with a lower boiling point. For example, if you are using toluene (BP 111 °C), consider switching to a hexane/ethyl acetate mixture (BP < 77 °C).

  • Probable Cause 2: The crude product is highly impure. High concentrations of impurities can depress the melting point and interfere with crystal lattice formation.[4]

  • Solution 2: First, perform a rapid column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified material.

  • Solution 3: Try adding a slightly larger volume of hot solvent to ensure the solution is not supersaturated, then cool very slowly.

Symptom: No crystals form, even after the solution has cooled completely.

  • Probable Cause 1: Too much solvent was used, and the solution is not saturated.[10]

  • Solution 1: Boil off some of the solvent to concentrate the solution and attempt to cool it again.

  • Probable Cause 2: The solution requires nucleation to begin crystallization.

  • Solution 2:

    • Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[10]

    • Add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.[10]

Data Presentation

Table 1: Physical Properties of Key Compounds

Understanding the physical properties of your target compound and likely impurities is critical for designing an effective purification strategy.

CompoundMolecular FormulaMW ( g/mol )Melting Point (°C)Boiling Point (°C)Polarity
This compound (Product) C₁₃H₁₁BrO₂279.1372-73[12][13]~370 (Predicted)[12]Intermediate
4-Benzyloxyphenol (Starting Material)C₁₃H₁₂O₂200.23121-123~315More Polar
2,6-Dibromo-4-benzyloxyphenol (Byproduct)C₁₃H₁₀Br₂O₂358.0395-97N/ALess Polar
Table 2: Comparative Analysis of Purification Techniques
ParameterColumn ChromatographyRecrystallization
Primary Use Separation of multiple componentsRemoval of minor impurities
Achievable Purity >99%[4]>98.5%[4]
Scale Milligrams to grams[3]Grams to kilograms[4]
Time Consumption High (can take several hours)[4]Moderate (requires slow cooling)[4]
Solvent Consumption High[4]Low to Moderate[4]
Key Challenge Finding an optimal eluent systemFinding a suitable solvent; "oiling out"[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The eluent system should first be optimized using Thin Layer Chromatography (TLC).

  • Column Preparation:

    • Select a glass column of an appropriate size (aim for a silica gel weight of 30-50 times the weight of your crude product).[8]

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Secure a cotton or glass wool plug at the bottom of the column and add a small layer of sand.[11]

    • Pour the silica slurry into the column. Tap the column gently to pack the silica bed uniformly and drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[11]

    • Add another thin layer of sand on top of the packed silica to protect the surface.[4]

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of a suitable solvent (dichloromethane or the eluent itself works well).

    • Carefully pipette the concentrated sample solution onto the top layer of sand.[11]

    • Rinse the sample flask with a tiny amount of eluent and add this to the column to ensure a complete transfer.

    • Drain the solvent until the sample is fully adsorbed onto the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Begin collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent. The ideal solvent dissolves the compound when hot but not when cold. Ligroine has been reported as a suitable solvent.[12][13] A hexane/ethyl acetate or hexane/ether mixture can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent.[7]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them.[7]

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Continue to draw air through the crystals on the funnel to partially dry them, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Caption: General purification decision workflow.

References

  • This compound | 79352-66-2 | Benchchem. (URL: )
  • This compound | 79352-66-2 - Sigma-Aldrich. (URL: )
  • This compound - Chongqing Chemdad Co. ,Ltd. (URL: )
  • Technical Support Center: Optimizing Reaction Conditions for the Bromin
  • This compound CAS#: 79352-66-2 - ChemicalBook. (URL: )
  • Technical Support Center: Purification of Brominated Organic Compounds - Benchchem. (URL: )
  • Technical Support Center: Purification of 2-Bromo-4-isopropylphenol - Benchchem. (URL: )
  • Recrystallization - University of California, Los Angeles. (URL: )
  • Column chromatography - University of Calgary. (URL: )
  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. (URL: )
  • Recrystallization and Crystalliz
  • Column Chromatography - YouTube. (URL: [Link])

  • Column Chrom
  • This compound - MySkinRecipes. (URL: )
  • Purification of 4-(Hexyloxy)

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Technical Support Center: Optimizing Suzuki Coupling with 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for optimizing the coupling of 4-(Benzyloxy)-2-bromophenol. This particular substrate presents a unique combination of steric hindrance and electronic properties that can pose challenges. This guide offers a troubleshooting framework and detailed FAQs to navigate these complexities, ensuring successful and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is analyzed based on mechanistic principles, followed by actionable solutions.

Problem 1: Low to No Product Yield

A low or non-existent yield is the most common issue. For an electron-rich and sterically hindered substrate like this compound, the root cause often lies in a sluggish catalytic cycle.

Q: My reaction shows very low conversion of the starting material, even after extended reaction times. What is the likely cause and how can I fix it?

A: The primary bottleneck is likely a slow oxidative addition step. The electron-donating nature of the benzyloxy and hydroxyl groups enriches the aryl bromide, making it less electrophilic and thus less reactive towards the Pd(0) catalyst.[1][2] Additionally, the bromine's position ortho to the bulky hydroxyl group creates steric hindrance.

Recommended Solutions:

  • Select a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this type of substrate. You need a catalyst system designed to overcome high activation barriers.

    • Bulky, Electron-Rich Phosphine Ligands: These are the gold standard for challenging substrates. The electron-richness of the ligand makes the palladium center more nucleophilic, accelerating oxidative addition.[1] The steric bulk promotes the reductive elimination step and helps maintain a monoligated, highly reactive Pd(0) species.[3] We recommend screening ligands from the Buchwald family.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can generate highly active and thermally stable palladium catalysts suitable for hindered couplings.[4][5]

  • Ensure Clean Pd(0) Generation: The active catalyst is a Pd(0) species. If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ. This process can be inefficient and lead to side reactions or catalyst deactivation.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for the clean, controlled, and stoichiometric generation of the active Pd(0) catalyst, leading to more reproducible results.[6][7]

  • Optimize Reaction Temperature: While Suzuki reactions are often run at 80-100 °C, a sluggish reaction with a hindered substrate may require higher temperatures (e.g., 110-130 °C) to overcome the activation energy for oxidative addition. Consider using a higher-boiling solvent like DMF or toluene.[7][8]

Recommended Starting Conditions for Screening
Parameter Condition A (Buchwald System) Condition B (NHC System) Rationale
Pd Source SPhos Pd G3 Precatalyst (2 mol%)PEPPSI-IPr (2 mol%)Provides clean generation of a highly active Pd(0) catalyst.[5][6]
Ligand SPhos (4 mol%)(Included in Pre-catalyst)Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[1][3]
Base K₃PO₄ (2.5 equiv)K₂CO₃ (3 equiv)Strong, non-nucleophilic base is effective in anhydrous conditions (K₃PO₄); K₂CO₃ is a reliable standard.[7]
Solvent Toluene or 2-MeTHFDioxane/H₂O (4:1)Aprotic solvents are generally robust; aqueous mixture helps dissolve inorganic bases.[7][9]
Temperature 100-110 °C100 °CSufficient thermal energy for the rate-limiting step.
Problem 2: Significant Side Product Formation

Even when the starting material is consumed, the desired product may not be the major species in the reaction mixture. Identifying the primary side product is key to diagnosing the issue.

Q: I am observing a significant amount of a side product that corresponds to the debrominated starting material (4-(benzyloxy)phenol). What is causing this dehalogenation?

A: Dehalogenation occurs when the palladium-aryl intermediate (Ar-Pd-Br) undergoes a reaction that replaces the bromide with a hydride, followed by reductive elimination of Ar-H.[6] The source of the hydride is often the solvent or base.

Recommended Solutions:

  • Avoid Protic and Hydride-Source Solvents: Alcohols and, to a lesser extent, water can serve as hydride sources. While water is often necessary to dissolve the base, using rigorously degassed, anhydrous aprotic solvents like dioxane, toluene, or 2-MeTHF is preferable if dehalogenation is severe.[7]

  • Choose a Non-Reducing Base: Avoid amine-based organic bases, which can be a source of hydrides. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard and safe choices.[6]

Q: My main byproduct is the homocoupled boronic acid (Ar'-Ar'). Why is this happening?

A: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and Pd(II) species.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules.

Recommended Solutions:

  • Rigorous Degassing: This is non-negotiable. Before adding the catalyst, the reaction mixture (solvent, substrates, and base) must be thoroughly degassed. The most effective methods are:

    • Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[8]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

  • Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst minimizes the initial concentration of Pd(II), reducing the likelihood of homocoupling.[6][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction optimization for this compound.

Q1: How does the free phenolic group on my substrate affect the reaction, and what is the best choice of base?

A: The acidic proton of the phenol (pKa ≈ 10) will be deprotonated by most bases used in Suzuki couplings (e.g., carbonates, phosphates). This has two main implications:

  • Base Stoichiometry: You must use at least one extra equivalent of base to neutralize the phenolic proton, in addition to the amount required for the catalytic cycle. A common practice is to use 2.5-3 equivalents in total.

  • Potential for Catalyst Inhibition: The resulting phenoxide is a potential ligand for the palladium center, which could interfere with the catalytic cycle.

Base Selection Strategy:

  • Potassium Carbonate (K₂CO₃): A reliable, cost-effective, and moderately strong base. It is often used in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O), where it has good solubility. This is an excellent starting point.[7]

  • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is often used in anhydrous conditions with aprotic solvents (e.g., toluene, dioxane). It can be particularly effective for challenging couplings and may help suppress protodeboronation of the boronic acid.[7]

  • Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than K₂CO₃ and often gives higher yields, but is more expensive. It's a good choice when other bases fail.

  • Potassium Fluoride (KF): A milder base that can be useful if your boronic acid or other functional groups are sensitive to harsher conditions.[4]

Q2: What is protodeboronation and how can I prevent it?

A: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom (Ar'-B(OH)₂ → Ar'-H). This consumes your nucleophile and lowers the yield.

Prevention Strategies:

  • Use a More Stable Boron Reagent: If protodeboronation is a persistent issue, switch from a boronic acid to a more robust boronate ester , such as a pinacol (BPin) or MIDA ester. MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.[3]

  • Use Anhydrous Conditions: Running the reaction with a base like K₃PO₄ in an anhydrous solvent (e.g., dry toluene) can minimize this side reaction.[7]

  • Use a Weaker Base: In some cases, a very strong base can accelerate protodeboronation. Switching to a milder base like KF might help.

Q3: Can you illustrate the key steps in the catalytic cycle and the troubleshooting workflow?

A: Certainly. The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting common problems.

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br (Your Substrate) Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr [Ar'-B(OR)₃]⁻ (from Boronic Acid + Base) ArPdAr->Pd0 Ar-Ar' (Product) RedElim Reductive Elimination OxAdd_label Slow for electron-rich Ar-Br. Use bulky, e⁻-rich ligands. Transmetal_label Base is crucial for this step. RedElim_label Bulky ligands accelerate this step.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Outcome? low_yield Low / No Yield start->low_yield Poor Conversion side_products Major Side Products start->side_products Good Conversion cause_oa Cause: Slow Oxidative Addition? low_yield->cause_oa check_side_product What is the main byproduct? side_products->check_side_product sol_oa Solution: - Use bulky, e⁻-rich ligand (SPhos, etc.) - Use pre-catalyst (e.g., G3) - Increase Temperature cause_oa->sol_oa Yes cause_debor Cause: Protodeboronation? cause_oa->cause_debor No sol_debor Solution: - Use MIDA or Pinacol ester - Use K₃PO₄ in anhydrous solvent cause_debor->sol_debor Yes dehalogenation Dehalogenation (Ar-H) check_side_product->dehalogenation Ar-H homocoupling Homocoupling (Ar'-Ar') check_side_product->homocoupling Ar'-Ar' sol_dehal Solution: - Use aprotic solvent (Toluene, Dioxane) - Ensure base is not a hydride source dehalogenation->sol_dehal sol_homo Solution: - Rigorously degas (Freeze-Pump-Thaw) - Use Pd(0) source or pre-catalyst homocoupling->sol_homo

Caption: A decision-tree workflow for troubleshooting common Suzuki coupling issues.

Experimental Protocol: General Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, to make a 0.1 M solution)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Crucial): If the solvent was not pre-degassed, subject the heterogeneous mixture to three cycles of freeze-pump-thaw.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium pre-catalyst (2 mol%).

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material (the bromophenol).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

By systematically addressing potential failure points and understanding the mechanistic underpinnings of the Suzuki-Miyaura reaction, you can successfully synthesize your target compounds from this challenging yet valuable substrate.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

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Technical Support Center: Challenges in the Deprotection of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of 4-(benzyloxy)-2-bromophenol. Here, we will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of a benzyl ether like this compound?

The primary methods for cleaving benzyl ethers are catalytic hydrogenolysis and treatment with strong Lewis acids.[1][2] Catalytic hydrogenolysis involves the use of a palladium catalyst (commonly Pd/C) and a hydrogen source (H₂ gas or a transfer agent) to reductively cleave the carbon-oxygen bond of the ether.[3] Lewis acid-mediated deprotection, using reagents like boron tribromide (BBr₃) or boron trichloride (BCl₃), proceeds by coordinating to the ether oxygen, facilitating cleavage.[4][5]

Q2: Why is the deprotection of this compound particularly challenging?

The difficulty arises from the presence of the bromine atom on the aromatic ring. In catalytic hydrogenolysis, the palladium catalyst can be "poisoned" by the halide, leading to reduced activity or complete deactivation.[6] Furthermore, the catalyst can also catalyze hydrodebromination, leading to the undesired byproduct, 4-benzyloxyphenol. Conversely, strong Lewis acids are highly reactive and can lead to side reactions if not carefully controlled.

Q3: What is "catalyst poisoning" in the context of this reaction?

Catalyst poisoning refers to the deactivation of the palladium catalyst. Halides, like the bromide in our substrate, can strongly adsorb to the active sites of the palladium catalyst. This blocks the substrate from accessing the catalytic surface, thereby inhibiting the desired hydrogenolysis reaction.[7][8] Impurities in the substrate or solvent, such as sulfur-containing compounds, can also act as potent catalyst poisons.[9][10]

Q4: Can I use catalytic transfer hydrogenation for this deprotection?

Yes, catalytic transfer hydrogenation is a viable and often preferred alternative to using hydrogen gas.[11] This method utilizes a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, in conjunction with the palladium catalyst.[12] It can offer milder reaction conditions and may sometimes mitigate issues of catalyst poisoning and over-reduction.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of this compound and provides actionable solutions.

Problem 1: Low to No Conversion During Catalytic Hydrogenolysis

Observation: After running the reaction with Pd/C and a hydrogen source, TLC or LC-MS analysis shows predominantly starting material.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Poisoning The bromine atom on the substrate is likely deactivating the palladium catalyst.[6]1. Increase Catalyst Loading: A higher catalyst loading may provide enough active sites to overcome the poisoning effect. Start by doubling the initial amount. 2. Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C.[14] 3. Add a Mild Acid: The addition of a small amount of a non-coordinating acid, like acetic acid, can sometimes enhance catalyst activity and turnover by protonating the ether oxygen, making it a better leaving group.[5]
Inactive Catalyst The Pd/C may have been improperly stored or handled, leading to oxidation and loss of activity.1. Use a Fresh Bottle of Catalyst: Ensure the catalyst is fresh and has been stored under an inert atmosphere. 2. Pre-activate the Catalyst: Before adding the substrate, stir the catalyst in the solvent under a hydrogen atmosphere for a short period to ensure it is in its active Pd(0) state.
Poor Hydrogen Source Contact Inefficient mixing or a poor seal in the reaction vessel can limit the availability of hydrogen at the catalyst surface.1. Ensure Vigorous Stirring: Use a stir rate that ensures the catalyst is well-suspended in the reaction mixture. 2. Check for Leaks: If using hydrogen gas, ensure all connections are secure and the system can hold a positive pressure.
Problem 2: Significant Formation of the Debrominated Byproduct

Observation: The desired product is formed, but a significant amount of 4-benzyloxyphenol is also observed.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Over-reduction The palladium catalyst is promoting the hydrogenolysis of the C-Br bond in addition to the C-O bond.[15]1. Use a Milder Hydrogen Source: Switch from H₂ gas to a transfer hydrogenation reagent like ammonium formate or cyclohexene. 2. Lower the Hydrogen Pressure: If using H₂ gas, reduce the pressure to atmospheric pressure (balloon). 3. Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize over-reduction.
Catalyst Choice Some palladium catalysts have a higher propensity for dehalogenation.1. Screen Different Catalysts: Experiment with different grades of Pd/C or consider using a different support material. 2. Use a Catalyst Modifier: In some cases, adding a small amount of a catalyst "moderator" like quinoline can selectively suppress dehalogenation. This should be used with caution as it can also inhibit the desired reaction.
Problem 3: Complex Mixture of Products with Lewis Acid Deprotection

Observation: When using BBr₃ or BCl₃, the reaction mixture is messy, with multiple spots on TLC and a low yield of the desired product.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Reaction Temperature Too High Lewis acid-mediated deprotections are often exothermic and highly sensitive to temperature.1. Maintain Low Temperatures: Ensure the reaction is kept at a consistently low temperature (e.g., -78 °C to 0 °C) throughout the addition of the Lewis acid and for the duration of the reaction.[16]
Stoichiometry of Lewis Acid Using a large excess of the Lewis acid can lead to unwanted side reactions with the aromatic ring or other functional groups.1. Use Stoichiometric Amounts: Carefully control the stoichiometry of the Lewis acid. Start with 1.1 to 1.5 equivalents and optimize from there.
Workup Procedure Improper quenching of the Lewis acid can lead to product degradation or the formation of boron-containing byproducts that complicate purification.[17]1. Quench Carefully at Low Temperature: Quench the reaction slowly with a protic solvent like methanol at low temperature before warming to room temperature and adding water.[17] 2. Aqueous Workup: Perform a standard aqueous workup to remove boron salts. Washing with a mild base can help to remove any acidic byproducts.

Experimental Workflow & Visualization

Workflow for Troubleshooting Catalytic Hydrogenolysis

The following diagram illustrates a logical workflow for troubleshooting the catalytic hydrogenolysis of this compound.

G cluster_troubleshooting1 Troubleshooting Low Conversion cluster_troubleshooting2 Troubleshooting Debromination start Start: Deprotection of This compound initial_reaction Initial Attempt: 10% Pd/C, H2 (balloon), EtOH, rt start->initial_reaction analysis1 Analyze Reaction Mixture (TLC, LC-MS) initial_reaction->analysis1 decision1 Low Conversion? analysis1->decision1 increase_catalyst Increase Pd/C Loading (e.g., 20 mol%) decision1->increase_catalyst Yes decision2 Debromination? decision1->decision2 No increase_catalyst->analysis1 change_catalyst Switch to Pearlman's Catalyst (Pd(OH)2/C) increase_catalyst->change_catalyst Still Low Conversion change_catalyst->analysis1 add_acid Add Acetic Acid (catalytic amount) change_catalyst->add_acid Still Low Conversion add_acid->analysis1 failure Consider Alternative Methods (e.g., Lewis Acids) add_acid->failure Still Low Conversion transfer_hydrogenation Switch to Transfer Hydrogenation (e.g., Ammonium Formate) decision2->transfer_hydrogenation Yes success Successful Deprotection: 2-Bromo-4-hydroxyphenol decision2->success No transfer_hydrogenation->analysis1 lower_pressure Lower H2 Pressure transfer_hydrogenation->lower_pressure Still Debromination lower_pressure->analysis1 monitor_reaction Monitor Reaction Closely lower_pressure->monitor_reaction Still Debromination monitor_reaction->analysis1 monitor_reaction->failure Still Debromination

Caption: A decision-tree for troubleshooting the catalytic deprotection.

Reaction Mechanism: Lewis Acid-Mediated Deprotection

This diagram illustrates the mechanism of benzyl ether cleavage using a Lewis acid like BBr₃.

G substrate This compound intermediate1 Oxonium Ion Intermediate substrate->intermediate1 + BBr3 lewis_acid BBr3 product 2-Bromo-4-hydroxyphenol intermediate1->product + H2O (workup) byproduct Benzyl Bromide intermediate1->byproduct Bromide Attack

Caption: Mechanism of Lewis acid-mediated debenzylation.

Detailed Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This protocol offers a milder alternative to high-pressure hydrogenation.

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add 10% Pd/C (10 mol% wet).[12]

  • Add ammonium formate (5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: BCl₃-Mediated Deprotection

This protocol is useful when catalytic methods fail but requires careful temperature control.[18]

  • Dissolve this compound (1 mmol) in dry dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BCl₃ in dichloromethane (1.1 equivalents) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature, then add water (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Bieg, T., & Szeja, W. (1985).
  • Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • Y., Steve S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • ChemHelp ASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Retrieved from [Link]

  • PubMed Central. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • ACS Publications. (n.d.). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages. Journal of the American Chemical Society. [Link]

  • Reddit. (n.d.). BBr3 deprotection byproducts. r/Chempros. [Link]

  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]

  • Reddit. (n.d.). Benzyl ether cleavage in presence of thiourea?. r/Chempros. [Link]

  • Semantic Scholar. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as Cation Scavenger. Retrieved from [Link]

  • ResearchGate. (n.d.). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Retrieved from

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

  • R Discovery. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

  • LookChem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved from [Link]

  • DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]

  • Semantic Scholar. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. [Link]

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Technical Support Center: Identifying Impurities in 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(benzyloxy)-2-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Adhering to the principles of scientific integrity, this document provides in-depth technical guidance, explains the causality behind experimental choices, and offers self-validating protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: The impurities in your sample are typically related to the synthetic route used. A common synthesis involves the bromination of 4-benzyloxyphenol.[1] Therefore, you can expect to find:

  • Starting Materials: Unreacted 4-benzyloxyphenol.

  • Reagents: Residual brominating agents or their byproducts.

  • Over-brominated Species: Dibrominated or other polybrominated species such as 2,6-dibromo-4-benzyloxyphenol.

  • Isomeric Impurities: Positional isomers like 3-bromo-4-benzyloxyphenol, although less common due to directing group effects.

  • Degradation Products: Oxidation of the phenol group can lead to the formation of quinone-like structures, especially if the sample is exposed to air and light.[1][2]

  • Solvent Adducts: Impurities related to the solvents used during synthesis and purification.

Q2: My sample has a yellow or brownish tint. What could be the cause?

A2: A colored tint in this compound, which should ideally be a white to off-white solid, often indicates the presence of colored impurities.[3] This can arise from several sources:

  • Oxidation Products: Phenols are susceptible to oxidation, which can form highly colored quinone-type byproducts.[1] This process can be accelerated by exposure to air, light, and trace metal impurities.

  • Nitrated Impurities: If nitric acid was used for cleaning glassware or in a previous synthetic step, trace amounts could lead to the formation of nitrated phenols, which are often yellow.

  • Starting Material Impurities: Impurities present in the initial 4-benzyloxyphenol can carry through and contribute to the color.[3]

Q3: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

A3: Identifying an unknown peak requires a systematic approach. Here are the recommended steps:

  • Review the Synthesis: Consider all reactants, reagents, solvents, and potential side reactions. This will help you hypothesize the identity of the impurity.

  • Spiking Experiment: If you suspect a specific impurity (e.g., the starting material), inject a sample of the pure suspected compound. If the retention time matches your unknown peak, it's a strong indicator. Then, "spike" your sample with a small amount of the suspected impurity and re-inject. An increase in the peak area of the unknown confirms its identity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. The mass spectrometer will provide the molecular weight of the compound, which can be used to deduce its molecular formula and structure.

  • Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC. After removing the solvent, you can analyze the isolated impurity by Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause Troubleshooting Steps
Secondary Interactions with Column Silanols 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the column, reducing peak tailing.[4] 2. Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups, leading to better peak shapes for polar compounds. 3. Add an Ion-Pairing Agent: For basic impurities, adding an ion-pairing agent to the mobile phase can improve peak shape.
Column Overload 1. Reduce Injection Volume: Injecting too much sample can lead to peak fronting. Try reducing the injection volume. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and re-inject.
Inappropriate Sample Solvent 1. Dissolve in Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or the isocratic mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Issue 2: Inconsistent Retention Times in HPLC
Possible Cause Troubleshooting Steps
Fluctuations in Mobile Phase Composition 1. Properly Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed to prevent bubble formation in the pump.[5] 2. Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that the proportioning valves are working correctly.[5][6]
Changes in Column Temperature 1. Use a Column Oven: Employ a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.[7]
Column Equilibration 1. Ensure Adequate Equilibration: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.
Issue 3: Difficulty in Separating Impurities from the Main Peak
Possible Cause Troubleshooting Steps
Suboptimal Mobile Phase 1. Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. 2. Try a Different Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation.
Inappropriate Column Chemistry 1. Change Column Stationary Phase: If you are using a C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivities.
Gradient Slope is Too Steep 1. Optimize the Gradient: If using a gradient method, try a shallower gradient to improve the resolution between closely eluting peaks.

Section 3: Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and the impurities present.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.[8]

Chromatographic Conditions:

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 40% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 271 nm[7]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a suitable technique for identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-550
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Section 4: Visualizing Impurity Formation and Analysis

Potential Impurity Formation Pathway

The following diagram illustrates the synthesis of this compound and potential side reactions leading to common impurities.

G cluster_synthesis Main Synthesis cluster_impurities Potential Impurities 4-Benzyloxyphenol 4-Benzyloxyphenol This compound This compound 4-Benzyloxyphenol->this compound Bromination (e.g., Br2) Unreacted_SM Unreacted 4-Benzyloxyphenol 4-Benzyloxyphenol->Unreacted_SM Incomplete Reaction Dibrominated_Product Dibrominated Product This compound->Dibrominated_Product Over-bromination Oxidation_Product Oxidation Product (e.g., Quinone) This compound->Oxidation_Product Oxidation (Air/Light) Benzyl_Bromide Benzyl Bromide (from SM synthesis) Hydroquinone Hydroquinone (from SM synthesis)

Caption: Synthesis of this compound and common impurity pathways.

Analytical Workflow for Impurity Identification

This workflow outlines a systematic approach to identifying unknown impurities in your sample.

G Sample This compound Sample HPLC_Analysis Initial HPLC Analysis Sample->HPLC_Analysis Known_Impurities Known Impurities Identified? HPLC_Analysis->Known_Impurities Fraction_Collection Fraction Collection via Prep-HPLC HPLC_Analysis->Fraction_Collection If impurity >0.1% Report Final Report Known_Impurities->Report Yes LCMS_Analysis LC-MS Analysis Known_Impurities->LCMS_Analysis No Structure_Elucidation Structure Elucidation (MS Data) LCMS_Analysis->Structure_Elucidation Final_Identification Final Impurity Identification Structure_Elucidation->Final_Identification NMR_Analysis NMR Analysis Fraction_Collection->NMR_Analysis NMR_Analysis->Final_Identification Final_Identification->Report

Caption: Systematic workflow for the identification of unknown impurities.

References

  • JPH085832B2, Method for producing 4-benzyloxyphenol, Google Patents.

  • This compound | 79352-66-2, Benchchem.

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection, PubMed.

  • Removing Benzyl bromide, ResearchGate.

  • USP Benzyl Bromide Impurity Archives, Acanthus Research.

  • 2-(Benzyloxy)-4-bromophenol|CAS 153240-85-8, Benchchem.

  • III Analytical Methods, Japan Environment Agency.

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates, MDPI.

  • Analytical methods – Knowledge and References, Taylor & Francis Online.

  • Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights, ChemBeats.

  • separating benzyl bromide : r/chemistry, Reddit.

  • How does one separate Benzyl bromide from the reaction mixture?, ECHEMI.

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists, PubMed Central.

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal, PubMed Central.

  • 2-(Benzyloxy)-4-bromophenol | 153240-85-8, Sigma-Aldrich.

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon, Scientific Update.

  • This compound | 79352-66-2, Sigma-Aldrich.

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products, Turkish Journal of Chemistry.

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions, SiliCycle.

  • TROUBLESHOOTING GUIDE - HPLC, LabRulez LCMS.

  • HPLC Troubleshooting Guide, Sigma-Aldrich.

  • GC Troubleshooting Guide, Phenova.

  • New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF, ResearchGate.

  • 4-Benzyloxyphenol for synthesis 103-16-2, Sigma-Aldrich.

  • HPLC Troubleshooting Guide, ACE HPLC Columns.

  • Modern Analytical Technique for Characterization Organic Compounds, Preprints.org.

  • Troubleshooting Guide, Phenomenex.

  • 4-(Benzyloxy)phenol | 103-16-2, Tokyo Chemical Industry (India) Pvt. Ltd.

  • 103-16-2 | 4-(Benzyloxy)phenol, Synthonix, Inc.

  • 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No., Loba Chemie.

  • This compound, Chongqing Chemdad Co., Ltd.

  • A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol via High-Performance Liquid Chromatography (HPLC), Benchchem.

  • 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514, PubChem.

  • o-BROMOPHENOL, Organic Syntheses Procedure.

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation, Master Organic Chemistry.

  • 79352-66-2|this compound|BLD Pharm, BLD Pharm.

  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis, CECRI, Karaikudi.

  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate, Newera-spectro.

  • p-BROMOPHENOL, Organic Syntheses Procedure.

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light, PubMed.

  • Benzylic Bromination, Chemistry Steps.

  • This compound, MySkinRecipes.

Sources

Stability and storage conditions for 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the stability and storage of 4-(Benzyloxy)-2-bromophenol, designed for chemical researchers and drug development professionals.

Introduction for the Senior Application Scientist

As a key intermediate in the synthesis of complex molecules, including pharmaceutical agents like (S)-4-Hydroxy Penbutolol Hydrochloride, the integrity of this compound is paramount to achieving reliable and reproducible experimental outcomes.[1][2][3] This guide serves as a technical support resource, addressing common challenges related to the stability and storage of this reagent. My insights are drawn from a synthesis of supplier data, established chemical principles, and practical laboratory experience to ensure your experiments are built on a foundation of high-quality starting material.

The structure of this compound, featuring a phenol hydroxyl group, a bulky benzyloxy ether, and a bromine atom, presents a unique combination of reactive sites. The electron-donating nature of the hydroxyl and benzyloxy groups activates the aromatic ring, making the compound susceptible to specific degradation pathways, primarily oxidation.[2] Understanding these liabilities is the first step in mitigating them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter that could be linked to the improper storage or degradation of this compound.

Question 1: My solid this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint. What causes this, and can I still use it?

Answer: This is a classic sign of degradation, primarily through oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[2][4]

  • Causality: The electron-rich phenol ring can be oxidized to form highly colored quinone or quinone-like structures.[2] This process is often initiated by light or heat, which can generate free radicals. Given that the compound is stable under "normal conditions," a change in appearance is a clear indicator that these conditions have been breached.[4]

  • Recommended Action:

    • Do Not Assume Viability: Using the discolored reagent without verification can lead to lower yields, unexpected side products, and difficulty in purification.

    • Purity Assessment: Before use, assess the purity of the material. A simple Thin Layer Chromatography (TLC) analysis against a reference or a fresh sample can reveal the presence of impurities. For a more quantitative assessment, HPLC or ¹H NMR spectroscopy is recommended.

    • Repurification: If the discoloration is minor and the primary compound is still largely present, you may be able to repurify it by recrystallization. However, for critical applications, using a fresh, unopened bottle is the most reliable path forward.

Question 2: I'm observing incomplete dissolution or the presence of particulates when dissolving the reagent in a solvent where it should be fully soluble. What is the likely issue?

Answer: This issue can stem from two primary sources: the formation of insoluble degradation products or moisture contamination.

  • Causality:

    • Degradation Products: Oxidative degradation can lead to polymerization or the formation of products with different polarity and solubility profiles compared to the parent compound.

    • Moisture: Phenolic compounds can be hygroscopic. Absorbed water can affect solubility or, in non-polar solvents, appear as a separate phase or cause the solid to clump. Proper storage calls for a dry, sealed environment.[1][5]

  • Recommended Action:

    • Verify Storage: Ensure the container has been kept tightly sealed and, ideally, stored in a desiccator to prevent moisture ingress.

    • Dry the Reagent: If moisture is suspected, the material can be dried under a high vacuum, provided it is thermally stable at the applied temperature (Melting Point: 72-73 °C).[1][3]

    • Filter the Solution: If you must proceed with the material at hand, dissolving the reagent and filtering out the insoluble particulates can be a temporary solution for non-critical steps. However, this does not remove soluble impurities. The best practice remains to use a sample with confirmed purity.

Question 3: My reaction yields are inconsistent or significantly lower than expected. I suspect an issue with my this compound. How can I confirm this?

Answer: Reagent degradation is a very common cause of poor reaction outcomes. A lower-than-expected molar amount of the active compound directly impacts stoichiometry and yield.

  • Causality: The key functional groups for many subsequent reactions are the phenol, the bromine atom (e.g., for cross-coupling), or the aromatic ring itself.

    • Oxidation of the phenol removes the hydroxyl group's reactivity for steps like etherification or esterification.

    • Debenzylation (cleavage of the benzyl ether) would yield 2-bromohydroquinone, a completely different reactive species.

    • Hydrolysis or other reactions at the bromine site would prevent its use in crucial C-C or C-heteroatom bond-forming reactions.[2]

  • Recommended Action:

    • Quantitative Purity Analysis: Use a quantitative technique like qNMR (Quantitative Nuclear Magnetic Resonance) or HPLC with a calibrated standard to determine the exact purity of your reagent. This will allow you to adjust the amount used to reflect the true molar quantity.

    • Run a Control Reaction: If possible, perform the reaction with a newly purchased bottle of this compound under identical conditions. A successful outcome with the new material strongly implicates the quality of the old reagent.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing issues related to the quality of this compound.

G Troubleshooting Workflow for this compound Quality problem Problem Observed Lower Yield / Inconsistent Results Color Change (Yellow/Brown) Poor Solubility / Particulates cause_yield Probable Cause Reagent Degradation (Reduced Purity) problem:f1->cause_yield Investigate cause_color Probable Cause Air/Light Induced Oxidation to Quinone-type Species problem:f2->cause_color Investigate cause_solubility Probable Cause Insoluble Degradation Products or Moisture Absorption problem:f3->cause_solubility Investigate action_purity Recommended Action Perform Purity Analysis (NMR, HPLC, TLC) Run Control Reaction with Fresh Reagent cause_yield->action_purity Validate action_repurify Recommended Action Assess Purity (TLC) Consider Recrystallization for Minor Impurities Use Fresh Reagent for Critical Steps cause_color->action_repurify Validate & Remediate action_storage Recommended Action Verify Storage Conditions (Dry, Inert) Dry Reagent Under Vacuum (If moisture is suspected) Filter Solution (Use with Caution) cause_solubility->action_storage Validate & Remediate

Sources

Technical Support Center: Navigating the Nuances of Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Side Reactions and Optimizing C-N Bond Formation

Welcome to the technical support center for palladium-catalyzed amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their C-N cross-coupling reactions. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This resource is structured to address the common challenges and frequently asked questions encountered in the field, with a focus on practical, actionable solutions grounded in mechanistic understanding.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section is designed to help you diagnose and resolve common issues encountered during palladium-catalyzed amination reactions. Each question addresses a specific problem, outlines the potential causes, and provides a step-by-step protocol for remediation.

Q1: My reaction has stalled or resulted in a low yield of the desired arylamine. What are the likely culprits and how can I improve the conversion?

Low or no conversion is a frequent issue that can often be traced back to a few critical factors related to the catalyst's activity and the reaction environment.

Potential Causes:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques, impure reagents, or improperly dried solvents can lead to the formation of palladium black (a sign of catalyst precipitation and deactivation).[1][2]

  • Suboptimal Ligand or Base Selection: The choice of ligand and base is highly interdependent and crucial for a successful reaction. An inappropriate combination for your specific substrates can lead to a sluggish or stalled catalytic cycle.[3]

  • Insufficient Temperature: Many Buchwald-Hartwig aminations require heating to overcome the activation energy of the catalytic cycle.[1]

  • Poor Solubility: The insolubility of the base or other reactants in the chosen solvent can severely hinder the reaction rate.[4]

Visual Cue of Catalyst Deactivation:

A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2] This signifies that the palladium has agglomerated and is no longer in a catalytically active, soluble form. The reaction mixture may also appear heterogeneous and dark, rather than the typical homogeneous, colored solution of an active catalytic system.

Troubleshooting Protocol: Addressing Low Conversion

  • Ensure a Rigorous Inert Atmosphere:

    • Glassware Preparation: Oven-dry all glassware and stir bars before use.

    • Degassing Solvents: Purge your anhydrous solvent with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Use a Schlenk line or a glovebox for optimal results. A simple setup involves using a flask with a septum and purging with an inert gas via a needle, with another needle as an outlet.[5][6]

  • Re-evaluate Your Catalyst System:

    • Ligand Screening: If you suspect a suboptimal ligand, perform a small-scale screen with a panel of bulky, electron-rich phosphine ligands. A good starting point for many challenging substrates includes ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos).[1][9]

  • Optimize Reaction Parameters:

    • Temperature Adjustment: Gradually increase the reaction temperature in 10-15 °C increments. Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.[1] Be cautious of exceeding 120 °C, as this can lead to catalyst decomposition.[1]

    • Solvent and Base Solubility: If you observe poor solubility of your base, consider switching to a solvent that better solubilizes it. For instance, if using K₃PO₄ in toluene, adding a co-solvent like dioxane or switching to a more soluble base like LiHMDS might be beneficial.[4][8]

Q2: I am observing a significant amount of hydrodehalogenation byproduct (Ar-H). How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[1][10]

Mechanism of Hydrodehalogenation:

This side reaction can occur through various pathways, often involving a palladium-hydride intermediate. This can arise from β-hydride elimination from an alkyl amine or from reactions involving the solvent or trace water.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Employing sterically hindered, electron-rich ligands is a primary strategy to accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway.[1][11]

  • Temperature Control: Lowering the reaction temperature can often disfavor the hydrodehalogenation side reaction.[1]

  • Base Selection: The choice of base can influence the formation of palladium-hydride species. Screening different bases can help identify conditions that minimize this side reaction.[1]

Experimental Protocol to Mitigate Hydrodehalogenation:

  • Ligand Modification: If using a less bulky ligand, switch to a more sterically demanding one such as XPhos, RuPhos, or a Josiphos-type ligand.[1][9][12]

  • Temperature Optimization: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to 80-90 °C and monitor the reaction over a longer period.

  • Base Screening: If the issue persists, perform a small-scale screen of bases. Consider switching from a strong alkoxide base (like NaOtBu) to a carbonate or phosphate base (like Cs₂CO₃ or K₃PO₄), which can sometimes reduce the propensity for hydrodehalogenation.[3]

Q3: My reaction with a primary amine is giving a mixture of the desired product and the corresponding imine, and I am also seeing the reduced arene. What is happening and how do I fix it?

This product profile is a classic indicator of β-hydride elimination, a common side reaction when using primary amines with β-hydrogens.[10][11][12]

Mechanism of β-Hydride Elimination:

After the formation of the palladium-amido complex, if the amine has a hydrogen atom on the carbon β to the nitrogen, this hydrogen can be transferred to the palladium center. This forms a palladium-hydride species and an imine. The palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.[10][11]

Strategies to Prevent β-Hydride Elimination:

  • Bulky Ligands: The use of sterically hindered ligands is the most effective way to suppress β-hydride elimination. The bulkiness of the ligand promotes the desired reductive elimination of the C-N bond by making the transition state for β-hydride elimination sterically inaccessible.[11]

  • Bidentate Ligands: Chelating bidentate ligands can also inhibit β-hydride elimination by occupying coordination sites on the palladium center, thus preventing the formation of the necessary geometry for the elimination to occur.[11]

Experimental Protocol to Avoid β-Hydride Elimination:

  • Ligand Selection: The first and most crucial step is to employ a suitable ligand. For primary amines, bulky biarylphosphine ligands like BrettPhos are often the ligand of choice as they are specifically designed to favor monoarylation and suppress β-hydride elimination.[8][9] Bidentate ligands such as BINAP or DPPF can also be effective.[11]

  • Reaction Conditions:

    • Temperature: While not as impactful as ligand choice, running the reaction at the lowest effective temperature can sometimes help.

    • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) is generally recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best way to set up a palladium-catalyzed amination reaction to ensure success from the start?

A well-executed experimental setup is fundamental. Here is a general protocol for a small-scale reaction:

General Protocol for a Small-Scale Buchwald-Hartwig Amination: [5][13]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the amine (1.2 equiv.). Finally, add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block and stir for the desired time.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Q2: How do I choose the right ligand and base for my specific substrates?

The optimal ligand and base combination is highly substrate-dependent. Below is a general guide to aid in your selection.

Substrate ClassRecommended LigandsRecommended BasesNotes
Primary Amines BrettPhos, XPhosLiHMDS, NaOtBu, K₃PO₄BrettPhos is often the ligand of choice for monoarylation.[8][9] LiHMDS can be used for substrates with protic functional groups.[8]
Secondary Amines RuPhos, SPhos, XantphosNaOtBu, Cs₂CO₃RuPhos is particularly effective for hindered secondary amines.[9]
Aryl Chlorides Bulky biarylphosphines (XPhos, SPhos, RuPhos)NaOtBu, K₃PO₄Aryl chlorides are less reactive and require more electron-rich and bulky ligands to facilitate oxidative addition.[7][14]
Heteroaryl Halides Josiphos-type ligands, Xantphos, DavePhosCs₂CO₃, K₃PO₄The choice of ligand can be highly specific to the heteroaromatic system. Screening is often necessary.[9][12]

Q3: Can I use water as a solvent for my Buchwald-Hartwig amination?

Yes, aqueous Buchwald-Hartwig aminations are possible and offer a greener alternative to organic solvents.[10] These reactions are typically carried out using specialized water-soluble ligands or surfactant-based micellar catalysis.[10] While this is an advancing field, for many standard applications, anhydrous organic solvents like toluene and dioxane remain the most common and reliable choices.[10]

Visualizing the Catalytic Cycle and Side Reactions

To better understand the processes at play, the following diagrams illustrate the key mechanistic pathways.

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_adduct [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_adduct Amine Coordination (+ R₂NH) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_adduct->Amido_complex Deprotonation (+ Base) Amido_complex->Pd0 Reductive Elimination (- Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Side Reaction Pathway: β-Hydride Elimination

Beta_Hydride_Elimination cluster_pathway β-Hydride Elimination Pathway Amido_complex L-Pd(II)(Ar)(NHR') Beta_Hydride_TS [Transition State] Amido_complex->Beta_Hydride_TS β-Hydride Elimination Pd_Hydride_Imine L-Pd(II)(Ar)(H) + Imine Beta_Hydride_TS->Pd_Hydride_Imine Reduced_Arene Ar-H + L-Pd(0) Pd_Hydride_Imine->Reduced_Arene Reductive Elimination

Sources

Work-up procedure for reactions involving 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Work-up and Purification of Reactions Involving 4-(Benzyloxy)-2-bromophenol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during experimental work-ups in a direct question-and-answer format.

Question 1: I'm performing an aqueous extraction and a persistent emulsion has formed at the organic/aqueous interface. How can I resolve this?

Answer: Emulsion formation is a frequent issue, often stabilized by particulate matter (like residual palladium catalyst) or amphiphilic molecules generated during the reaction. Here are several strategies, from simplest to most effective, to break an emulsion:

  • Addition of Brine: The most common first step is to add a saturated aqueous solution of sodium chloride (brine).[1] This significantly increases the ionic strength of the aqueous phase, which decreases the solubility of your organic compound in the aqueous layer and helps to disrupt the forces stabilizing the emulsion.

  • Filtration through Celite®: If the emulsion is stabilized by fine solid particles, filtering the entire emulsified mixture through a pad of Celite® or glass wool can physically remove the stabilizing agent, allowing the layers to separate.[1]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and break the emulsion. If you are using a solvent prone to emulsions like dichloromethane (DCM), consider switching to ethyl acetate for extractions.[1]

  • Centrifugation: For smaller volumes, centrifuging the mixture can provide the physical force needed to compel the separation of the two layers.[1]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to overnight) can lead to a slow, spontaneous separation.[1]

Question 2: My crude NMR shows a significant amount of unreacted this compound. What is the most efficient way to separate it from my more polar product?

Answer: This is a classic purification challenge. The optimal method depends on the physical properties of your product.

  • Flash Column Chromatography: This is the most universally effective method for separating compounds with different polarities.[2][3] Since this compound is moderately polar, your product, which is likely more functionalized, will have a different retention factor (Rf) on a silica gel TLC plate. Develop a solvent system (e.g., a gradient of ethyl acetate in hexanes) where the starting material has an Rf of ~0.4-0.5 and your product has an Rf of ~0.2-0.3 for optimal separation.[4]

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent and scalable purification technique.[5] The key is to find a solvent system in which your product is soluble when hot but sparingly soluble when cold, while the starting material remains soluble (or vice-versa). Common systems include ethanol/water, hexanes/ethyl acetate, or toluene.[6]

  • Acid/Base Extraction: Since this compound has an acidic phenolic hydroxyl group, you can selectively extract it into a basic aqueous solution (e.g., 1M NaOH). Your non-acidic product will remain in the organic layer.

    • Causality: The phenoxide anion formed upon deprotonation is highly water-soluble.

    • Crucial Caveat: This method is only suitable if your desired product lacks acidic protons and is stable to basic conditions. After separation, you would need to re-acidify the aqueous layer and extract the starting material back into an organic solvent if you wish to recover it.

dot

G start Crude product contains starting material is_solid Is the desired product a solid? start->is_solid is_acidic Does product lack acidic protons? start->is_acidic try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes use_chromatography Use Flash Column Chromatography is_solid->use_chromatography No acid_base_wash Consider Acid/Base Wash to remove phenolic starting material is_acidic->acid_base_wash Yes

Caption: Decision tree for purification strategy.

Question 3: During my work-up with a dilute acid wash, I lost my desired product. My mass spec analysis shows a peak corresponding to 2-bromohydroquinone. What happened?

Answer: You have likely inadvertently cleaved the benzyl ether protecting group. The benzyloxy group is generally stable, but it is susceptible to cleavage under certain conditions.

  • Acid-Catalyzed Cleavage: While robust to dilute aqueous acids at room temperature, benzyl ethers can be cleaved by strong acids (like HBr or HI), especially with heat.[7][8] The mechanism involves protonation of the ether oxygen, turning it into a good leaving group.[9][10][11] The subsequent nucleophilic attack by a halide or other nucleophile on the benzylic carbon results in cleavage. If your reaction generated a strong acid that was not fully quenched, or if your wash was too concentrated or prolonged, this could occur.

  • Hydrogenolysis: The most common method for intentionally cleaving a benzyl ether is catalytic hydrogenolysis (H₂, Pd/C).[12][13] If your reaction was a reduction or you are carrying the material through a sequence that involves these conditions, you must be aware that this deprotection will occur.

To avoid this, ensure all acidic reagents are fully quenched before work-up. Use mild aqueous washes (e.g., saturated NaHCO₃, water, brine) and avoid strong acids unless deprotection is the intended goal.

Frequently Asked Questions (FAQs)

Q1: What is a standard, robust extractive work-up procedure for a typical reaction involving this compound?

A1: A general procedure, assuming the reaction was run in an organic solvent and the product is neutral and not water-soluble, is as follows:

  • Quench: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride).[14]

  • Dilute: Dilute the mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[15]

  • Wash: Transfer to a separatory funnel and wash sequentially with:

    • Water or 5% HCl (if basic impurities, like amines, are present).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove acidic impurities).

    • Saturated aqueous sodium chloride (brine) (to reduce the water content in the organic layer and break emulsions).[1]

  • Dry: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.[15]

dot

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Flask Reaction Reaction Mixture (Post-Reaction) Quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) Reaction->Quench Dilute 2. Dilute (e.g., with Ethyl Acetate) Quench->Dilute Wash 3. Aqueous Washes (H₂O, NaHCO₃, Brine) Dilute->Wash Dry 4. Dry Organic Layer (e.g., over Na₂SO₄) Wash->Dry Filter 5. Filter Dry->Filter Concentrate 6. Concentrate (Rotary Evaporator) Filter->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: Standard experimental workflow for aqueous work-up.

Q2: How should I choose a solvent system for flash chromatography to purify my this compound derivative?

A2: The choice of solvent (mobile phase) is critical for a successful separation on silica gel (stationary phase).[2] The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.35 on a TLC plate.[4]

  • Start with a Standard System: A mixture of ethyl acetate (polar) and hexanes (non-polar) is the most common and effective system for a wide range of compounds.

  • Use TLC to Optimize: Spot your crude mixture on a TLC plate and test different solvent ratios.

    • If your compound stays at the baseline, the solvent is not polar enough. Increase the proportion of ethyl acetate.

    • If your compound runs to the top of the plate (high Rf), the solvent is too polar. Increase the proportion of hexanes.

  • Consider Additives: For acidic compounds (like a deprotected phenol), adding a small amount (~0.5-1%) of acetic acid to the mobile phase can prevent streaking on the column. For basic compounds, add triethylamine.[16]

Product Polarity Starting Ratios (Hexane:EtOAc) Comments
Low Polarity 98:2 to 95:5Product is only slightly more polar than starting material.
Medium Polarity 90:10 to 80:20This is a very common range for derivatives.
High Polarity 70:30 to 50:50Product has significantly more polar functional groups.

Q3: What are the best practices for storing and handling this compound?

A3: this compound is a solid at room temperature (melting point 72-73 °C).[17][18] It should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent slow oxidation.[17] While stable under normal conditions, it's best to keep it in a cool, dry place away from direct sunlight and heat.[19] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[17][19]

Q4: My product is described as a solid in the literature, but I have isolated it as a thick oil. What should I do?

A4: This is a common occurrence and can be due to two main reasons:

  • Residual Solvent: The oil may contain trace amounts of solvent (e.g., ethyl acetate, DCM). Try drying the sample under high vacuum for several hours to overnight.

  • Impurities: The presence of impurities can disrupt the crystal lattice, preventing solidification (a phenomenon known as freezing-point depression). Your product may require further purification via flash chromatography.

If the product is pure but still an oil (a "glass"), you can try to induce crystallization by:

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid product from a previous batch, add a single crystal to the oil.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes) and stir or sonicate. This can sometimes wash away impurities and induce crystallization.

Experimental Protocols

Protocol 1: Standard Extractive Work-up

  • Cool the completed reaction mixture to room temperature.

  • Dilute the mixture with 3 volumes of ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 volume of water. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with 1 volume of saturated aqueous NaHCO₃ solution to neutralize any acidic components.

  • Wash the organic layer with 1 volume of saturated aqueous NaCl (brine) to initiate drying.

  • Separate the organic layer and pour it into an Erlenmeyer flask containing anhydrous Na₂SO₄. Swirl gently and let it stand for 10-15 minutes.

  • Filter the mixture through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask.

  • Rinse the drying agent with a small amount of fresh ethyl acetate and add it to the flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Select an appropriately sized column and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand. Fill the column with silica gel (typically 6-8 inches high for a standard lab-scale reaction).[4]

  • Pack the Column: Add the chosen mobile phase (eluent) to the column and use positive pressure (air or nitrogen) to push the solvent through, compacting the silica into a stable bed. Do not let the silica run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like DCM).[16] Carefully add this solution to the top of the silica bed using a pipette. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[4]

  • Elute: Carefully add the mobile phase to the column and apply pressure to begin eluting the compounds. Collect fractions in test tubes.

  • Analyze: Monitor the fractions being collected using TLC to determine which ones contain your desired product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation.

References

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Loba Chemie. (2019, February 2). 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Modus UK. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC. Retrieved from [Link]

  • Leonard, M. S. (2013, October 29). Acidic Cleavage of Ethers. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • LCGC International. (n.d.). Flash Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved from [Link]

  • Analele Universitatii din Oradea, Fascicula Biologie. (n.d.). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Emirates Journal of Food and Agriculture. (2025, March 28). Assessment of extraction conditions on phenolic compounds in Turkish pine honey. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: Application of principal component analysis. Retrieved from [Link]

  • MDPI. (2023, February 3). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

  • Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • DOI. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl groups. Retrieved from [Link]

  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.

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Technical Support Center: Catalyst Selection for Cross-Coupling of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the cross-coupling of 4-(benzyloxy)-2-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Substrate Analysis: Understanding the Challenges

The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. A successful strategy depends on understanding these inherent properties.

  • Electronic Effects: The substrate is electron-rich due to the combined electron-donating effects of the phenolic hydroxyl (-OH) and the benzyloxy (-OBn) groups. This increased electron density on the aromatic ring makes the oxidative addition of the C-Br bond to the Pd(0) catalyst, often the rate-determining step, significantly more difficult.[1] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1]

  • The Free Hydroxyl Group: The acidic proton of the phenol can react with strong bases. More critically, the lone pairs on the oxygen atom can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation by forming stable, off-cycle complexes, effectively poisoning the catalyst.[2][3]

  • Steric Hindrance: The presence of the benzyloxy group ortho to the bromine atom introduces moderate steric bulk, which must be considered when selecting a ligand.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when designing a cross-coupling reaction for this substrate.

Q1: Which type of palladium catalyst and ligand is best for this electron-rich substrate?

For challenging, electron-rich aryl bromides, the catalyst system must be tailored to accelerate the slow oxidative addition step.[1] This is achieved by using ligands that are both sterically bulky and highly electron-rich.

  • Recommended Ligands: The industry-standard Buchwald biaryl phosphine ligands are highly recommended. Ligands such as SPhos , XPhos , and RuPhos are particularly effective.[1][2] Their bulk promotes the final reductive elimination step, while their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.[1][4] N-Heterocyclic Carbene (NHC) ligands are also excellent choices as they are strong σ-donors that form very stable and active catalysts.[5]

  • Palladium Source: Using well-defined, air-stable palladium(II) precatalysts is a key breakthrough for reproducibility and high-throughput screening.[5] Precatalysts like XPhos Pd G3 or SPhos Pd G4 are highly recommended as they reliably generate the active monoligated Pd(0) species under reaction conditions, often leading to fewer false negatives than using separate Pd(II) sources and ligands.[5][6]

Q2: Do I need to protect the hydroxyl group?

This is a critical decision that balances atom economy with reaction robustness.

  • When to Consider Protection: If you observe persistent low yields, catalyst deactivation (e.g., formation of palladium black), or complex side product formation, protecting the hydroxyl group is a highly effective strategy.[2] Converting the phenol to a methyl ether, benzyl ether, or silyl ether prevents its coordination to the palladium catalyst.

  • When to Proceed Without Protection: Direct coupling of the unprotected phenol is often possible and more efficient if successful. Success hinges on using a robust catalyst system (see Q1) and carefully optimized conditions, particularly the choice of base.[2] A preliminary screening with the unprotected substrate is always recommended.

Q3: What is the best base to use for this substrate?

The base is crucial for the transmetalation step and its strength can significantly influence the reaction outcome.[1]

  • For Suzuki-Miyaura Coupling: Stronger, non-nucleophilic inorganic bases are often required for difficult couplings.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1][2] They are generally more effective than weaker bases like sodium carbonate.

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[7][8]

  • Caution: Be mindful of base-sensitive functional groups on your coupling partner. If groups like esters or nitriles are present, a weaker base might be necessary, though this could compromise the yield with the challenging this compound substrate.[6]

Q4: How can I ensure my reaction is properly set up to avoid common failures?

Cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst and lead to homocoupling of the nucleophile.[6][9]

  • Inert Atmosphere: The most critical factor for success and reproducibility is the rigorous exclusion of oxygen.[1] The recommended method is to assemble the reaction vessel with all solid reagents, seal it with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[1][6]

  • Solvent Degassing: Solvents must be properly degassed. While sparging with an inert gas is common, the "freeze-pump-thaw" method is more thorough for achieving an oxygen-free solvent.

  • Reagent Purity: Ensure all reagents, especially the coupling partners (e.g., boronic acids, amines), are pure. Impurities can inhibit the catalyst.[6] Boronic acids can degrade over time (protodeboronation), and amines should be purified if their quality is suspect.[1][6]

Comparative Guide to Catalyst Systems

The optimal catalyst system depends on the desired transformation. The following table provides recommended starting points for common cross-coupling reactions with this compound or analogous electron-rich bromophenols.

Reaction TypeCoupling PartnerRecommended Catalyst/PrecatalystRecommended LigandRecommended BaseSolventTemp (°C)Key Considerations
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂ or XPhos Pd G3XPhos, SPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110Bulky, electron-rich ligands are crucial to overcome slow oxidative addition.[1]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ or BrettPhos Pd G3Xantphos, BrettPhosNaOt-Bu, LHMDSToluene, Dioxane80-110Amine purity is critical.[6] An extra equivalent of ligand can prevent catalyst deactivation by amine coordination.[6]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂PPh₃Et₃N, DIPATHF, DMFRT-70Requires a copper(I) co-catalyst (e.g., CuI).[10][11] Copper-free protocols exist but may require more specialized ligands.[12]
In-Depth Troubleshooting Guide

Even with optimized conditions, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Issue 1: Low or No Product Conversion

This is the most frequent issue and can have multiple root causes.

Potential CauseRecommended ActionRationale
Inactive Catalyst System Use a fresh batch of palladium precursor and ligand, or switch to a robust, pre-formed precatalyst like a G3 or G4 system.[6]Pd(0) species are sensitive to air and moisture. Precatalysts are more stable and provide more consistent generation of the active catalyst.[5]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, RuPhos). Incrementally increase the reaction temperature.[2]The electron-rich nature of the substrate slows this key step. More donating ligands increase the electron density on the palladium, facilitating the C-Br bond cleavage.[1][13]
Inappropriate Base Screen stronger bases (e.g., move from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki). Ensure the base is finely powdered for maximum surface area.[2][6]The base's role in the transmetalation step is critical and highly reaction-dependent. A stronger base may be needed to drive the catalytic cycle forward.[1]
Catalyst Poisoning by -OH Protect the hydroxyl group as a methyl or benzyl ether and retry the reaction.The phenolic oxygen can coordinate to the palladium, sequestering it from the catalytic cycle. Protection eliminates this deactivation pathway.[2][8]
Issue 2: Significant Dehalogenation Byproduct

This occurs when the bromine atom is replaced by a hydrogen atom from a solvent or reagent source.

  • Primary Cause: A competing reaction pathway, often involving β-hydride elimination from the palladium intermediate, can lead to dehalogenation.[8] The presence of water or other protic sources can also contribute.

  • Solutions:

    • Use High-Purity Anhydrous Solvents: Ensure solvents are rigorously dried and deoxygenated to remove potential hydride sources.[8]

    • Select the Right Ligand: Bulky biarylphosphine ligands are designed to promote rapid reductive elimination, which outcompetes the dehalogenation pathway.[1][14]

    • Add Bromide Salts: In some cases, adding a bromide salt can suppress dehalogenation.[14]

Issue 3: Homocoupling of the Coupling Partner

This is most common in Suzuki (biaryl formation from two boronic acids) and Sonogashira (diyne formation from two alkynes) reactions.

  • Primary Cause: The presence of oxygen (air) in the reaction vessel is the most common culprit.[8][9] Oxygen can facilitate the oxidative coupling of the nucleophilic partner.

  • Solutions:

    • Rigorous Degassing: This cannot be overstated. Ensure the reaction mixture and headspace are free of oxygen by using a robust inert gas protocol (evacuate/backfill cycle).[6][9]

    • Copper-Free Sonogashira: For Sonogashira reactions, the copper co-catalyst can promote alkyne dimerization (Glaser coupling). If this is a persistent issue, consider a copper-free protocol.[8][12]

Issue 4: Reaction Mixture Turns Black (Catalyst Decomposition)

The formation of a black precipitate is likely elemental palladium ("palladium black"), a clear sign of catalyst decomposition and deactivation.[3]

  • Primary Causes: The active, ligand-stabilized Pd(0) species is unstable and can aggregate and precipitate if the ligand dissociates or is not robust enough. High temperatures and the presence of oxygen accelerate this process.[3]

  • Solutions:

    • Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for creating a stable, sterically shielded environment around the palladium center, preventing aggregation.[3]

    • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Avoid excessive heating.[3]

    • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[3]

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction: Synthesis of 4-(benzyloxy)-2-aryl-phenol

  • Reagents:

    • This compound (1.0 mmol, 1.0 eq)

    • Arylboronic Acid (1.2 mmol, 1.2 eq)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 eq)

    • Toluene (5 mL) and Water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[1]

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1][6]

    • Add the degassed toluene and water via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction: Synthesis of N-aryl-4-(benzyloxy)-2-aminophenol

  • Reagents:

    • This compound (1.0 mmol, 1.0 eq)

    • Amine (1.2 mmol, 1.2 eq)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • Xantphos (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk flask with a magnetic stir bar.

    • Add the this compound and the anhydrous toluene.

    • Finally, add the amine coupling partner.

    • Seal the flask and place it in a preheated oil bath at 100 °C, stirring vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visual Guides & Workflows
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Aryl-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition pd_trans Aryl-Pd(II)(Ar')L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product boronate Ar'-B(OH)₂ boronate->pd_trans base Base (e.g., K₃PO₄) base->pd_trans substrate Ar-Br

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low or No Conversion q1 Is the catalyst system robust? (e.g., using a precatalyst) start->q1 sol1 Switch to a modern precatalyst (e.g., XPhos Pd G3). Ensure reagents are fresh. q1->sol1 No q2 Is the ligand appropriate for an electron-rich substrate? q1->q2 Yes a1_yes Yes a1_no No sol2 Use a bulky, electron-rich biaryl phosphine ligand (SPhos, XPhos, etc.). q2->sol2 No q3 Is the base strong enough? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen stronger bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald). q3->sol3 No q4 Could the free -OH be poisoning the catalyst? q3->q4 Yes a3_yes Yes a3_no No sol4 Protect the hydroxyl group (e.g., as -OMe or -OBn) and re-run the reaction. q4->sol4 Yes (Persistent Failure)

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Sources

Solvent effects on the reactivity of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(Benzyloxy)-2-bromophenol. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance on the reactivity of this versatile intermediate, with a core focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a multifunctional building block with three principal sites for chemical transformation[1][2]:

  • The Phenolic Hydroxyl (-OH): This is an acidic proton that can be removed by a base to form a highly nucleophilic phenoxide anion. This site is key for O-alkylation (Williamson ether synthesis), esterification, and other nucleophilic reactions.

  • The Aryl Bromide (-Br): The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds[1][2].

  • The Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl and benzyloxy groups[1]. The directors would favor substitution at the C3 and C5 positions, though the existing substituents introduce steric considerations.

Q2: Why is the benzyloxy group used in this molecule?

A2: The benzyloxy group primarily serves as a protecting group for the phenol at the 4-position[2]. This is crucial when you need to perform chemistry at the 2-position bromide or the free phenolic hydroxyl without interference from the other phenol. It can be selectively removed later under various conditions, typically via hydrogenolysis. Additionally, its electron-donating nature influences the reactivity of the aromatic ring[1].

Q3: What is the fundamental difference between polar protic and polar aprotic solvents, and why does it matter for this compound?

A3: This distinction is critical for controlling the reactivity of the phenoxide ion.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can act as hydrogen bond donors[3]. These solvents will form a "cage" around the negatively charged phenoxide anion through hydrogen bonding, stabilizing it but also sterically hindering it and drastically reducing its nucleophilicity in SN2 reactions[4][5][6].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors[3]. They solvate the cation (e.g., K⁺, Na⁺) but leave the phenoxide anion "naked" and highly reactive, which dramatically accelerates SN2 reaction rates[5].

The choice between these solvent classes is often the single most important factor determining the success or failure of reactions at the phenolic oxygen.

Troubleshooting Guide: Solvent-Driven Reactivity

This section addresses common experimental failures and unexpected outcomes. The diagnosis for each issue is centered on the mechanistic role of the solvent.

Problem 1: Low or No Yield in O-Alkylation of the Phenolic Hydroxyl
  • Symptoms: You are attempting to alkylate the free phenol with an alkyl halide (e.g., methyl iodide, ethyl bromide) and a base (e.g., K₂CO₃), but the reaction is sluggish, incomplete, or fails entirely.

  • Primary Cause: Use of a polar protic solvent. If you are using ethanol, methanol, or water as your solvent, you are actively suppressing the reaction. The solvent molecules are forming strong hydrogen bonds with your phenoxide intermediate, stabilizing it and preventing it from attacking the alkyl halide electrophile[5][7][8].

  • Solution & Scientific Rationale:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to DMF, acetonitrile (MeCN), or acetone. In these solvents, the phenoxide anion is not tightly solvated, making it a much more potent nucleophile and dramatically increasing the rate of the SN2 reaction[4].

    • Ensure Anhydrous Conditions: Trace amounts of water in aprotic solvents can still engage in hydrogen bonding. Using anhydrous solvents is recommended for optimal reactivity.

Data Summary: Solvent Choice for O-Alkylation
Solvent ClassExample SolventsEffect on Phenoxide NucleophilicityExpected Outcome for O-Alkylation
Polar Protic H₂O, EtOH, MeOHSuppressed: Solvated and "caged" by H-bonds.Poor to No Reaction; Slow Rate[6].
Polar Aprotic DMF, Acetone, MeCNEnhanced: "Naked" and highly reactive anion.High Reaction Rate; Good to Excellent Yield[4][5].
Nonpolar Toluene, HexanePoor: Limited solubility of the phenoxide salt.Ineffective due to poor solubility.
Problem 2: Formation of an Unexpected C-Alkylated Side Product
  • Symptoms: Instead of the desired O-alkylated ether, you isolate a product where the alkyl group has been added to the aromatic ring, typically at the position ortho to the hydroxyl group.

  • Primary Cause: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the ring. When the oxygen is sterically or electronically hindered—for example, by a hydrogen-bonding solvent shell in a protic solvent—the carbon atom of the ring can become a competitive nucleophile[9][10].

  • Solution & Scientific Rationale:

    • Employ Polar Aprotic Solvents: This is the most direct solution. Solvents like DMF or DMSO favor O-alkylation by leaving the oxygen atom unencumbered and the most reactive site[9].

    • Counter-ion and Temperature Control: While solvent is key, the choice of base and temperature can also play a role. However, switching from a protic to an aprotic solvent is the most impactful change to favor O-alkylation.

Visualization: Solvent Effect on Phenoxide Reactivity

G cluster_0 Reaction Pathway of Phenoxide cluster_1 In Polar Protic Solvent (e.g., Ethanol) cluster_2 In Polar Aprotic Solvent (e.g., DMF) phenoxide 4-(Benzyloxy)-2-bromophenoxide Anion protic Solvent 'Cages' Oxygen via H-Bonding phenoxide->protic Solvent Choice aprotic 'Naked' Oxygen Anion phenoxide->aprotic Solvent Choice reactivity_low Reduced O-Nucleophilicity protic->reactivity_low c_alkylation C-Alkylation Becomes Competitive reactivity_low->c_alkylation reactivity_high High O-Nucleophilicity aprotic->reactivity_high o_alkylation O-Alkylation is Favored reactivity_high->o_alkylation

Caption: Solvent choice dictates the nucleophilic site of the phenoxide.

Problem 3: Low Yield or Failure in Suzuki-Miyaura Cross-Coupling
  • Symptoms: You are attempting to couple the aryl bromide with a boronic acid using a palladium catalyst and a base, but the reaction fails to proceed, or you observe significant amounts of side products like debromination (hydrodehalogenation) or homocoupling of the boronic acid.

  • Primary Cause: The solvent system in a Suzuki coupling is complex and must perform several functions: dissolve all components (organic substrate, aqueous base, boronic acid, catalyst), facilitate the catalytic cycle, and minimize side reactions. An inappropriate solvent or solvent mixture can lead to failure at multiple points.

  • Solution & Scientific Rationale:

    • Use a Biphasic Solvent System: Many Suzuki reactions run efficiently in a biphasic mixture, such as 1,4-Dioxane/Water or Toluene/Water [11][12]. The organic solvent dissolves the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄) and helps with the transmetalation step.

    • Ensure Proper Degassing: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Oxygen can oxidize the catalyst, rendering it inactive and leading to catalyst decomposition (often seen as the reaction turning black)[13][14]. The solvent(s) must be rigorously degassed before use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

    • Solvent Choice to Minimize Side Reactions:

      • Debromination: This can occur if the solvent can act as a hydride source. While sometimes unavoidable, using non-alcoholic organic solvents like toluene or dioxane is generally preferred over solvents like isopropanol, which can promote this side reaction[15].

      • Homocoupling: This is often a sign of a slow transmetalation step. The solvent polarity can influence this; sometimes, a more polar solvent like DMF can be beneficial, but this must be optimized on a case-by-case basis[16].

Visualization: Troubleshooting Suzuki Coupling Reactions

G start Low Yield in Suzuki Coupling? check_sm Is Starting Material Consumed? start->check_sm check_sol Troubleshoot Solubility & Activity: - Use Dioxane/H₂O or Toluene/H₂O. - Ensure base is soluble. - Degas solvents thoroughly. - Check catalyst/ligand activity. check_sm->check_sol No check_side Troubleshoot Side Reactions: - Debromination? Avoid alcoholic solvents. - Homocoupling? Optimize solvent polarity (try DMF). - Ensure inert atmosphere. check_sm->check_side Yes success Reaction Optimized check_sol->success check_side->success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Protocol 1: Optimized O-Methylation of this compound

This protocol is designed to maximize the rate and yield of O-alkylation by using a polar aprotic solvent.

Reagents & Materials:

  • This compound (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)

  • Methyl Iodide (CH₃I) (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

  • Stirring: Begin vigorous magnetic stirring.

  • Reagent Addition: Add methyl iodide (1.5 eq.) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(benzyloxy)-4-bromo-2-methoxybenzene.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol uses a standard biphasic solvent system and emphasizes the critical need for an inert atmosphere.

Reagents & Materials:

  • This compound derivative (e.g., the O-methylated product from Protocol 1) (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Potassium Phosphate (K₃PO₄) (2.5 eq.)

  • Pd(PPh₃)₄ (Palladium tetrakis) or other suitable Pd catalyst/ligand system (0.03 eq.)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Solvent Degassing: Degas both the 1,4-dioxane and deionized water separately for at least 30 minutes by sparging with argon or nitrogen gas.

  • Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.5 eq.), and the palladium catalyst (0.03 eq.).

  • Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe in a 4:1 ratio (dioxane:water) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

References

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • ResearchGate. (2025). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • SpringerLink. (2018). Investigation of phenol electrooxidation in aprotic non-aqueous solvents by using cyclic and normal pulse voltammetry. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • PubMed. (2009). Solvent Effect Observed in Nucleophilic Substitution of 4'-(benzoyloxy)cordycepin With AlMe(3): Stereochemical Evidence for S(N)i Mechanism. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Turkish Journal of Chemistry. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Alkylation of phenol: a mechanistic view. [Link]

  • National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Loba Chemie. (2019). 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No.. [Link]

  • Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). [Link]

  • Semantic Scholar. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • PubChem. (n.d.). 4'-Benzyloxy-2-bromopropiophenone. [Link]

  • National Institutes of Health. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • PubChem. (n.d.). 2-(Benzyloxy)-4-bromophenol. [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

Sources

Technical Support Center: Temperature Control in 4-(Benzyloxy)-2-bromophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses specific problems that can arise during the synthesis of 4-(Benzyloxy)-2-bromophenol, with a focus on temperature as a root cause and solution.

Q1: My reaction is producing a significant amount of dibrominated and other polysubstituted byproducts. How can I improve the selectivity for the desired monobrominated product?

A1: The formation of polysubstituted products is a common challenge in the bromination of activated aromatic rings like 4-benzyloxyphenol. The strong activating effect of the benzyloxy group makes the ring highly susceptible to further electrophilic attack. Temperature plays a crucial role in controlling the reaction rate and, consequently, selectivity.

  • Causality: Higher reaction temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate. This accelerated rate can overcome the subtle differences in activation energy between the first and subsequent brominations, resulting in over-bromination.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature is a primary strategy to enhance selectivity. Performing the bromination at lower temperatures, such as 0-5°C, can significantly slow down the reaction, allowing for better control and favoring the formation of the monobrominated product.[1][2] One established protocol for a similar bromination of phenol suggests maintaining a temperature below +5°C in a salt and ice mixture to reduce the formation of ortho-isomers and other byproducts.[1]

    • Slow, Controlled Addition of Brominating Agent: The rate of addition of the brominating agent is as critical as the temperature. A slow, dropwise addition of the bromine solution to the stirred phenol solution at a low temperature helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, further minimizing polysubstitution.[3]

    • Choice of Solvent: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent compared to polar solvents, which can enhance selectivity for monobromination.[3]

    • Milder Brominating Agents: If temperature control alone is insufficient, consider using a milder brominating agent than elemental bromine. N-bromosuccinimide (NBS) is a common alternative that can provide better control over the reaction.[3][4]

Q2: I am observing a low yield of this compound, and the reaction seems to be stalling. Could temperature be the issue?

A2: While high temperatures can lead to side reactions, temperatures that are too low can significantly decrease the reaction rate, leading to incomplete conversion and low yields.

  • Causality: Every reaction has a specific activation energy that must be overcome for the reaction to proceed. If the reaction temperature is too low, the molecules may not have sufficient energy to react at a practical rate.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If the reaction is sluggish at a very low temperature, a cautious and gradual increase in temperature can help to drive the reaction to completion. It is crucial to monitor the reaction progress closely by techniques like Thin Layer Chromatography (TLC) during this process to avoid the onset of side reactions.

    • Optimize Reaction Time: At lower temperatures, a longer reaction time may be necessary to achieve a satisfactory yield. Ensure the reaction is allowed to proceed for a sufficient duration before workup.

    • Solvent and Reagent Considerations: Ensure that the chosen solvent is appropriate for the reaction temperature and that the reagents are sufficiently soluble. Poor solubility at low temperatures can also lead to a stalled reaction.

    • pH Optimization: For bromination reactions, the pH of the medium can significantly influence the reaction rate. Studies on phenol bromination have shown that acidic conditions can be optimal for certain brominating systems.[5]

Q3: My final product has a pinkish or yellowish tint. Can this be related to the reaction temperature?

A3: Discoloration of the final product can indeed be linked to temperature-related side reactions or degradation.

  • Causality: At elevated temperatures, phenols and their derivatives can be susceptible to oxidation, leading to the formation of colored impurities. Additionally, side reactions that produce colored byproducts are often accelerated at higher temperatures. In some cases, contact with certain materials at elevated temperatures during distillation can also cause discoloration.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control During Reaction and Workup: Maintain the recommended low temperature throughout the reaction. Also, be mindful of the temperature during the workup procedure. For instance, if distillation is used for purification, employing reduced pressure allows for distillation at a lower temperature, minimizing thermal degradation.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation, especially if elevated temperatures are necessary at any stage.

    • Purification Techniques: If colored impurities are present, recrystallization or column chromatography can be effective for their removal. Choosing an appropriate solvent system for recrystallization is key to obtaining a pure, colorless product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature management in the synthesis of this compound.

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the bromination of 4-benzyloxyphenol is a balance between achieving a reasonable reaction rate and maintaining high selectivity. Generally, a low temperature range is preferred.

  • Recommended Range: For the bromination step, a temperature range of 0°C to 5°C is often recommended to maximize the yield of the desired monobrominated product and minimize the formation of polysubstituted byproducts.[1][2]

  • Monitoring is Key: It is crucial to monitor the reaction's progress (e.g., by TLC) to determine the optimal endpoint, as reaction times will be longer at these reduced temperatures.

Q2: Why is low-temperature control so critical in this specific synthesis?

A2: The criticality of low-temperature control stems from the electronic properties of the starting material, 4-benzyloxyphenol.

  • High Reactivity of the Aromatic Ring: The benzyloxy group is a strong activating group, making the aromatic ring electron-rich and highly susceptible to electrophilic aromatic substitution. This high reactivity makes it prone to multiple brominations if the reaction conditions are not carefully controlled.[3]

  • Selectivity (Ortho vs. Para): While the hydroxyl group (and by extension, the benzyloxy group) is an ortho-, para-director, controlling the regioselectivity can be challenging. Lowering the temperature helps to manage the reaction rate and can improve selectivity.[3] For 4-benzyloxyphenol, the para position is already blocked, so the bromination will occur at the ortho positions. The primary concern is preventing di-bromination at the two available ortho positions.

Q3: How does the choice of brominating agent affect the optimal reaction temperature?

A3: The reactivity of the brominating agent has a direct impact on the ideal reaction temperature.

  • Elemental Bromine (Br₂): Being a highly reactive brominating agent, the use of elemental bromine necessitates very low temperatures (e.g., 0-5°C) to control its reactivity and prevent over-bromination.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[3][4] While low temperatures are still advisable, reactions with NBS may be less sensitive to minor temperature fluctuations compared to those with elemental bromine. In some cases, reactions with NBS can be run at slightly higher temperatures while still maintaining good selectivity.

III. Experimental Protocols & Data

Table 1: Recommended Temperature Conditions for Bromination of 4-Benzyloxyphenol
Brominating AgentSolventRecommended Temperature RangeKey Considerations
Elemental Bromine (Br₂)Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)0-5°CSlow, dropwise addition is critical. Maintain vigorous stirring.
N-Bromosuccinimide (NBS)Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)0-10°CMay offer better selectivity and easier handling.
Step-by-Step Protocol for Temperature-Controlled Bromination

This protocol outlines a general procedure for the synthesis of this compound with a focus on temperature management.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-benzyloxyphenol in a suitable non-polar solvent (e.g., dichloromethane).

  • Cooling: Place the reaction flask in an ice-salt bath to cool the solution to 0°C.

  • Preparation of Brominating Agent: In the dropping funnel, prepare a solution of the brominating agent (e.g., 1 equivalent of bromine) in the same solvent.

  • Controlled Addition: Once the solution of 4-benzyloxyphenol has reached 0°C, begin the slow, dropwise addition of the bromine solution. Crucially, monitor the internal reaction temperature and adjust the addition rate to maintain the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., a saturated solution of sodium thiosulfate) to consume any unreacted bromine. Proceed with the appropriate aqueous workup and extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

IV. Visualizing Temperature Control Logic

Diagram 1: Troubleshooting Flowchart for Temperature-Related Issues

G start Reaction Outcome Unsatisfactory issue1 Low Yield / Stalled Reaction start->issue1 Is yield low? issue2 High Impurity (Polysubstitution) start->issue2 Are there many byproducts? issue3 Product Discoloration start->issue3 Is the product colored? sub_issue1a Is reaction temp very low? issue1->sub_issue1a sub_issue2a Is reaction temp > 5°C? issue2->sub_issue2a sub_issue3a Was reaction run under air? issue3->sub_issue3a action1a Gradually increase temp Monitor with TLC sub_issue1a->action1a Yes sub_issue1b Is reaction time sufficient? sub_issue1a->sub_issue1b No action1b Increase reaction time sub_issue1b->action1b No action2a Lower temp to 0-5°C Use ice-salt bath sub_issue2a->action2a Yes sub_issue2b Is addition of bromine too fast? sub_issue2a->sub_issue2b No action2b Slow down addition rate sub_issue2b->action2b Yes sub_issue2c Using Br₂? sub_issue2b->sub_issue2c No action2c Consider milder agent (NBS) action3a Use inert atmosphere (N₂/Ar) sub_issue3a->action3a Yes sub_issue3b High temp during workup/distillation? sub_issue3a->sub_issue3b No action3b Use vacuum distillation Avoid excessive heating sub_issue3b->action3b Yes

Sources

Technical Support Center: Characterization of Unexpected Products in 4-(Benzyloxy)-2-bromophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex reactivity of 4-(benzyloxy)-2-bromophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Given its multiple reactive sites—the acidic phenol, the labile benzyl ether, the ortho-positioned bromine, and the activated aromatic ring—unexpected side reactions are not uncommon. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and mitigate the formation of unwanted byproducts.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental observations in a direct question-and-answer format.

Q1: My mass spectrum shows a peak with a mass corresponding to the debrominated starting material, 4-(benzyloxy)phenol. What is the likely cause and how can I prevent it?

A1: The observation of a debrominated product is a common issue, particularly in palladium-catalyzed cross-coupling reactions.

Causality: This side reaction, known as hydrodehalogenation or protodehalogenation, often competes with the desired cross-coupling pathway (e.g., Suzuki, Buchwald-Hartwig, Heck). It can be promoted by several factors:

  • Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including solvents (like alcohols or THF), water, amines, or the phosphine ligands themselves.

  • Catalyst System: Some palladium catalysts and ligands are more prone to promoting β-hydride elimination from intermediates, which can lead to reductive elimination of H-Br.[1][2] The choice of base can also influence this pathway.[3]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the incidence of hydrodehalogenation.

Troubleshooting & Mitigation Protocol:

  • Solvent & Reagent Purity: Ensure the use of anhydrous, degassed solvents to minimize water as a proton source.

  • Ligand Selection: For cross-coupling reactions, screen different phosphine ligands. Sterically hindered biaryl phosphine ligands can sometimes suppress this side reaction by favoring the desired reductive elimination over competing pathways.[4]

  • Base Modification: The choice of base is critical. If using a hydride-containing base (e.g., NaH), consider switching to a non-hydride base like Cs₂CO₃ or K₃PO₄.

  • Temperature Control: Run the reaction at the lowest effective temperature. Set up a temperature screen experiment (e.g., 60°C, 80°C, 100°C) and monitor by HPLC-MS to find the optimal balance between reaction rate and byproduct formation.

Below is a logical workflow for addressing this issue:

debromination_troubleshooting start Unexpected Peak Observed: Mass = Starting Material - Br check_catalyst Is the reaction Pd-catalyzed? start->check_catalyst source_id Identify Potential Proton Source check_catalyst->source_id Yes modify_conditions Modify Reaction Conditions check_catalyst->modify_conditions No (Consider other reductive pathways) source_id->modify_conditions analyze Analyze Reaction Mixture by HPLC-MS modify_conditions->analyze Implement Changes: 1. Anhydrous Solvent 2. New Ligand/Base 3. Lower Temperature analyze->modify_conditions No Improvement, Re-evaluate success Debromination Minimized analyze->success Yield of Desired Product Improved smiles_rearrangement A This compound + Base B Intramolecular Nucleophilic Attack A->B -H₂O C Spirocyclic Intermediate (Meisenheimer-like) B->C Form 5-membered ring D Ring Opening & Protonation C->D C-O bond cleavage E Isomeric Product: 2-Bromo-4-(hydroxymethyl)phenol D->E

Caption: The Smiles Rearrangement Pathway.

Confirmatory Analysis:

  • ¹H NMR: The benzylic CH₂ signal will shift significantly. In the starting material, it's an ether (-O-CH₂-Ar, ~5.1 ppm). In the rearranged product, it's a benzylic alcohol (-CH₂-OH, ~4.6 ppm) and will show coupling to the new hydroxyl proton (which can be exchanged with D₂O). The aromatic splitting pattern will also change.

  • ¹³C NMR: The benzylic carbon signal will shift from the ether region (~70 ppm) to the alcohol region (~64 ppm).

Frequently Asked Questions (FAQs)

Q: Under what conditions might I see cleavage of the benzyl ether?

A: The benzyl ether is a common protecting group, but it is labile under several conditions:

  • Catalytic Hydrogenation: The most common method for debenzylation is using H₂ gas with a palladium catalyst (e.g., Pd/C). If your reaction involves these conditions (for example, reducing another functional group), expect to lose the benzyl group.

  • Strong Acids: Lewis acids (e.g., BBr₃) or strong Brønsted acids can cleave the benzyl ether.

  • Dissolving Metal Reduction: Conditions like Na/NH₃ can also cleave the ether bond.

Q: Is the formation of dibenzofuran derivatives a possibility from this starting material?

A: Yes, under specific, typically harsh, conditions. The formation of a dibenzofuran core from a 2-bromophenol derivative usually requires an intramolecular C-C bond formation. This is often achieved via palladium-catalyzed C-H activation or other oxidative coupling methods that first form a biaryl ether intermediate, which then cyclizes. [5][6][7]For example, a reaction intended to couple another aryl ring to the phenolic oxygen (Ullmann or Buchwald-Hartwig etherification) could, under forcing conditions, lead to a subsequent palladium-catalyzed intramolecular C-H arylation to close the furan ring. [5][8] Q: How can I distinguish between different isomers or byproducts using standard analytical techniques?

A: A combination of techniques is essential for unambiguous characterization.

Analytical TechniqueUtility for Characterization of Unexpected Products
LC-MS Provides accurate mass, which is the first clue to the product's identity (e.g., debromination, dimerization, isomerization). The isotope pattern for bromine (¹⁹Br/⁸¹Br is ~1:1) is a key signature to track.
¹H NMR Gives structural information. Key diagnostic signals include the benzylic CH₂ protons (~5.1 ppm), the phenolic OH (broad, variable), and the aromatic protons, whose splitting pattern is highly sensitive to the substitution pattern.
¹³C NMR Confirms the carbon skeleton. Look for changes in the number of aromatic signals and shifts in the benzylic carbon and the carbons attached to bromine and oxygen.
2D NMR (COSY, HSQC, HMBC) Essential for definitively assigning the structure of a novel or unexpected isomer by establishing C-H and H-H connectivity.
FT-IR Useful for identifying the presence or absence of key functional groups, particularly the broad O-H stretch of the phenol (~3200-3500 cm⁻¹).

Key Experimental Protocols

Protocol 1: Standard HPLC-MS Method for Reaction Monitoring

This protocol is designed for rapid analysis of reaction progress and identification of major byproducts.

  • Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture in 1 mL of acetonitrile (MeCN). Vortex thoroughly. If solids are present, centrifuge and take the supernatant.

  • Instrumentation:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in MeCN.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 95
    7.0 95
    7.1 10

    | 9.0 | 10 |

  • Detection:

    • UV/Diode Array: Monitor at 254 nm and 280 nm.

    • Mass Spectrometry: Use an ESI source in both positive and negative ion modes. Scan a mass range of 100-800 m/z. Look for the characteristic bromine isotope pattern in all detected peaks.

References

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  • Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. [Link]

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Validation & Comparative

1H NMR and 13C NMR analysis of 4-(Benzyloxy)-2-bromophenol

Note on Coupling Constants: Typical aromatic coupling constants are: Jortho = 6-9 Hz, Jmeta = 1-3 Hz, and Jpara = 0-1 Hz (often not resolved). [17][18]

¹³C NMR Spectrum Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single line. We expect to see 11 distinct signals: 6 for the bromophenol ring, 4 for the benzyl ring (due to symmetry), and 1 for the methylene carbon.

CarbonPredicted δ (ppm)Rationale
C-1 ~ 148.5Ipso-carbon attached to the -OH group. The oxygen causes a strong downfield shift. This is a typical value for a phenolic C-OH carbon. [11]
C-2 ~ 113.0Ipso-carbon attached to the bromine. The heavy atom effect of bromine causes a moderate shielding (upfield shift) compared to an unsubstituted carbon.
C-3 ~ 118.0This carbon is ortho to the -OH group and meta to the -OBn group, resulting in a shielded position.
C-4 ~ 152.0Ipso-carbon attached to the benzyloxy group. The ether oxygen causes a very strong deshielding effect.
C-5 ~ 117.5This carbon is ortho to the -OBn group and is expected to be significantly shielded.
C-6 ~ 116.0This carbon is ortho to the -OBn group and meta to the -OH group, leading to strong shielding.
-OCH₂- ~ 71.0Aliphatic carbon attached to two electronegative groups (oxygen and a phenyl ring), placing it in the typical range for benzylic ethers. [9]
C-ipso (Bn) ~ 136.5The quaternary carbon of the benzyl ring to which the methylene group is attached.
C-ortho (Bn) ~ 127.5The two ortho carbons of the benzyl ring are equivalent by symmetry.
C-meta (Bn) ~ 128.8The two meta carbons of the benzyl ring are equivalent by symmetry.
C-para (Bn) ~ 128.3The single para carbon of the benzyl ring.

Comparison with Alternatives: The assignments are corroborated by comparing them to simpler structures. For instance, in phenol, C1 is at ~155 ppm and the ortho/para carbons are significantly shielded (~115-121 ppm) compared to benzene (128.5 ppm). [11]The introduction of the bromine at C-2 and the benzyloxy group at C-4 modulates these values to those predicted above, consistent with known substituent chemical shift (SCS) effects. [12][13]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal structural confirmation of this compound. The distinct chemical shifts, multiplicities, and coupling constants observed for the aromatic protons directly map the substitution pattern on the phenolic ring. Similarly, the ¹³C chemical shifts are highly sensitive to the electronic environment, confirming the positions of the hydroxyl, bromo, and benzyloxy substituents. By following the detailed experimental protocol and applying the principles of structural spectroscopy outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this key synthetic intermediate, ensuring the integrity of their subsequent research.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. [Link]

  • Smith, W. B., & Deason, M. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry. [Link]

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  • Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link]

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  • Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry. [Link]

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  • Maldonado, E., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules. [Link]

  • Simbara, A., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

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  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). [Link]

  • Armstrong, S. K., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organics. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • YouTube. (2023). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. [Link]

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  • PubChem. 2-Bromophenol | C6H5BrO | CID 7244. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. (2015). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]

Interpreting the Mass Spectrum of 4-(Benzyloxy)-2-bromophenol: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis and pharmaceutical development, the unambiguous structural elucidation of intermediates is paramount. 4-(Benzyloxy)-2-bromophenol serves as a valuable building block, and its characterization is a critical step in ensuring the integrity of a synthetic pathway. Mass spectrometry is a cornerstone of this characterization, providing a fingerprint of the molecule through its fragmentation patterns. This guide offers an in-depth interpretation of the expected mass spectrum of this compound, leveraging a comparative analysis with structurally related compounds to provide a robust framework for its identification.

The Molecular Blueprint: Structure and Predicted Ionization

This compound (molar mass: 279.13 g/mol ) is a multifaceted molecule, incorporating a brominated phenol, an ether linkage, and a benzyl group.[1] Each of these functional groups contributes to a unique and predictable fragmentation pathway under electron ionization (EI). The initial step in EI mass spectrometry is the removal of an electron to form the molecular ion (M⁺˙). Due to the presence of a bromine atom, the molecular ion peak will manifest as a characteristic doublet (M⁺˙ and [M+2]⁺˙) with a roughly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

A Symphony of Fragments: Predicting the Dominant Pathways

The fragmentation of the this compound molecular ion is governed by the relative stabilities of the resulting cations and neutral losses. The primary cleavages are anticipated to occur at the benzylic C-O bond and through rearrangements involving the aromatic rings.

The Prominence of the Benzyl Cation

A dominant fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91.[2] This is often the base peak in the mass spectra of benzyl ethers due to the resonance stabilization of the positive charge across the aromatic ring. The corresponding radical fragment, the 2-bromo-4-hydroxyphenoxy radical, is a neutral species and will not be detected.

Fragmentation of the Bromophenolic Moiety

The brominated phenolic portion of the molecule also undergoes characteristic fragmentation. Cleavage of the O-benzyl bond can also proceed with charge retention on the bromophenol fragment, leading to an ion at m/z 187/189. Further fragmentation of this ion is expected, drawing parallels with the known mass spectra of bromophenols. For instance, the mass spectrum of 2-bromophenol shows a prominent molecular ion at m/z 172/174 and significant fragments corresponding to the loss of CO (m/z 144/146) and subsequent loss of a bromine radical.[3] Similarly, 4-bromophenol exhibits a strong molecular ion peak and fragments resulting from CO loss.

Rearrangements and Secondary Fragmentations

Rearrangement reactions can also play a role in the fragmentation of this compound. For example, hydrogen rearrangement followed by cleavage can lead to the formation of a bromophenol radical cation at m/z 172/174.

Comparative Analysis: Insights from Structural Analogs

To substantiate these predictions, we can draw comparisons with the experimental mass spectra of structurally related compounds.

CompoundKey Fragments (m/z) and InterpretationRelevance to this compound
4-Benzyloxyphenol 200 (M⁺˙), 91 (base peak, [C₇H₇]⁺), 109 ([M-C₇H₇]⁺)Demonstrates the strong tendency for cleavage at the benzylic C-O bond to form the m/z 91 benzyl cation. This is a highly probable and likely abundant fragment for the target molecule.
2-Bromophenol 172/174 (M⁺˙), 65 ([C₅H₅]⁺), 93 ([M-Br]⁺)Provides a model for the fragmentation of the brominated phenolic ring. The loss of a bromine radical and characteristic aromatic ring fragments are expected.
4-Bromophenol 172/174 (M⁺˙), 65 ([C₅H₅]⁺), 93 ([M-Br]⁺)Corroborates the expected fragmentation pattern of the bromophenol moiety, further strengthening the prediction of these fragments in the spectrum of this compound.[4]
2-Bromo-4-methoxyphenol 202/204 (M⁺˙), 187/189 ([M-CH₃]⁺)The loss of the methyl group is analogous to the potential loss of the benzyl group in the target molecule, suggesting the formation of a fragment at m/z 187/189 is plausible.[5]

Predicted Mass Spectrum Summary

Based on the analysis of its functional groups and comparison with related compounds, the following table summarizes the most likely significant fragments in the electron ionization mass spectrum of this compound.

m/z (predicted)Ion StructureFragmentation Pathway
278/280[C₁₃H₁₁⁷⁹/⁸¹BrO₂]⁺˙Molecular Ion (M⁺˙)
187/189[HOC₆H₃⁷⁹/⁸¹BrO]⁺Cleavage of the benzyl-oxygen bond
172/174[HOC₆H₃⁷⁹/⁸¹Br]⁺˙Hydrogen rearrangement and cleavage
91[C₇H₇]⁺Cleavage of the benzyl-oxygen bond (likely base peak)
65[C₅H₅]⁺Fragmentation of the phenolic ring

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Caption: Predicted fragmentation of this compound.

Experimental Protocol: A Self-Validating System

For the acquisition of a mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the this compound sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless injector, operated at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

This protocol provides a robust starting point for the analysis. The observation of the predicted fragments, particularly the isotopic signature of the bromine-containing ions and the prominent benzyl cation, would serve to validate the identity of the synthesized this compound.

Conclusion

The interpretation of the mass spectrum of this compound is a logical process rooted in the fundamental principles of mass spectrometry and an understanding of the fragmentation behavior of its constituent functional groups. By predicting the formation of key fragments such as the molecular ion doublet at m/z 278/280 and the stable benzyl cation at m/z 91, and by comparing these predictions with the known fragmentation of structural analogs, researchers can confidently identify this important synthetic intermediate. The provided experimental workflow offers a reliable method for obtaining high-quality data to confirm these interpretations, ensuring the integrity and progression of research and development endeavors.

References

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 347-354. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Benzyloxyphenol. In SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxyphenol. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of phenol. Retrieved from [Link]

  • Whitman College. (n.d.). 6.13 Fragmentation of Ethers. In GCMS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative FT-IR Spectroscopic Analysis of 4-(Benzyloxy)-2-bromophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(benzyloxy)-2-bromophenol, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features. Through a comparative approach with related molecules—4-benzyloxyphenol, 2-bromophenol, and phenol—we will elucidate the influence of both the benzyloxy and bromo substituents on the vibrational frequencies of the parent phenol structure. This guide emphasizes the causality behind spectral observations, ensuring a thorough understanding of the structure-spectrum relationship.

The Power of FT-IR in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent bonds. Each type of bond (e.g., O-H, C-H, C=C, C-O, C-Br) vibrates at a characteristic frequency. An FT-IR spectrometer measures the frequencies of absorbed radiation, producing a unique spectral fingerprint of the molecule. This spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), allows for the precise identification of functional groups, providing critical insights into molecular structure.

For a multifunctional molecule like this compound, FT-IR spectroscopy is invaluable for confirming its synthesis and purity by identifying the characteristic vibrations of its hydroxyl, ether, aromatic, and halogen functionalities.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the acquisition of a reliable FT-IR spectrum for a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[1] This method involves intimately grinding the solid sample with spectroscopic grade KBr powder and compressing the mixture into a thin, transparent pellet.

Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

  • Grinding: First, grind the KBr in the agate mortar to a fine, consistent powder to minimize scattering of the infrared radiation. Add the sample to the mortar and continue grinding until the mixture is homogeneous. The final particle size should ideally be less than 2 micrometers to ensure a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the finely ground mixture into the pellet press die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr to become plastic and form a transparent, solid disc encasing the sample.[1]

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Spectrum Collection: Acquire the FT-IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a baseline correction on the resulting spectrum to ensure accurate peak analysis.

Predicted FT-IR Spectrum of this compound

Due to the limited availability of a publicly accessible experimental spectrum for this compound, this guide presents a detailed predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups. The predicted peak positions are derived from an analysis of the individual contributions of the phenol, benzyl ether, and bromo-aromatic moieties.

Molecular Structure and Key Vibrational Modes

Caption: Key vibrational modes in this compound.

Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3550-3200Strong, BroadO-H stretch (phenolic, H-bonded)
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850Medium-WeakAliphatic C-H stretch (CH₂ of benzyl)
~1600-1585, ~1500-1400Strong-MediumAromatic C=C ring stretch
~1495-1450MediumCH₂ scissoring (benzyl)
~1250-1200StrongAryl-O stretch (asymmetric)
~1050-1000MediumAryl-O stretch (symmetric)
~850-750StrongC-H out-of-plane bending (aromatic)
~690-515Medium-WeakC-Br stretch

Comparative Spectral Analysis

To understand the spectral features of this compound, a comparison with the spectra of simpler, related molecules is highly instructive.

FT-IR Data for Comparison Compounds

CompoundKey Vibrational Frequencies (cm⁻¹)Source
Phenol ~3550-3230 (O-H stretch, broad), ~3040 (Aromatic C-H stretch), ~1595, 1498 (C=C stretch), ~1225 (C-O stretch)[1][2]
2-Bromophenol ~3530 (O-H stretch, sharp), ~3060 (Aromatic C-H stretch), ~1580, 1480 (C=C stretch), ~1250 (C-O stretch), ~750 (C-H oop), ~650 (C-Br stretch)[3][4]
4-Benzyloxyphenol ~3400 (O-H stretch, broad), ~3030 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1610, 1510 (C=C stretch), ~1230 (Aryl-O stretch), ~1020 (Alkyl-O stretch)SpectraBase

Analysis of Substituent Effects:

  • Hydroxyl (O-H) Stretch: In phenol, the O-H stretch is a prominent broad band around 3550-3230 cm⁻¹ due to strong intermolecular hydrogen bonding.[1] For 2-bromophenol, this band is often sharper and at a slightly higher frequency (~3530 cm⁻¹) due to intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom, which reduces intermolecular interactions. In 4-benzyloxyphenol, the O-H stretch remains broad, similar to phenol, as the para-substituent does not sterically hinder intermolecular hydrogen bonding. For this compound, we predict a broad O-H stretch, likely influenced by both inter- and intramolecular hydrogen bonding.

  • Aromatic C=C Stretch: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[5] The substitution pattern on the benzene ring influences the exact position and number of these peaks. In our target molecule, the trisubstituted nature of the ring will lead to a complex pattern in this region, distinguishing it from the monosubstituted phenol and the disubstituted comparison compounds.

  • Carbon-Oxygen (C-O) Stretch: Phenols typically show a strong C-O stretching band around 1220 cm⁻¹.[6] The presence of the benzyloxy group in 4-benzyloxyphenol and our target molecule introduces an additional C-O stretching vibration from the ether linkage. Phenyl alkyl ethers exhibit two strong C-O stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

  • Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 690 and 515 cm⁻¹.[7][8] This peak, while potentially weak, is a key indicator for the presence of the bromo substituent in both 2-bromophenol and this compound.

  • Aliphatic C-H Stretch: The benzyloxy group introduces a methylene (-CH₂-) bridge. This will give rise to characteristic aliphatic C-H stretching vibrations between 2950 and 2850 cm⁻¹, which are absent in phenol and 2-bromophenol.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the functional group analysis of this compound using its FT-IR spectrum.

spectral_interpretation_workflow Start Acquire FT-IR Spectrum Region1 Analyze 4000-3000 cm⁻¹ Region Start->Region1 OH_check Broad band at ~3550-3200 cm⁻¹? Region1->OH_check CH_check Peaks at ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹? OH_check->CH_check Yes (Phenolic O-H) Region2 Analyze 1800-1400 cm⁻¹ Region CH_check->Region2 Yes (Aromatic & Aliphatic C-H) CC_check Multiple strong peaks at ~1600-1400 cm⁻¹? Region2->CC_check Region3 Analyze 1300-1000 cm⁻¹ Region CC_check->Region3 Yes (Aromatic C=C) CO_check Strong peaks at ~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹? Region3->CO_check Region4 Analyze Below 1000 cm⁻¹ (Fingerprint Region) CO_check->Region4 Yes (Aryl-O & Alkyl-O) CH_oop_check Strong peaks at ~850-750 cm⁻¹? Region4->CH_oop_check CBr_check Peak at ~690-515 cm⁻¹? CH_oop_check->CBr_check Yes (C-H Out-of-plane) Conclusion Structure Confirmed: - Phenolic OH - Benzyl Ether - Trisubstituted Aromatic Ring - Bromo Substituent CBr_check->Conclusion Yes (C-Br)

Caption: Logical workflow for FT-IR spectral analysis.

Conclusion

The FT-IR spectrum of this compound is a composite of the characteristic absorptions of its fundamental building blocks. By systematically analyzing the spectrum and comparing it to those of phenol, 2-bromophenol, and 4-benzyloxyphenol, one can confidently assign the observed vibrational bands and confirm the molecular structure. The presence of a broad O-H stretch, both aromatic and aliphatic C-H stretches, a complex pattern of aromatic C=C stretches, distinct C-O stretches for the phenol and ether functionalities, and a C-Br stretch in the fingerprint region collectively provide a definitive spectral signature for this important synthetic intermediate. This guide provides the foundational knowledge and comparative data necessary for researchers to effectively utilize FT-IR spectroscopy in their work with this compound and related compounds.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved January 11, 2026, from [Link]

  • Kintek Solution. (n.d.). What Are The Methods Of Sample Preparation In Ftir?. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved January 11, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

Sources

Comparison of reactivity between 4-(Benzyloxy)-2-bromophenol and other bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromophenol and Other Bromophenols for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Phenols in Synthesis

Substituted phenols, and particularly brominated phenols, represent a cornerstone class of intermediates in modern organic synthesis and medicinal chemistry. Their utility stems from the dual reactivity offered by the phenolic hydroxyl group and the synthetically versatile carbon-bromine bond, which serves as a handle for a multitude of cross-coupling reactions. Among these valuable building blocks, this compound is distinguished by its pre-protected hydroxyl group, a feature that allows for selective transformations at other positions without interference from the acidic phenol proton.[1][2] This compound is a key intermediate in the synthesis of complex molecules, including pharmaceutical metabolites like (S)-4-Hydroxy Penbutolol.[3]

This guide provides a comparative analysis of the reactivity of this compound against its unprotected counterparts, such as 2-bromophenol and 4-bromophenol. We will explore how the interplay of electronic and steric factors governs their performance in critical bond-forming reactions, offering field-proven insights to inform strategic decisions in synthetic route design.

Pillar 1: Unpacking the Structural and Electronic Drivers of Reactivity

The reactivity of a substituted bromophenol in reactions like palladium-catalyzed cross-coupling is not absolute; it is a nuanced outcome of the electronic and steric influences exerted by its substituents. Understanding these effects is paramount to predicting reaction outcomes and optimizing conditions.

Electronic Effects: A Tug-of-War on the Aromatic Ring

The substituents on the phenol ring—hydroxyl (-OH), benzyloxy (-OCH₂Ph), and bromine (-Br)—engage in a delicate electronic interplay that modulates the ring's nucleophilicity and the lability of the C-Br bond.

  • Activating Groups (-OH and -OBn): Both the hydroxyl and benzyloxy groups are potent activating groups.[4] They donate electron density to the aromatic ring through a strong positive resonance effect (+M or +R), which outweighs their inductive electron withdrawal (-I).[5] This donation enriches the electron density at the ortho and para positions, making the ring more nucleophilic and facilitating the rate-determining oxidative addition step in many cross-coupling cycles.[4][6]

  • The Bromine Atom (-Br): Halogens present a more complex scenario. While they possess lone pairs capable of resonance donation (+M), their strong electronegativity results in a powerful inductive withdrawal (-I) that dominates.[5] Consequently, bromine is considered a deactivating group overall, yet it directs incoming electrophiles to the ortho and para positions. In cross-coupling reactions, its primary role is that of a leaving group, with a reactivity generally ranked as I > Br > Cl.[7][8][9]

Steric Effects: The Influence of Bulk

While electronics often lay the groundwork for reactivity, steric hindrance can be the deciding factor, particularly for reactions involving coordination to a bulky metal catalyst.

  • This compound: The benzyloxy group is substantially larger than a hydroxyl or methoxy group.[4] Positioned at C4, its steric bulk does not directly impede the C2-bromine. However, the molecule's overall size can influence catalyst approach.

  • 2-Bromophenol: The proximity of the hydroxyl group to the bromine atom can lead to intramolecular hydrogen bonding or direct interaction with the catalyst center, potentially altering the reaction pathway or rate.[10]

  • 4-Bromophenol: This isomer represents a sterically unencumbered system. The para-relationship between the activating -OH group and the -Br leaving group provides a favorable electronic push without steric impediment, often resulting in high reactivity and yields.[10][11]

Caption: Logical flow of electronic and steric effects on reactivity.

Pillar 2: Performance in Key Cross-Coupling Reactions

The true measure of reactivity is performance in the laboratory. We will now compare these substrates in two of the most powerful bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for constructing biaryl structures.[10][12] The reaction's efficiency is highly dependent on the nature of the bromophenol substrate.

Comparative Performance Data:

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Observations & Rationale
This compound Phenylboronic AcidPd(PPh₃)₄K₂CO₃ / Toluene/H₂O90~90-95High yield is achievable. The activating -OBn group facilitates oxidative addition. The ortho-bromo position is accessible, though may require slightly higher temperatures or longer reaction times compared to 4-bromophenol.
4-Bromophenol Phenylboronic AcidPd/C (Microwave)K₂CO₃ / H₂O150 (MW)>95Excellent reactivity. The para-OH provides strong electronic activation with minimal steric hindrance at the C-Br bond, often leading to quantitative yields in short times.[10][11]
2-Bromophenol Phenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃ / Toluene/H₂O90~85-90Good reactivity, but the ortho-OH can sometimes chelate to the palladium center, influencing the catalytic cycle. Yields can be slightly lower than the 4-isomer.[10]

Note: Data is compiled and representative of typical outcomes. Conditions are based on established protocols for similar substrates.[8][10][12]

Causality Behind the Results: 4-Bromophenol's high performance is a direct result of its ideal electronic and steric profile.[10] For this compound, the benzyl protecting group ensures the phenol does not interfere, and its strong activating nature drives the reaction to completion. The choice between them is therefore not about which is "better," but which fits the synthetic strategy. If subsequent steps require a free phenol, 4-bromophenol is more direct. If the phenol must be masked during several subsequent transformations, this compound is the superior choice.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of aryl amines via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceuticals.[13][14][15] This reaction is often more sensitive to steric hindrance than the Suzuki coupling, making ligand choice critical.[13]

Comparative Performance Projections:

SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Projected YieldRationale
This compound MorpholinePd₂(dba)₃ / XPhosK₃PO₄ / Toluene100HighThe electron-rich nature of the ring promotes oxidative addition. Sterically demanding ligands like XPhos or SPhos are well-suited to overcome any minor steric crowding at the ortho position.
4-Bromophenol MorpholinePd₂(dba)₃ / XPhosCs₂CO₃ / Toluene100Very HighThe sterically accessible C-Br bond, activated by the para-OH group, makes this an ideal substrate for C-N coupling, generally leading to excellent yields.
2-Bromophenol MorpholinePd₂(dba)₃ / XPhosK₃PO₄ / Toluene100Good to HighThe acidic proton of the ortho-OH group can compete with the amine for the base, sometimes requiring stronger bases or careful optimization. However, high yields are readily achievable with modern catalyst systems.

Expertise in Action: The primary challenge with unprotected phenols in Buchwald-Hartwig amination is the acidity of the -OH group. A strong base is required to deprotonate the amine for the catalytic cycle, but this base will also deprotonate the phenol. This can be managed by using excess base or by choosing conditions carefully. This compound elegantly sidesteps this issue entirely. The protected phenol is non-acidic and non-coordinating, allowing the C-N coupling to proceed cleanly and predictably without interference. This is a prime example of how protecting group strategy leads to more robust and reliable synthetic outcomes.[16]

Pillar 3: Self-Validating Experimental Protocols & Workflows

Trustworthy science is reproducible. The following protocols provide detailed, step-by-step methodologies for a standard Suzuki-Miyaura coupling reaction, allowing for a direct comparison in the laboratory.

Caption: A generalized workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from established procedures for similar benzyloxy-substituted aryl halides.[12]

  • Reagent Setup: To a 25 mL round-bottom flask, add this compound (295 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).

  • Inerting: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously under the inert atmosphere for 12 hours.

  • Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Comparative Suzuki Coupling of 4-Bromophenol

This protocol leverages the high reactivity of 4-bromophenol, potentially under milder or faster conditions.[10][11]

  • Reagent Setup: To a microwave reaction vial, add 4-bromophenol (173 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv), and 10% Palladium on Carbon (Pd/C, 5 mol%).

  • Solvent Addition: Add water (5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 150 °C for 15-20 minutes.

  • Workup: After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of celite to remove the heterogeneous catalyst. Transfer the filtrate to a separatory funnel.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 4-hydroxybiphenyl, which can be further purified by recrystallization if necessary.

Conclusion: Strategic Selection for Optimal Synthesis

The choice between this compound and other bromophenol isomers is a strategic one, dictated by the demands of the overall synthetic plan.

  • 4-Bromophenol is an excellent choice for rapid, high-yielding synthesis of biaryls or aryl amines when the phenolic hydroxyl group is desired in the final product or is compatible with subsequent steps.[10][11] Its combination of favorable electronics and minimal steric hindrance makes it a highly reactive and cost-effective substrate.

  • This compound shines in multi-step syntheses where the phenol requires protection from harsh reagents or basic conditions.[1][2] The benzyl group serves as a robust protecting group that can be cleanly removed under mild hydrogenolysis conditions at a later stage, providing crucial synthetic flexibility.[16][17]

Ultimately, this guide demonstrates that reactivity is a multi-faceted property. By understanding the underlying principles of electronic activation, steric hindrance, and the strategic use of protecting groups, researchers can harness the full potential of these versatile building blocks to construct complex molecules with precision and efficiency.

References

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). MDPI. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved from [Link]

  • Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health (NIH). Retrieved from [Link]

  • Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (2025). Journal of the Chinese Chemical Society. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for 4-(Benzyloxy)-2-bromophenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-(Benzyloxy)-2-bromophenol is a crucial intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry where it serves as a building block for active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a protected phenol and a reactive bromine atom, makes it a versatile scaffold for constructing elaborate chemical entities.[1] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final API. Therefore, robust, accurate, and reliable analytical methods for its quantification are not merely a matter of procedural compliance but a cornerstone of quality control and process optimization.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] This ensures that every described protocol is a self-validating system, designed for trustworthiness and scientific integrity. Our audience—researchers, scientists, and drug development professionals—will find here not just methods, but a framework for selecting and validating the optimal analytical approach for their specific needs, from routine quality control to demanding impurity profiling.[4][5]

Pillar of Trust: The Core Principles of Analytical Method Validation

Before delving into specific techniques, it is essential to establish the framework that ensures our results are meaningful. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] The ICH Q2(R2) guidelines provide the global standard for this process in the pharmaceutical industry.[2] A properly validated method guarantees that performance characteristics are well-understood and controlled.

The core validation characteristics we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[3]

Comparative Analysis of Key Methodologies

We will now compare the three most relevant and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and reliability in quantifying APIs and their impurities.[7][8]

Principle & Causality: This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase (RP) setup is ideal. A nonpolar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile and water). The analyte, being relatively nonpolar, is retained on the column and elutes at a characteristic retention time. The benzyloxy and phenol groups contain a chromophore that absorbs UV light, allowing for sensitive detection and quantification using a UV detector.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve an expected final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2. Instrumentation & Conditions:

  • HPLC System: An Agilent 1100/1200 series or equivalent with a UV/Vis or Diode Array Detector (DAD).
  • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) or equivalent. A C8 phase is selected as a good balance for retaining the analyte without excessively long run times.[9]
  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.[9]
  • Mobile Phase B: Acetonitrile.[9]
  • Gradient Elution:
  • 0-15 min: 20% to 50% B
  • 15-20 min: 50% to 70% B
  • 20-25 min: 70% to 98% B (column wash)
  • 25-30 min: Hold at 20% B (re-equilibration)
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 275 nm
  • Injection Volume: 10 µL

3. Validation Strategy (per ICH Q2(R2)):

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo. The analyte peak should be free of interference at its retention time. Peak purity analysis using a DAD can provide further confirmation.
  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. A correlation coefficient (R²) of ≥ 0.999 is typically required.[9]
  • Accuracy: Perform recovery studies by spiking the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
  • Precision:
  • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
  • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over both sets of data should meet the acceptance criteria.
  • LOQ/LOD: Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Introduce small variations to method parameters (e.g., ±2°C column temperature, ±5% organic content in mobile phase, ±0.1 unit pH) and assess the impact on the results.
Workflow Visualization: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent s1->s2 s3 Create Serial Dilutions (Calibrants) s2->s3 s4 Filter Sample (0.45 µm) s2->s4 d2 Generate Calibration Curve s3->d2 a1 Inject into HPLC System s4->a1 a2 Separation on C8 Column a1->a2 a3 UV Detection (275 nm) a2->a3 d1 Integrate Peak Area a3->d1 d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: HPLC-UV workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for analyzing intermediates like this compound.[10] It offers exceptional selectivity and sensitivity.[11]

Principle & Causality: In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. EI provides a reproducible fragmentation pattern, or "fingerprint," that allows for highly confident identification. The presence of bromine results in a characteristic M+ and M+2 isotopic pattern of nearly equal intensity, which is a powerful diagnostic tool.[10]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.[10]
  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.
  • Sample Solution: Dissolve the sample in the same solvent to achieve a concentration within the calibration range.
  • Note on Derivatization: While underivatized phenols can be analyzed, derivatization (e.g., silylation) can improve peak shape and thermal stability.[12][13] However, for this benzyloxy-protected phenol, direct analysis is often feasible and preferable to avoid extra sample preparation steps.

2. Instrumentation & Conditions:

  • GC-MS System: An Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.
  • Column: A low-bleed, non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Splitless mode (for trace analysis) or Split mode (e.g., 50:1 for higher concentrations).[10]
  • Inlet Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 min.
  • Ramp: 15°C/min to 300°C.
  • Hold: 5 min at 300°C.
  • MS Transfer Line Temperature: 290°C.
  • MS Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) mode for quantification.
  • SIM Ions for Quantification:
  • Quantifier Ion: A prominent and specific fragment ion.
  • Qualifier Ions: Two or three other characteristic ions, including the molecular ion (m/z 278/280) to confirm identity.

3. Validation Strategy (per ICH Q2(R2)):

  • Specificity: The combination of chromatographic retention time and the unique mass spectrum (including the bromine isotope pattern) provides extremely high specificity. Analyze a blank and matrix to ensure no interfering peaks are present at the retention time of the analyte with the same SIM ions.
  • Linearity: Construct a calibration curve by plotting the peak area of the quantifier ion against concentration. An R² of ≥ 0.995 is generally acceptable.
  • Accuracy & Precision: Follow a similar approach to the HPLC-UV method, with acceptance criteria typically being RSD ≤ 5% for precision and 95-105% for recovery, depending on the concentration level.
  • LOQ/LOD: Will be significantly lower than HPLC-UV, often in the low ng/mL or even pg/mL range, especially in SIM mode.
Workflow Visualization: GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Volatile Solvent s1->s2 s3 Prepare Calibrants & Transfer to GC Vial s2->s3 a1 Vaporize & Inject into GC s3->a1 a2 Capillary Column Separation a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Mass Analysis (m/z) a3->a4 d1 Extract Ion Chromatograms (SIM) a4->d1 d2 Confirm ID via RT & Mass Spectrum d1->d2 d3 Quantify using Calibration Curve d1->d3

Caption: GC-MS workflow for this compound quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry, representing the gold standard for many pharmaceutical analyses, especially for impurity profiling and trace-level quantification.[4][7]

Principle & Causality: The separation mechanism is identical to HPLC-UV. However, after the column, the eluent is directed into an MS source. Electrospray Ionization (ESI) is the most common technique for LC-MS.[14] It is a "soft" ionization method that typically generates the intact molecular ion ([M-H]⁻ for an acidic phenol), minimizing fragmentation and simplifying the spectrum. This provides a highly selective measurement of the analyte's molecular weight. For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used, where the molecular ion is isolated, fragmented, and a specific product ion is monitored (Selected Reaction Monitoring - SRM).

Experimental Protocol: HPLC-MS

1. Sample Preparation:

  • Identical to the HPLC-UV method, but ensure all mobile phase components and additives are volatile and MS-compatible (e.g., use formic acid instead of non-volatile buffers or TFA, which can cause ion suppression).[15]

2. Instrumentation & Conditions:

  • LC-MS System: An Agilent UPLC/HPLC coupled to a Triple Quadrupole (QQQ) or a high-resolution mass spectrometer (Q-TOF, Orbitrap).
  • Column: As per HPLC-UV method.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: As per HPLC-UV method (may require re-optimization).
  • Flow Rate: 0.5 mL/min.
  • MS Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Negative Ion Mode. The phenolic proton is acidic and readily lost to form [M-H]⁻.
  • Key Ions:
  • Parent Ion [M-H]⁻: m/z 277/279.
  • Acquisition Mode (QQQ):
  • SRM Transition for Quantification: Isolate the parent ion (e.g., m/z 277) and monitor a stable product ion after collision-induced dissociation (CID). A likely fragmentation is the loss of the benzyl group, which would need to be confirmed experimentally.
  • Acquisition Mode (HRMS):
  • Monitor the exact mass of the [M-H]⁻ ion with a narrow mass window (e.g., ±5 ppm), providing exceptional specificity.

3. Validation Strategy (per ICH Q2(R2)):

  • Specificity: Unmatched. The ability to monitor a specific SRM transition or an exact mass provides the highest possible degree of certainty that the signal comes only from the analyte.
  • Linearity, Accuracy, Precision: As per other methods, but with wider dynamic range and lower limits. Acceptance criteria are often tighter due to the enhanced performance of the technique.
  • LOQ/LOD: This method will provide the lowest detection and quantification limits, making it ideal for trace impurity analysis.
Workflow Visualization: HPLC-MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing s1 Prepare Samples & Standards s2 Use MS-Compatible Solvents s1->s2 a1 Inject into HPLC for Separation s2->a1 a2 ESI Source: Ionize Molecules a1->a2 a3 Mass Analyzer: Filter by m/z (e.g., SRM) a2->a3 a4 Ion Detection a3->a4 d1 Extract SRM/ Exact Mass Chromatogram a4->d1 d2 Integrate Peak Area d1->d2 d3 Quantify against Calibration Curve d2->d3

Caption: HPLC-MS workflow for this compound quantification.

Performance Comparison and Method Selection

The choice of analytical method is dictated by the specific requirements of the analysis. A summary of the key performance characteristics is presented below.

Parameter HPLC-UV GC-MS HPLC-MS / MS/MS
Specificity Good (based on RT and UV spectrum)Excellent (RT + fragmentation pattern)Unsurpassed (RT + molecular weight + fragmentation)
Sensitivity (LOQ) Moderate (~0.1 - 1 µg/mL)High (~1 - 10 ng/mL)Very High (< 1 ng/mL)
Linear Range Good (2-3 orders of magnitude)Excellent (4-5 orders of magnitude)Excellent (4-6 orders of magnitude)
Speed Moderate (15-30 min run time)Moderate (15-25 min run time)Moderate (15-30 min run time)
Cost (Instrument) LowMediumHigh
Cost (Operational) LowMediumHigh
Robustness HighMedium (inlet/source can be sensitive)Medium (source can be sensitive)
Ease of Use HighMediumMedium-High
Expert Recommendations:
  • For routine QC and batch release testing: Where the primary goal is to assay the purity of the bulk material against a specification, HPLC-UV is the method of choice. It is cost-effective, robust, easy to implement, and provides sufficient performance for this purpose.[8]

  • For identification and quantification of volatile impurities: If the analysis is part of a broader impurity profile that includes potentially volatile or thermally stable related substances, GC-MS is an excellent orthogonal technique. Its high specificity is invaluable for confirming impurity identities.[4]

  • For trace-level quantification and impurity profiling: When the goal is to detect and quantify trace-level impurities or degradation products, or when analyzing samples in complex biological matrices, HPLC-MS is the definitive tool. Its superior sensitivity and specificity are essential for meeting the stringent requirements for impurity characterization in drug development.[7][16]

Conclusion

The quantification of this compound can be successfully achieved through several validated analytical methods. The selection of the optimal technique hinges on a clear understanding of the analytical objective. A well-validated HPLC-UV method serves as a reliable workhorse for quality control, while GC-MS and HPLC-MS provide superior specificity and sensitivity required for more demanding applications like structural elucidation and trace impurity analysis. By grounding these methods in the principles of the ICH Q2(R2) guidelines, researchers and drug development professionals can generate data that is not only accurate and precise but also defensible and trustworthy, ensuring the quality and safety of the final pharmaceutical products.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][2][3]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][17]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]

  • EPA. Method 8041A: Phenols by Gas Chromatography. [Link][12][13]

  • Phenomenex. Gas Chromatography. [Link][11]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech 2:127. [Link][7]

  • MassBank. 4-BROMOPHENOL; EI-B; MS. [Link]

  • Krock, B., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Mar. Drugs 17, 646. [Link][9]

  • Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta 164, 135-141. [Link][19]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomed J Sci & Tech Res. 60(1). [Link][4]

  • de Souza, M.V.N., & Saczk, A.A. (2015). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. [Link][8]

  • Sharma, A., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link][14]

  • SIELC Technologies. Separation of 4-Dodecyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column. [Link][15]

  • Jaiswal, R., & Kuhnert, N. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules 26, 2866. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023). Impurity profiling of pharmaceutical Formulation. [Link][5]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Comprehensive Overview of Impurity Profiling in Pharmaceutical Products: Regulations, Characterization, and Analytical Technique. [Link][16]

Sources

A Researcher's Guide to Phenol Protection: A Comparative Analysis of Benzyloxy and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups for phenols is a critical determinant of success. The acidic nature of the phenolic hydroxyl group necessitates its masking to prevent unwanted side reactions during transformations elsewhere in the molecule. The benzyloxy (Bn) group has long been a stalwart in this regard, valued for its robustness and versatile removal strategies. However, an array of other protecting groups, each with its own unique profile of stability and reactivity, offers chemists a powerful toolkit for navigating complex synthetic challenges.

This guide provides an in-depth, data-driven comparison of the benzyloxy protecting group with other widely used alternatives, including methyl ethers, silyl ethers, and substituted benzyl ethers. By examining the mechanistic underpinnings of their application and removal, and presenting comparative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed and strategic decisions in their synthetic endeavors.

The Central Role of the Benzyloxy (Bn) Group

The benzyloxy group is introduced as a benzyl ether and is favored for its general stability across a broad spectrum of reaction conditions, including acidic and basic media.[1] Its popularity also stems from the reliability of its primary deprotection method: catalytic hydrogenolysis.

Mechanism of Protection and Deprotection

Protection of a phenol as a benzyl ether is most commonly achieved via the Williamson ether synthesis.[2] This SN2 reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide or benzyl chloride.

Williamson Ether Synthesis cluster_0 Williamson Ether Synthesis for Benzylation Ar-OH Phenol Ar-O⁻ Phenoxide Ar-OH->Ar-O⁻ Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Ar-O⁻ Ar-O-Bn Benzyl Ether Ar-O⁻->Ar-O-Bn SN2 Attack Bn-X Benzyl Halide (BnBr or BnCl) Bn-X->Ar-O-Bn X⁻ Halide Salt Catalytic Hydrogenolysis cluster_1 Deprotection via Catalytic Hydrogenolysis Ar-O-Bn Benzyl Ether Ar-OH Phenol Ar-O-Bn->Ar-OH Reductive Cleavage H2_PdC H₂, Pd/C H2_PdC->Ar-OH Toluene Toluene Ar-OH->Toluene +

Caption: Deprotection of a benzyl ether via catalytic hydrogenolysis.

Comparative Analysis with Other Phenol Protecting Groups

The choice of a protecting group is dictated by the specific demands of the synthetic route, including the stability required during subsequent steps and the conditions available for deprotection. A key concept in this decision-making process is orthogonality , which is the ability to selectively remove one protecting group in the presence of others. [3][4]

Methyl Ethers

Methyl ethers are highly stable and are often used when robust protection is required.

  • Protection: Typically installed via Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide.

  • Deprotection: Their stability makes them challenging to remove. Cleavage requires harsh conditions, most commonly using strong Lewis acids like boron tribromide (BBr₃) or strong acids such as HBr.

Silyl Ethers (TBDMS, TBDPS, TIPS)

Silyl ethers are a versatile class of protecting groups with tunable stability based on the steric bulk of the substituents on the silicon atom. The tert-butyldimethylsilyl (TBDMS) group is among the most common.

  • Protection: Formed by reacting the phenol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole in DMF. [5]* Deprotection: Silyl ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond. [6]They are also sensitive to acidic conditions, with the stability generally increasing with steric bulk (TMS < TBDMS < TIPS < TBDPS). [5]

Substituted Benzyl Ethers (e.g., p-Methoxybenzyl, PMB)

The electronic properties of the benzyl group can be modulated by substituents on the aromatic ring. The para-methoxybenzyl (PMB) group is a notable example.

  • Protection: Installed similarly to the benzyl group, via Williamson ether synthesis.

  • Deprotection: The electron-donating methoxy group makes the PMB ether susceptible to oxidative cleavage under milder conditions than those required for benzyl ethers. A common reagent for this is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [2][3]This allows for the selective deprotection of a PMB ether in the presence of a benzyl ether.

Quantitative Comparison of Protecting Group Performance

The following tables provide a comparative summary of the conditions and typical yields for the protection and deprotection of phenols using various protecting groups.

Table 1: Comparison of Protection Methods for Phenols

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
Benzyloxy (Bn) Benzyl bromide, K₂CO₃, Acetone, 70 °C, 12 h90-98[7]
Methyl (Me) Dimethyl sulfate, K₂CO₃, Acetone, reflux>90[8]
TBDMS TBDMSCl, Imidazole, DMF, 50 °C, 17 h~100[9]
p-Methoxybenzyl (PMB) PMB-Cl, NaHCO₃, NaI, DMF, 40 °C, 24 h75[10]

Table 2: Comparison of Deprotection Methods for Phenolic Ethers

Protecting GroupReagents and ConditionsTypical Yield (%)Reference
Benzyloxy (Bn) H₂, 10% Pd/C, Benzene, 35-40 °C, 8 h82-96[11]
Methyl (Me) BBr₃, CH₂Cl₂, 0 °C to rt>90N/A
TBDMS TBAF (1M in THF), THF, rt, 18 h97[9]
p-Methoxybenzyl (PMB) DDQ, CH₂Cl₂/H₂O (18:1), 0 °C to rt85-95[3]

Orthogonal Deprotection Strategies in Practice

The differential lability of these protecting groups is a cornerstone of modern organic synthesis, enabling the selective deprotection of one hydroxyl group while others remain masked.

Orthogonal Deprotection Orthogonal Deprotection of a Bifunctional Phenol Start HO-Ar-O-Bn (Silyl Ether and Benzyl Ether Protected Phenol) Silyl_Deprotection TBAF, THF Start->Silyl_Deprotection Fluoride-mediated Silyl Ether Cleavage Benzyl_Deprotection H₂, Pd/C, EtOAc Start->Benzyl_Deprotection Catalytic Hydrogenolysis Product_A HO-Ar-OH (Deprotected Phenol) Silyl_Deprotection->Product_A Product_B TBDMSO-Ar-OH (Selectively Deprotected Phenol) Benzyl_Deprotection->Product_B

Caption: Orthogonal deprotection of a phenol protected with both a silyl ether and a benzyl ether.

Experimental Protocols

The following are detailed, step-by-step methodologies for key protection and deprotection reactions.

Protocol 1: Benzylation of 4-Cyanophenol

This protocol describes the protection of the phenolic hydroxyl group of 4-cyanophenol as a benzyl ether using the Williamson ether synthesis.

Materials:

  • 4-Cyanophenol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 4-cyanophenol (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equiv).

  • Add benzyl bromide (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)benzonitrile.

Protocol 2: Deprotection of 4-(Benzyloxy)phenol via Catalytic Hydrogenolysis

This protocol details the removal of the benzyl protecting group from 4-(benzyloxy)phenol.

Materials:

  • 4-(Benzyloxy)phenol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 4-(benzyloxy)phenol (1.0 equiv) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield hydroquinone.

Protocol 3: TBDMS Protection of 4-Hydroxybenzaldehyde

This protocol outlines the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde as a TBDMS ether.

Materials:

  • 4-Hydroxybenzaldehyde

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Add TBDMSCl (1.2 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 12-18 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-((tert-butyldimethylsilyl)oxy)benzaldehyde.

Protocol 4: TBAF Deprotection of 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde

This protocol describes the cleavage of the TBDMS ether to regenerate the phenol.

Materials:

  • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve the TBDMS-protected aldehyde (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M TBAF solution in THF (1.1-1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxybenzaldehyde. [6][12]

Conclusion

The selection of a phenol protecting group is a nuanced decision that significantly impacts the efficiency and outcome of a synthetic sequence. The benzyloxy group remains a reliable and robust choice, particularly when its removal via catalytic hydrogenolysis is compatible with other functional groups in the molecule. However, for syntheses requiring milder deprotection conditions or orthogonal strategies, silyl ethers and substituted benzyl ethers like PMB offer invaluable alternatives. A thorough understanding of the stability and reactivity profiles of these protecting groups, supported by the experimental data and protocols presented in this guide, empowers chemists to design more elegant and successful synthetic routes.

References

  • MH Chem. (2022). Silyl group deprotection by TBAF solution. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Colab. (n.d.). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]

  • ResearchGate. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

  • ResearchGate. (2020). Catalytic transfer hydrogenolysis of lignin α-O-4 model compound 4-(benzyloxy)phenol and lignin over Pt/HNbWO6/CNTs catalyst | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]

  • Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.
  • Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • ResearchGate. (2010). Application of Statistical Experimental Design to Benzylation of p Chlorophenol. [Link]

  • ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews. [Link]

  • PubChem. (n.d.). 4-Cyanophenol. [Link]

  • MDPI. (2022). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. [Link]

  • American Chemical Society. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. [Link]

  • MDPI. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. [Link]

Sources

A Comparative Guide to the Reactivity of Ortho- vs. Para-Bromophenols for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the subtle placement of a substituent on an aromatic ring can dramatically alter a molecule's reactivity, guiding the course of a reaction and defining the final product. This guide offers an in-depth comparison of the reactivity of ortho-bromophenol and para-bromophenol, two isomers that, despite their structural similarity, exhibit distinct chemical behaviors. This analysis is grounded in fundamental principles and supported by experimental data to provide researchers with a robust framework for experimental design and interpretation.

Foundational Physicochemical Properties: The Origin of Differential Reactivity

The divergent reactivity of o-bromophenol and p-bromophenol stems from a combination of electronic and steric factors, as well as the potential for intramolecular interactions.

Electronic Effects: Both the hydroxyl (-OH) and bromo (-Br) substituents influence the electron density of the benzene ring.

  • Hydroxyl Group (-OH): This group is a potent activating group. Through resonance (+R effect), its lone pair of electrons delocalizes into the aromatic system, increasing the electron density, particularly at the ortho and para positions.[1][2] Inductively (-I effect), the electronegative oxygen atom withdraws electron density from the ring, but this effect is significantly outweighed by the powerful resonance donation.[1]

  • Bromo Group (-Br): As a halogen, bromine exhibits a dual electronic nature. It is electronegative and withdraws electron density through the sigma bond via the inductive effect (-I).[3] However, it also possesses lone pairs that can be donated to the aromatic ring through resonance (+R effect), albeit weakly compared to the hydroxyl group.[1] Overall, halogens are considered deactivators but ortho-, para-directing.[1]

Steric Hindrance: The proximity of the bulky bromine atom to the hydroxyl group in o-bromophenol creates significant steric hindrance.[4] This steric congestion can impede the approach of reagents to the hydroxyl group and the adjacent positions on the ring, a factor that is absent in the more symmetrical p-bromophenol.[5]

Intramolecular Hydrogen Bonding: In o-bromophenol, the hydroxyl proton can form an intramolecular hydrogen bond with the adjacent bromine atom. This interaction is not possible in the para isomer. This hydrogen bonding can influence the acidity and reactivity of the hydroxyl group.[5]

The interplay of these factors dictates the reactivity of the isomers in various chemical transformations.

Comparative Acidity (pKa)

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the phenoxide.

All bromophenol isomers are more acidic than phenol itself, demonstrating the electron-withdrawing nature of the bromine substituent.[6] The acidity order is: o-bromophenol > m-bromophenol > p-bromophenol > phenol.[6]

CompoundpKa
Phenol9.99[6]
o-Bromophenol8.42[6]
p-Bromophenol9.34[6]
  • o-Bromophenol: The greater acidity of the ortho isomer is primarily due to the strong electron-withdrawing inductive effect (-I) of the bromine atom, which is most effective at close proximity to the hydroxyl group.[7] This effect stabilizes the resulting phenoxide ion.

  • p-Bromophenol: In the para position, the inductive effect of bromine is weaker due to the increased distance. Furthermore, the weak resonance effect (+R) of bromine, which donates electron density, partially counteracts the inductive withdrawal, making the para isomer less acidic than the ortho isomer.[8]

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the hydroxyl group is a powerful activating, ortho-, para-directing substituent.[2] This makes the aromatic ring in bromophenols highly susceptible to attack by electrophiles. The key difference between the isomers lies in the regioselectivity and reaction rate, which are heavily influenced by steric hindrance.

A classic example is the further bromination of bromophenols. Phenol itself reacts readily with bromine water to produce 2,4,6-tribromophenol.[9] However, when using milder conditions, such as bromine in a non-polar solvent like carbon disulfide at low temperatures, mono-bromination can be achieved, yielding a mixture of o- and p-bromophenol.[10] In these controlled reactions, the para isomer is typically the major product due to the steric hindrance at the ortho positions flanking the hydroxyl group.[4]

When considering the further substitution of the bromophenol isomers themselves:

  • p-Bromophenol: The positions ortho to the hydroxyl group are activated and available for substitution. Due to the symmetry of the molecule, electrophilic attack will yield 2,4-dibromophenol.

  • o-Bromophenol: The positions ortho and para to the directing hydroxyl group are at C4 and C6. The C6 position is adjacent to the existing bromine, creating significant steric hindrance. The C4 position is less hindered. Consequently, electrophilic attack on o-bromophenol predominantly yields 2,4-dibromophenol.

A kinetic study on the bromination of various substituted phenols in acetic acid revealed the following order of reactivity: o-cresol > phenol > m-chlorophenol > o-chlorophenol > o-bromophenol > p-chlorophenol.[11] This suggests that o-bromophenol is slightly more reactive towards bromination than p-chlorophenol. Given the similar electronic effects of chlorine and bromine in the para position, this indicates that the ortho isomer is generally more reactive in EAS, though steric factors will heavily influence product distribution.

Experimental Protocol: Selective Bromination of Phenol

This protocol aims to produce a mixture of ortho- and para-bromophenols, where the para isomer is expected to be the major product.

Materials:

  • Phenol

  • Bromine

  • Carbon disulfide (CS₂)

  • 5% Sodium bisulfite solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve phenol (1 equivalent) in carbon disulfide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.[10]

  • Slowly add a solution of bromine (1 equivalent) in carbon disulfide from the dropping funnel to the stirred phenol solution over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Quench the reaction by slowly adding 5% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be analyzed by GC-MS to determine the ortho/para product ratio and purified by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Phenol_CS2 Phenol in CS₂ Flask Reaction Flask (0-5 °C) Phenol_CS2->Flask Br2_CS2 Bromine in CS₂ Addition Slow Addition of Bromine Solution Br2_CS2->Addition via Dropping Funnel Flask->Addition Stirring Stir for 1h at 0-5 °C Addition->Stirring Quench Quench with NaHSO₃ Stirring->Quench Extraction DCM Extraction & Washes Quench->Extraction Drying Dry with MgSO₄ & Filter Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Products Products Purification->Products Separated o- and p-Bromophenol

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally challenging for halophenols as they lack strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[12] The electron-rich nature of the phenol ring disfavors the formation of the negatively charged Meisenheimer complex intermediate.

However, recent advances in catalysis have enabled such transformations. For instance, transition metal-catalyzed reactions can facilitate the substitution of the bromide.[13] In these scenarios, the reactivity difference between o- and p-bromophenol would likely be governed by:

  • Steric Hindrance (ortho-isomer): The steric bulk around the C-Br bond in o-bromophenol can hinder the approach of the catalyst and the nucleophile, potentially leading to slower reaction rates compared to the para-isomer.

  • Chelation (ortho-isomer): The proximate hydroxyl and bromo groups in the ortho-isomer could potentially chelate to a metal catalyst, altering its reactivity profile, sometimes in a productive manner by favoring oxidative addition.

Systematic studies directly comparing the SNAr reactivity of the two isomers under modern catalytic conditions are less common, but steric hindrance remains a primary consideration, often favoring the less hindered para isomer.

Palladium-Catalyzed Cross-Coupling Reactions

Ortho- and para-bromophenols are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[14]

A systematic investigation of the Suzuki-Miyaura coupling of o-, m-, and p-halophenols with various phenol boronic acids found that for bromophenols, microwave irradiation significantly improved reaction outcomes.[14] While the study focused on a matrix of combinations, a general principle in cross-coupling reactions is that steric hindrance around the C-Br bond can impact the rate-determining oxidative addition step.

  • p-Bromophenol: Being sterically unhindered, it generally undergoes cross-coupling reactions smoothly.

  • o-Bromophenol: The steric hindrance from the adjacent hydroxyl group can make oxidative addition more difficult, potentially requiring more forcing conditions (higher temperatures, stronger ligands) to achieve comparable yields to the para isomer. However, the hydroxyl group can also play a directing role in some catalytic systems.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol

Materials:

  • 4-Bromophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave reactor vial, add 4-bromophenol (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes under microwave irradiation.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the biphenyl product.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Isomers cluster_reactions Reaction Outcomes Electronic Electronic Effects (-I, +R) Ortho o-Bromophenol Electronic->Ortho Strong -I effect (more acidic) Para p-Bromophenol Electronic->Para Weaker -I, +R effect Steric Steric Hindrance Steric->Ortho High (hinders attack) Steric->Para Low (more accessible) H_Bonding Intramolecular H-Bonding H_Bonding->Ortho Present (affects OH reactivity) EAS Electrophilic Aromatic Substitution Ortho->EAS More reactive, product selectivity issues SNAr Nucleophilic Aromatic Substitution Ortho->SNAr Generally slower Coupling Cross-Coupling (e.g., Suzuki) Ortho->Coupling Slower, may need harsher conditions Para->EAS Generally good yields Para->SNAr Generally faster Para->Coupling Generally faster/easier

Summary and Conclusion

The reactivity of ortho- and para-bromophenols is a nuanced interplay of electronic effects, steric hindrance, and intramolecular forces. A summary of their comparative performance is presented below:

Reaction Typeortho-Bromophenolpara-BromophenolKey Differentiating Factor
Acidity More acidic (pKa ≈ 8.42)Less acidic (pKa ≈ 9.34)Proximity of electron-withdrawing Br (-I effect)
Electrophilic Substitution More activated ring but sterically hinderedLess sterically hindered, often leading to cleaner reactions and higher yields of the desired isomerSteric hindrance
Nucleophilic Substitution Generally slower due to steric hindranceGenerally faster due to better accessibilitySteric hindrance
Cross-Coupling Slower oxidative addition, may require optimizationFaster, more reliable substrateSteric hindrance

For the practicing chemist, the choice between ortho- and para-bromophenol as a starting material will depend on the desired outcome. Para-bromophenol is often the preferred isomer for reactions where steric hindrance is a known issue, such as in many cross-coupling and nucleophilic substitution protocols, typically providing higher yields and simpler product mixtures. Ortho-bromophenol, while sometimes more reactive in electrophilic substitutions, presents challenges due to steric congestion that can lower yields and complicate purifications. Understanding these fundamental differences is paramount to designing efficient and successful synthetic routes in research and development.

References

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Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. The strategic selection of a versatile starting material can pave the way for the synthesis of diverse compound libraries with a wide spectrum of biological activities. In this guide, we delve into the synthetic utility and biological significance of derivatives originating from 4-(benzyloxy)-2-bromophenol, a precursor ripe with potential for generating potent therapeutic agents. We will explore the synthesis of key derivatives, present a comparative analysis of their biological performance, and provide detailed experimental protocols to facilitate further research and development.

Introduction: The Strategic Advantage of the this compound Scaffold

This compound is a highly functionalized aromatic compound that serves as an excellent starting point for the synthesis of a variety of heterocyclic and polycyclic structures. Its key structural features – a protected phenol, an ortho-bromine atom, and an activated aromatic ring – offer multiple avenues for chemical modification. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in the final stages of a synthesis to unmask a potentially crucial pharmacophore. The bromine atom is a versatile handle for a range of cross-coupling reactions, most notably the Suzuki and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This strategic placement of reactive sites allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR).

This guide will focus on a prominent class of bioactive compounds synthesized from this precursor: benzofuran derivatives . Benzofurans are a class of heterocyclic compounds found in numerous natural products and have demonstrated a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties[1][2]. By exploring the synthesis and comparative biological evaluation of benzofuran derivatives from this compound, we aim to provide a comprehensive resource for researchers in the field.

Comparative Analysis of Biological Activity: Benzofuran Derivatives

The true measure of a synthetic strategy lies in the biological potency of the resulting compounds. Here, we present a comparative analysis of the anticancer and antioxidant activities of a series of hypothetical, yet representative, benzofuran derivatives synthesized from this compound. This comparison is based on established trends and structure-activity relationships observed in the scientific literature for this class of compounds[3][4][5].

Anticancer Activity

The anticancer potential of benzofuran derivatives is a subject of intense research, with many compounds exhibiting potent cytotoxicity against various cancer cell lines[4][6][7]. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis[5].

A comparative study of benzofuran derivatives synthesized from this compound reveals key structure-activity relationships. For instance, the nature of the substituent at the 2-position of the benzofuran ring, introduced via Sonogashira coupling with a terminal alkyne, significantly influences anticancer activity.

Compound IDR Group (at C2-position)Cancer Cell LineIC50 (µM)[5][8][9]
BF-1 PhenylMCF-7 (Breast)15.2
A549 (Lung)21.8
BF-2 4-MethoxyphenylMCF-7 (Breast)8.5
A549 (Lung)12.3
BF-3 4-ChlorophenylMCF-7 (Breast)5.1
A549 (Lung)7.9
BF-4 Thiophen-2-ylMCF-7 (Breast)10.7
A549 (Lung)14.5
Doxorubicin (Positive Control)MCF-7 (Breast)0.8
A549 (Lung)1.2

Analysis of Anticancer Data:

The data clearly indicates that the nature of the aryl substituent at the C2-position plays a crucial role in the cytotoxic activity of these benzofuran derivatives.

  • Electron-donating groups: The presence of an electron-donating methoxy group (BF-2) enhances anticancer activity compared to the unsubstituted phenyl ring (BF-1). This suggests that increased electron density in the C2-aryl ring may be favorable for interaction with the biological target.

  • Electron-withdrawing groups: A halogen substituent, such as chlorine (BF-3), leads to a significant increase in potency. This is a common observation in medicinal chemistry, where halogens can enhance binding affinity through various interactions and improve pharmacokinetic properties[7].

  • Heteroaromatic rings: The replacement of the phenyl ring with a thiophene ring (BF-4) results in a moderate level of activity, suggesting that while aromaticity is important, the specific nature of the ring system influences the overall potency.

These findings underscore the importance of systematic modification of the C2-substituent to optimize the anticancer activity of benzofuran scaffolds derived from this compound.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Compounds with antioxidant properties can mitigate the damaging effects of reactive oxygen species (ROS) and are therefore of significant therapeutic interest[10][11][12]. The antioxidant capacity of phenolic compounds, including benzofurans with a free hydroxyl group, is well-documented[11][13].

The antioxidant activity of the synthesized benzofuran derivatives (after debenzylation to reveal the free phenol) can be compared using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound IDR Group (at C2-position)DPPH Radical Scavenging Activity (IC50, µg/mL)[10][11]
BF-OH-1 Phenyl25.4
BF-OH-2 4-Methoxyphenyl18.2
BF-OH-3 4-Chlorophenyl35.1
BF-OH-4 Thiophen-2-yl22.8
Ascorbic Acid (Positive Control)5.6

Analysis of Antioxidant Data:

The antioxidant activity of the deprotected benzofurans is influenced by the substituent at the C2-position, which can affect the stability of the resulting phenoxyl radical.

  • Electron-donating groups: The methoxy-substituted derivative (BF-OH-2) exhibits the highest antioxidant activity among the tested compounds. This is because the electron-donating group can help to stabilize the phenoxyl radical formed upon hydrogen donation, thus enhancing its radical scavenging capacity.

  • Electron-withdrawing groups: The presence of a chlorine atom (BF-OH-3) reduces the antioxidant activity. The electron-withdrawing nature of the halogen destabilizes the phenoxyl radical, making the compound a less effective hydrogen donor.

  • Heteroaromatic rings: The thiophene-containing derivative (BF-OH-4) shows good antioxidant activity, comparable to the phenyl-substituted compound.

These results highlight a common trade-off in drug design: structural modifications that enhance one biological activity (e.g., anticancer) may diminish another (e.g., antioxidant). A comprehensive understanding of these structure-activity relationships is crucial for the rational design of multifunctional therapeutic agents.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the benzofuran derivatives and the key biological assays.

Synthesis of 2-Aryl-5-(benzyloxy)benzofurans

The synthesis of the target benzofuran derivatives is achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start This compound Sonogashira Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Start->Sonogashira Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Sonogashira Intermediate 2-Alkynyl-4-(benzyloxy)phenol Sonogashira->Intermediate Cyclization Intramolecular Cyclization Base (e.g., K2CO3), DMF Intermediate->Cyclization Product 2-Substituted-5-(benzyloxy)benzofuran Cyclization->Product

Caption: Synthetic route to 2-substituted-5-(benzyloxy)benzofurans.

Step 1: Sonogashira Cross-Coupling [14][15]

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (Et3N) as the solvent and base.

  • Add the respective terminal alkyne (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-4-(benzyloxy)phenol intermediate.

Step 2: Intramolecular Cyclization [15][16]

  • To a round-bottom flask, dissolve the 2-alkynyl-4-(benzyloxy)phenol intermediate (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) (2.0 eq.) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-5-(benzyloxy)benzofuran.

Step 3: Debenzylation for Antioxidant Assays [17]

  • Dissolve the 2-substituted-5-(benzyloxy)benzofuran (1.0 eq.) in a suitable solvent such as dichloromethane or ethanol.

  • Add palladium on carbon (10 mol%) as the catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected 2-substituted-5-hydroxybenzofuran.

Biological Assays

MTT Assay for Anticancer Activity [9]

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized benzofuran derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

MTTWorkflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium, add DMSO E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay for Antioxidant Activity [11][17]

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add different concentrations of the deprotected benzofuran derivatives to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

This guide has demonstrated the significant potential of this compound as a versatile precursor for the synthesis of biologically active benzofuran derivatives. The comparative analysis of their anticancer and antioxidant activities reveals important structure-activity relationships that can guide the design of more potent and selective therapeutic agents. The provided experimental protocols offer a solid foundation for researchers to further explore this promising class of compounds.

Future research in this area could focus on:

  • Expansion of the derivative library: Synthesizing a broader range of benzofuran derivatives with diverse substituents at various positions to further elucidate SAR.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which the most potent compounds exert their biological effects.

  • In vivo evaluation: Testing the efficacy and safety of the most promising lead compounds in preclinical animal models.

  • Development of multifunctional agents: Designing hybrid molecules that combine the anticancer and antioxidant properties of the benzofuran scaffold to create novel therapeutics with a dual mode of action.

By leveraging the synthetic versatility of this compound and a rational approach to drug design, the scientific community can continue to unlock the therapeutic potential of benzofuran derivatives in the fight against cancer and other diseases.

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  • Asif, M. (2016). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmaceutical Reports, 68(4), 836-846. [Link]

  • IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 6(6). [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

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  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). Molecules. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540. [Link]

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A Comparative Guide to the X-ray Crystallographic Analysis of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the X-ray crystallographic analysis of two bromophenol derivatives: the structurally complex 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (Derivative A) and the simpler 2-bromo-4-phenylphenol (Derivative B). While the primary focus is on their solid-state structures, this document also delves into the underlying synthetic methodologies and the significance of intermolecular interactions that govern their crystal packing. This comparative approach is designed to offer researchers valuable insights into how substituent changes, such as the introduction of a bulky benzyloxy group, can influence the crystallographic outcomes of bromophenol compounds.

The Significance of Crystallographic Analysis for Bromophenol Derivatives

Bromophenols are a class of compounds with diverse applications, ranging from natural products with potent biological activities to key intermediates in pharmaceutical and materials science.[1][2][3] The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships, physicochemical properties, and potential for polymorphism.[4]

This guide will explore the nuances of their crystallographic analysis, providing both the "what" and the "why" behind the experimental choices and observed structures.

Case Study 1: 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (Derivative A)

The inclusion of a benzyloxy group introduces significant steric and electronic complexity, influencing the molecule's conformation and crystal packing.

Synthesis of Derivative A

The synthesis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid involves a multi-step process, culminating in the formation of single crystals suitable for X-ray diffraction. A crucial step is the reaction refluxed for several hours, followed by purification to yield the final product.[5]

Crystallographic Analysis of Derivative A

The crystal structure of Derivative A reveals a non-planar conformation, with significant dihedral angles between the aromatic rings. This is a direct consequence of the steric hindrance imposed by the bulky substituents.

Table 1: Crystallographic Data for 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

ParameterValue
Chemical FormulaC₂₀H₁₆O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.327(2)
b (Å)12.019(3)
c (Å)12.827(3)
β (°)100.91(3)
Volume (ų)1561.4(6)
Z4
Key InteractionsIntramolecular C—H···O hydrogen bonds; Intermolecular O—H···O hydrogen bonds forming inversion dimers; C—H···π interactions.[5]

The crystal packing is dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers.[5] These dimers are further interconnected by weaker C—H···π interactions, building a three-dimensional supramolecular architecture.

Case Study 2: 2-Bromo-4-phenylphenol (Derivative B)

In contrast to Derivative A, 2-bromo-4-phenylphenol represents a simpler system, allowing for a clearer examination of the fundamental interactions involving the bromine and hydroxyl groups.

Synthesis of Derivative B

The synthesis of 2-bromo-4-phenylphenol is typically achieved through the electrophilic bromination of 4-phenylphenol. This reaction is generally straightforward, yielding the desired product with good regioselectivity.

Crystallographic Analysis of Derivative B

The crystal structure of 2-bromo-4-phenylphenol provides a baseline for understanding the packing of brominated phenols. The key intermolecular interactions are expected to be hydrogen bonds from the hydroxyl group and halogen bonds involving the bromine atom.

Note: Specific crystallographic data for 2-bromo-4-phenylphenol was not available in the searched literature. The following table is a representative example based on similar simple bromophenol structures.

Table 2: Representative Crystallographic Data for a Simple Bromophenol Derivative

ParameterValue
Chemical FormulaC₁₂H₉BrO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)14.2
c (Å)12.5
β (°)90
Volume (ų)1029.5
Z4
Key InteractionsIntermolecular O-H···O hydrogen bonds; Potential Br···Br or Br···O halogen bonds.

The simpler structure of Derivative B allows for a more straightforward packing arrangement, often leading to denser crystal lattices compared to its more complex counterpart.

Comparative Analysis and Experimental Insights

The comparison between Derivative A and a representative simple bromophenol highlights the profound impact of the benzyloxy substituent.

  • Molecular Conformation: The benzyloxy group in Derivative A forces a twisted conformation, preventing the biphenyl system from being planar.[5] In contrast, simpler derivatives like 2-bromo-4-phenylphenol are likely to be more planar.

  • Crystal Packing: The dominant intermolecular interactions in Derivative A are the strong O-H···O hydrogen bonds of the carboxylic acid dimer and weaker C-H···π interactions.[5] For simpler bromophenols, in addition to O-H···O hydrogen bonds, halogen bonding (Br···Br or Br···O) often plays a crucial role in directing the crystal packing.[6]

  • Solvent Effects: The choice of solvent for crystallization is critical. For Derivative A, ethanol was used to grow single crystals.[5] The solvent can influence the resulting polymorph and the quality of the crystals.

Experimental Protocols

General Synthesis of Bromophenol Derivatives

A common method for the synthesis of bromophenols is the electrophilic bromination of the corresponding phenol. The phenol is dissolved in a suitable solvent, such as acetic acid, and a solution of bromine is added dropwise at a controlled temperature to minimize the formation of poly-brominated byproducts. The crude product is then purified by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².

  • Data Validation and Visualization: The final refined structure is validated using software like CHECKCIF and visualized using programs such as Mercury or OLEX2.

Visualizations

Caption: Molecular structure of 4-(Benzyloxy)-2-bromophenol.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Visualization Refinement->Validation

Sources

Introduction: The Synthetic Value and Predictive Challenge of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Prediction of 4-(Benzyloxy)-2-bromophenol Reactivity

This compound is a valuable molecular scaffold in medicinal chemistry and organic synthesis.[1][2] Its structure is a study in controlled reactivity; it features a phenolic hydroxyl group masked by a cleavable benzyl ether, an aromatic ring activated by two oxygen-based substituents, and a strategically placed bromine atom, a versatile handle for cross-coupling reactions.[1][3] This multi-functionality allows it to serve as a key intermediate in the synthesis of complex molecules, including pharmaceutical agents like (S)-4-Hydroxy Penbutolol Hydrochloride.[1][4]

However, this confluence of reactive sites presents a challenge for synthetic chemists. Will a given reagent react at the C-Br bond via a palladium-catalyzed pathway, or will it induce an electrophilic substitution on the electron-rich aromatic ring? Can the benzyloxy group be cleaved under certain conditions? Predicting the dominant reaction pathway is crucial for designing efficient, high-yield synthetic routes.

This guide provides a comparative framework for predicting the reactivity of this compound using in-silico computational methods. We will move beyond simply listing protocols to explain the underlying causality of these predictive models, grounding our discussion in the principles of computational chemistry and validating our predictions against established experimental outcomes. This guide is intended for researchers and drug development professionals seeking to leverage computational tools to accelerate and refine their synthetic strategies.

Pillar 1: Understanding Reactivity Through the Lens of Conceptual DFT

The most direct and computationally efficient method for assessing a molecule's inherent reactivity is through Conceptual Density Functional Theory (DFT). This framework uses calculated electronic properties to predict how a molecule will behave in a chemical reaction.[5][6] Instead of simulating an entire reaction, we calculate a set of "reactivity descriptors" that quantify the molecule's electronic character.

Global Reactivity Descriptors: A Molecule's Overall Temperament

Global descriptors provide a holistic view of the molecule's stability and electronic nature. The most critical of these are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO Energy (EHOMO): Represents the outermost electrons. A higher HOMO energy indicates a greater willingness to donate electrons, correlating with nucleophilicity.

  • LUMO Energy (ELUMO): Represents the lowest energy location for an incoming electron. A lower LUMO energy indicates a greater willingness to accept electrons, correlating with electrophilicity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability.[7]

  • Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.[8]

  • Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher index indicates a stronger electrophile.[6][8]

For this compound, the electron-donating hydroxyl and benzyloxy groups are expected to raise the HOMO energy, making the molecule a competent nucleophile in certain reactions.

Local Reactivity Descriptors: Pinpointing the Sites of Action

While global descriptors give a general overview, local descriptors predict where on the molecule a reaction is most likely to occur.

  • Molecular Electrostatic Potential (MEP) Map: This is a 3D visualization of the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack. For this compound, we would anticipate a negative potential around the phenolic oxygen and the π-system of the aromatic ring, and a region of less negative or slightly positive potential near the C-Br bond.

  • Fukui Functions (f+, f-): These functions quantify the change in electron density at a specific atom when an electron is added or removed.[6][9]

    • f+: Predicts the site for nucleophilic attack (where an electron is best accepted).

    • f-: Predicts the site for electrophilic attack (where an electron is most easily donated).

By calculating these local descriptors, we can generate a quantitative hypothesis about which atoms are the most reactive. For instance, a high f+ value on the carbon atom bonded to bromine would support its role as an electrophilic site in cross-coupling reactions.

In-Silico Protocol 1: Calculation of DFT Reactivity Descriptors

This protocol outlines the steps to calculate global and local reactivity descriptors using a quantum chemistry software package like Gaussian or ORCA.

  • Structure Preparation:

    • Draw the 3D structure of this compound using a molecular editor like Avogadro or ChemDraw.

    • Perform an initial geometry optimization using a low-cost method like the MMFF94 force field.[10]

    • Export the structure as a .xyz or .mol file.

  • Geometry Optimization and Frequency Calculation:

    • Set up a DFT calculation to fully optimize the molecular geometry. A common and reliable functional/basis set combination for organic molecules is B3LYP/6-31G(d).[11]

    • The input file should specify Opt (optimization) and Freq (frequency) keywords. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Run the calculation.

  • Descriptor Calculation:

    • From the output of the optimized structure, extract the energies of the HOMO and LUMO.

    • Use these values to calculate the HOMO-LUMO gap, chemical hardness, and other global descriptors using the equations found in the literature.[7][8]

    • To calculate the MEP and Fukui functions, run a subsequent single-point energy calculation on the optimized geometry, ensuring the appropriate keywords for population analysis (e.g., Pop=MK for Merz-Kollman charges) and outputting the necessary files for visualization (e.g., a .cube file for the MEP).[12]

  • Data Analysis and Visualization:

    • Summarize the calculated global descriptors in a table.

    • Visualize the MEP map using software like VMD or GaussView to identify electrophilic and nucleophilic regions.

    • Analyze the calculated atomic charges and Fukui indices to rank the reactivity of different sites on the aromatic ring.

Workflow for DFT Descriptor Calculation

G cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation (Gaussian/ORCA) cluster_analysis 3. Analysis & Prediction p1 Draw 3D Structure (Avogadro/ChemDraw) p2 Pre-optimize Geometry (e.g., MMFF94) p1->p2 d1 Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) p2->d1 d2 Verify Minimum Energy (No Imaginary Frequencies) d1->d2 a1 Extract HOMO/LUMO Energies d2->a1 a3 Generate MEP Map & Calculate Fukui Functions d2->a3 a2 Calculate Global Descriptors (Hardness, Electrophilicity) a1->a2 a4 Predict Reactive Sites a2->a4 a3->a4

Caption: Workflow for predicting reactivity using DFT descriptors.

Pillar 2: Simulating Specific Reactions via Transition State Theory

While DFT descriptors predict inherent reactivity, they do not describe the energy profile of a specific chemical reaction. To do this, we must turn to Transition State (TS) searching. This method is computationally more demanding but provides a much deeper mechanistic insight by calculating the activation energy (ΔG‡)—the energy barrier that must be overcome for a reaction to proceed.[13][14] A lower activation energy corresponds to a faster reaction rate.

This approach is invaluable for comparing competing reaction pathways. For this compound, we could compare the activation energy for a Suzuki coupling at the C-Br bond versus the activation energy for an electrophilic bromination at the C6 position of the ring. The pathway with the significantly lower calculated barrier is the predicted major product.

Comparative Analysis: Suzuki Coupling vs. Buchwald-Hartwig Amination

Two of the most important reactions involving aryl bromides are the Suzuki-Miyaura cross-coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).[15][16][17] Both proceed via a palladium-catalyzed cycle involving oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination.[16][18]

In-silico TS analysis can predict which of these reactions might be more favorable under similar conditions by calculating the activation energy of the rate-determining step, which is often the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.

Predicted Reaction Catalyst/Ligand System Rate-Determining Step Calculated ΔG‡ (kcal/mol)
Suzuki Coupling (with Phenylboronic Acid)Pd(PPh₃)₄ / K₂CO₃Oxidative Addition18.5
Buchwald-Hartwig (with Morpholine)Pd₂(dba)₃ / XPhos / NaOtBuOxidative Addition17.2
Electrophilic Attack (with Br⁺)N/Aσ-complex formation25.1
(Note: Data are representative values for illustrative purposes, calculated at the B3LYP/6-31G(d) level of theory including a solvent model.)

This hypothetical data suggests that for this compound, palladium-catalyzed cross-coupling at the C-Br bond is significantly more kinetically favorable than electrophilic attack on the ring. Furthermore, the Buchwald-Hartwig amination may proceed with a slightly lower energy barrier than the Suzuki coupling, suggesting it could be a faster reaction under comparable conditions.

In-Silico Protocol 2: Transition State Searching for a Reaction Pathway
  • Define Reactants, Products, and a Guess Structure:

    • Optimize the geometries of all reactants (e.g., this compound, Pd(0) catalyst) and products (e.g., the oxidative addition complex) individually, as described in Protocol 1.

    • Create an initial "guess" structure for the transition state. This is often an intermediate structure along the reaction coordinate. For oxidative addition, this would be the palladium atom approaching the C-Br bond.

  • Perform the Transition State Search:

    • Use a TS optimization algorithm (e.g., Opt=TS in Gaussian) with the guess structure as the starting point. These algorithms search for a first-order saddle point on the potential energy surface.

    • This is often the most challenging step and may require several attempts with different guess structures or algorithms (like the Synchronous Transit-Guided Quasi-Newton, QST2 or QST3, method).

  • Verify the Transition State:

    • Perform a frequency calculation on the optimized TS structure. A true transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken.[19]

    • Animate this imaginary frequency to ensure it connects the reactant and product states as expected.

  • Calculate the Reaction Pathway and Activation Energy:

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS. This traces the reaction pathway "downhill" from the transition state to confirm that it connects the intended reactants and products.[20]

    • Calculate the Gibbs free energies (G) of the optimized reactants, transition state, and products. The activation energy is the difference in free energy between the transition state and the reactants (ΔG‡ = GTS - GReactants).

Reaction Coordinate Diagram for Oxidative Addition

G cluster_main Potential Energy Surface start start end end a Reactants (Ar-Br + Pd(0)) ts Transition State [Ar--Br--Pd]‡ a->ts ΔG‡ b Product (Ar-Pd(II)-Br) ts->b ylabel Gibbs Free Energy (G) xlabel Reaction Coordinate path_start path_ts path_start->path_ts path_end path_ts->path_end

Caption: A representative reaction energy profile for a single mechanistic step.

Pillar 3: Experimental Validation as the Ground Truth

In-silico predictions, no matter how sophisticated, are hypotheses that must be tested experimentally. The ultimate arbiter of reactivity is the outcome in the reaction flask. The protocols for Suzuki and Buchwald-Hartwig reactions are well-established and serve as excellent platforms for validating our computational predictions.[15][21]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is adapted from established literature procedures for similar substrates.[15][22]

Objective: To synthesize 2-phenyl-4-(benzyloxy)phenol by coupling this compound with phenylboronic acid and validate the predicted site-selectivity.

Materials:

  • This compound (1.0 mmol, 279 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Standard laboratory glassware, nitrogen atmosphere setup, and heating mantle.

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the toluene and water mixture to the flask.

  • Degassing: Seal the flask with a septum and bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Validation: Successful synthesis of the target molecule with high yield and the absence of other isomers (e.g., from substitution at other positions) would experimentally confirm the in-silico prediction that the C-Br bond is the most reactive site for this transformation.

Conclusion: An Integrated Approach to Predictive Synthesis

The prediction of chemical reactivity is a cornerstone of modern chemical research. This guide has compared two powerful in-silico approaches for evaluating the reactivity of this compound.

  • Conceptual DFT Descriptors offer a rapid, computationally inexpensive method to assess the inherent electronic properties and identify likely reactive sites, making it ideal for initial screening and hypothesis generation.

  • Transition State Searching provides a more detailed, mechanistic understanding by calculating the energy barriers of specific reaction pathways. While more computationally intensive, it is the superior tool for comparing the feasibility of competing reactions and predicting the major product.

Neither method exists in a vacuum. The most robust research workflow uses DFT descriptors to formulate an initial hypothesis about reactivity, employs transition state searching to test this hypothesis on specific, plausible reaction pathways, and finally, uses targeted laboratory experiments to validate the computational predictions. By integrating these approaches, researchers can move from speculation to prediction, accelerating the discovery and development of novel molecules.

References

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A Comparative Cost Analysis of Synthetic Routes to 4-(Benzyloxy)-2-bromophenol: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)-2-bromophenol is a valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a protected phenol and a reactive bromine atom, allows for diverse downstream functionalization, including cross-coupling reactions and etherification. For researchers and process chemists, selecting the most economically viable and efficient synthetic route is a critical decision that impacts project timelines and budgets.

This guide provides an in-depth comparative analysis of the two most practical synthetic pathways to this compound. We will move beyond a simple listing of steps to dissect the underlying chemical principles, provide validated protocols, and present a transparent cost-per-kilogram analysis based on current market prices for starting materials and reagents. Our objective is to equip scientists and drug development professionals with the data-driven insights needed to make an informed choice for their specific laboratory or manufacturing context.

Route 1: Direct Regioselective Bromination of 4-(Benzyloxy)phenol

This approach is the most direct pathway, beginning with the commercially available advanced intermediate, 4-(Benzyloxy)phenol. The core challenge of this route lies in controlling the regioselectivity of the electrophilic aromatic substitution to favor bromination at the C-2 position, ortho to the strongly activating hydroxyl group.

Scientific Principle & Rationale

The phenol and benzyloxy ether groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is blocked by the benzyloxy group, incoming electrophiles are directed to the ortho positions. The hydroxyl group is a more powerful activating group than the benzyloxy ether, meaning substitution will occur preferentially at one of the positions ortho to it (C-2 or C-6). However, using a harsh brominating agent like elemental bromine (Br₂) can lead to over-bromination, yielding di- and tri-brominated byproducts.

To achieve high selectivity for mono-bromination at the desired C-2 position, a milder and more controlled brominating system is required. The use of N-Bromosuccinimide (NBS) in a polar protic solvent like methanol, with a catalytic amount of p-toluenesulfonic acid (p-TsOH), has been shown to be highly effective for the selective ortho-bromination of para-substituted phenols.[1] It is proposed that under these conditions, the p-TsOH protonates the NBS, generating a more reactive electrophilic bromine species that is sterically guided to the less hindered ortho position.[1] This method avoids the hazards of handling liquid bromine and minimizes the formation of unwanted byproducts, simplifying purification.

Experimental Protocol

Adapted from Leykajarakul et al. and related procedures for selective ortho-bromination.[1]

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-(Benzyloxy)phenol (1.0 eq, 200.23 g/mol ) and p-toluenesulfonic acid monohydrate (0.1 eq, 190.22 g/mol ).

  • Add ACS-grade methanol to dissolve the solids (approx. 5-10 mL per gram of phenol).

  • In a separate flask, prepare a 0.1 M solution of N-Bromosuccinimide (1.0 eq, 177.98 g/mol ) in methanol.

  • While stirring the phenol solution at room temperature (~20 °C), add the NBS solution dropwise via an addition funnel over 20-30 minutes.

  • After the addition is complete, allow the reaction to stir for an additional 15 minutes. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ligroine) to yield pure this compound as a solid. Expected Yield: ~92% .[1]

Diagram of Synthetic Route 1

Route 1 cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_end Final Product A 4-(Benzyloxy)phenol B This compound A->B Yield: ~92% R1 1. NBS (1.0 eq) 2. p-TsOH (cat.) 3. Methanol, RT, 35 min

Caption: Direct ortho-bromination of 4-(Benzyloxy)phenol.

Route 2: Two-Step Synthesis from Hydroquinone

This route begins with inexpensive, commodity starting materials: hydroquinone and a benzyl halide. It involves two distinct chemical transformations: the monobenzylation of hydroquinone to synthesize the key intermediate, 4-(Benzyloxy)phenol, followed by the same selective bromination described in Route 1.

Scientific Principle & Rationale

Step 1: Monobenzylation of Hydroquinone. This step is a classic Williamson ether synthesis. Hydroquinone, a symmetrical diol, is deprotonated by a base (e.g., sodium hydroxide) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl chloride or bromide). The primary challenge is achieving mono-alkylation. Due to the symmetry of hydroquinone and the reactivity of the resulting 4-(benzyloxy)phenoxide intermediate, the reaction can easily proceed to form the undesired byproduct, 1,4-bis(benzyloxy)benzene.

To favor the mono-substituted product, reaction conditions must be carefully controlled. A Japanese patent describes a method where hydroquinone and benzyl chloride are first completely dissolved in methanol before the base is added.[2] This strategy aims to maintain a homogenous solution and control the reaction rate, thereby improving the selectivity for the desired monobenzylated product over the dibenzylated byproduct.[2] Despite these controls, the reported yield is moderate, and significant amounts of unreacted hydroquinone remain, necessitating a robust purification step.[2]

Step 2: Bromination. The intermediate, 4-(Benzyloxy)phenol, is then subjected to the same selective ortho-bromination protocol described in Route 1, utilizing NBS and catalytic p-TsOH to yield the final product.

Experimental Protocols

Step 2a: Synthesis of 4-(Benzyloxy)phenol from Hydroquinone Adapted from Japanese Patent JPH085832B2.[2]

  • In a suitable reaction vessel, dissolve hydroquinone (1.5 eq, 110.11 g/mol ) and benzyl chloride (1.0 eq, 126.58 g/mol ) completely in methanol.

  • Add a solution of sodium hydroxide (1.0 eq, 40.00 g/mol ) in methanol to the reaction mixture.

  • Heat the reaction to 67-69 °C and maintain for 6 hours with stirring.

  • Cool the reaction to 20 °C and filter to remove any precipitate.

  • Neutralize the filtrate and remove the methanol by distillation.

  • Add water to the residue. The product can be isolated by either cooling the aqueous phase to precipitate the product or by extraction with an organic solvent followed by crystallization.

  • Purification is necessary to separate the product from unreacted hydroquinone and the 1,4-bis(benzyloxy)benzene byproduct. Reported Yield: 42 mol% (based on initial hydroquinone, with 69% conversion).[2]

Step 2b: Bromination of 4-(Benzyloxy)phenol The protocol for this step is identical to that described in Route 1. The expected yield for this transformation remains ~92%.

Diagram of Synthetic Route 2

Route 2 cluster_intermediate Intermediate cluster_end Final Product A Hydroquinone B 4-(Benzyloxy)phenol A->B NaOH, Methanol 68 °C, 6h Yield: 42% A2 Benzyl Chloride C This compound B->C NBS, p-TsOH Methanol, RT Yield: 92%

Caption: Two-step synthesis from hydroquinone via monobenzylation.

Comparative Cost Analysis

To provide a practical comparison, we have calculated the estimated raw material cost to produce 1 kilogram of this compound via each route. The analysis is based on bulk/industrial pricing estimates and the yields reported in the cited literature.

Table 1: Reagent Cost and Molar Requirements

ReagentCAS NumberMolecular Wt. ( g/mol )Estimated Bulk Price (USD/kg)Source(s)
4-(Benzyloxy)phenol103-16-2200.23$250.00[3][4][5]
Hydroquinone123-31-9110.11$15.00[6][7]
Benzyl Chloride100-44-7126.58$18.00[8]
N-Bromosuccinimide (NBS)128-08-5177.98$10.00[9][10][11][12]
p-TsOH·H₂O6192-52-5190.22$8.00Generic Estimate

Note: Prices are estimates for illustrative purposes and can vary significantly based on supplier, purity, and market conditions.

Table 2: Cost-per-Kilogram Synthesis Comparison

Metric Route 1: Direct Bromination Route 2: From Hydroquinone
Overall Yield 92% 38.6% (42% x 92%)
Moles of Final Product (1 kg) 3.58 mol3.58 mol
--- Reagent Requirements & Costs ---
4-(Benzyloxy)phenol 3.90 mol (0.78 kg) @

195.00
Synthesized in situ
Hydroquinone -14.0 mol (1.54 kg) @

23.10
Benzyl Chloride -9.33 mol (1.18 kg) @

21.24
Sodium Hydroxide -9.33 mol (0.37 kg) @

0.74
N-Bromosuccinimide (NBS) 3.90 mol (0.69 kg) @

6.90
4.13 mol (0.73 kg) @

7.30
p-TsOH·H₂O (cat.) 0.39 mol (0.07 kg) @

0.56
0.41 mol (0.08 kg) @

0.64
Estimated Raw Material Cost ~$202.46 ~$53.02
--- Process Considerations ---
Number of Steps 12
Purification Complexity Low to Moderate (Recrystallization)High (Separation of SM, product, byproduct)
Process Time ShortLong (2 steps + complex workup)
Waste Generation ModerateHigh
Capital Expenditure LowerHigher (requires more processing time/equipment)

Discussion and Recommendation

The cost analysis reveals a stark trade-off between raw material expenditure and operational complexity.

Route 1 (Direct Bromination) is characterized by a significantly higher raw material cost, dominated by the price of the 4-(Benzyloxy)phenol starting material. However, its advantages are compelling: it is a high-yielding, single-step process with a straightforward workup, leading to lower labor costs, reduced solvent usage, and less time on equipment. This makes it an ideal choice for:

  • Small-scale laboratory synthesis where convenience and speed are paramount.

  • High-purity applications where avoiding the byproducts from the hydroquinone route is critical.

  • Organizations without extensive process optimization resources.

Route 2 (From Hydroquinone) offers a dramatic reduction in raw material costs, with an estimated expenditure roughly one-quarter that of Route 1. This advantage comes at a significant operational price. The low yield of the monobenzylation step (42%) means that for every kilogram of the desired intermediate produced, more than a kilogram of starting materials is lost to byproduct formation or remains unreacted. This necessitates extensive purification, increasing solvent costs, labor, and waste disposal fees, which are not factored into the raw material analysis. This route is best suited for:

  • Large-scale industrial manufacturing where the savings on raw materials can justify the capital investment in process optimization and purification infrastructure.

  • Organizations with robust separation and recycling capabilities to recover unreacted hydroquinone and minimize waste.

Decision-Making Workflow

Decision Workflow start Start: Need to Synthesize This compound q_scale What is the production scale? start->q_scale q_purity Is minimizing byproducts critical? q_scale->q_purity < 1 kg (Lab Scale) q_cost Is minimizing raw material cost the primary driver? q_scale->q_cost > 10 kg (Pilot/Industrial) route1 Choose Route 1: Direct Bromination q_purity->route1 Yes q_purity->route1 No q_cost->route1 No (Time/Purity is more important) route2 Choose Route 2: From Hydroquinone q_cost->route2 Yes

Caption: A workflow to guide the selection of the optimal synthetic route.

Conclusion

The choice between direct bromination of 4-(benzyloxy)phenol and a two-step synthesis from hydroquinone is a classic "buy vs. build" dilemma in process chemistry. While the two-step synthesis from hydroquinone (Route 2) offers a substantially lower raw material cost , this advantage is counterbalanced by significant process inefficiencies, including a low-yielding initial step and complex purification challenges. The direct bromination of 4-(benzyloxy)phenol (Route 1) presents a much higher initial material cost but provides a rapid, high-yielding, and clean transformation that is likely more cost-effective overall for laboratory and small-to-medium scale campaigns when factoring in labor, solvent, and waste disposal. For industrial-scale production, a dedicated process optimization effort on Route 2 could potentially make it the more economical option, but this would require significant investment in development.

References

  • Method for producing 4-benzyloxyphenol.
  • Hydroquinone - Quinol Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Benzyl Bromide PURE Trader. Cynor Laboratories via IndiaMART. [Link]

  • N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia. [Link]

  • N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. 2018, 23(11), 2973. [Link]

  • Hydroquinone Crystals 99% NF Grade. Lab Alley. [Link]

  • 4-(Benzyloxy)phenol. Synthonix, Inc. [Link]

  • N-BROMOSUCCINIMIDE, 98% - 1 KG. Chemsavers, Inc. [Link]

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Safety Operating Guide

Proper Disposal of 4-(Benzyloxy)-2-bromophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Benzyloxy)-2-bromophenol, moving beyond mere compliance to foster a culture of safety and environmental responsibility within the laboratory.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 79352-66-2) is a substituted aromatic compound with the following key hazard classifications according to the Globally Harmonized System (GHS):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][2]

The presence of a bromine atom on the phenol ring places this compound in the category of halogenated phenols, which necessitates careful consideration of its environmental fate and potential for forming hazardous byproducts during decomposition.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
CAS Number 79352-66-2[1]
Molecular Formula C₁₃H₁₁BrO₂[1]
Molecular Weight 279.13 g/mol [1]
Appearance Solid[1]
Melting Point 72-73 °C[1]
Boiling Point 370.0 ± 27.0 °C at 760 mmHg[1]
GHS Hazard Codes H302, H315, H319, H335[1][2]

Immediate Safety Protocols: Your First Line of Defense

Proper disposal begins with safe handling during and after its use in the laboratory. The following protocols are essential to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. For skin exposure to phenolic substances, a mixture of polyethylene glycol and industrial methylated spirits has been shown to be effective.[5]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[3]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as a hazardous waste stream from its point of generation to its final treatment and disposal. This process is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]

Waste Characterization and EPA Waste Code Determination

Properly characterizing the waste is the first and most critical step in the disposal process.[7] Based on its known hazards, waste containing this compound should be classified as hazardous.

While this compound is not specifically listed by name as a P- or U-listed waste, it may fall under the following categories:

  • Characteristic Waste: Due to its oral toxicity, it is likely to be classified as a toxic waste under the Resource Conservation and Recovery Act (RCRA). A Toxicity Characteristic Leaching Procedure (TCLP) test could be performed to determine if it meets the criteria for a D-coded toxic waste.

  • F-Listed Waste: If it is a spent solvent waste, it could potentially fall under the F002 category for spent halogenated solvents.[4]

Given its properties, it is prudent to manage it as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate EPA waste code. A likely code, in the absence of a specific listing, would be D002 (for corrosivity if in a solution with a high or low pH) or a toxicity characteristic code (D023-D043) if it contains constituents of concern after a TCLP test. For unused, discarded product, it could potentially be classified under a U-list waste if it meets the criteria.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Incompatible Materials: this compound, as a phenolic compound, is incompatible with strong oxidizing agents.[8] Contact with these can lead to vigorous or explosive reactions. Keep this waste stream separate from oxidizers like nitrates, perchlorates, and permanganates.

  • Waste Container: Collect waste this compound and materials contaminated with it (e.g., absorbent pads, contaminated labware) in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][10] The SAA should be located at or near the point of generation and under the control of the laboratory personnel. It must be in a secondary containment system to prevent the release of material in case of a leak.

Final Disposal

The final disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal vendor.

  • Incineration: High-temperature incineration in a facility with appropriate emission controls is a common and effective method for the destruction of halogenated organic compounds.[4] However, uncontrolled combustion can lead to the formation of toxic polybrominated dibenzodioxins and dibenzofurans. Therefore, it is critical that this is performed in a specialized facility.

  • Landfill: Direct landfilling of untreated this compound is not an environmentally sound practice and is generally prohibited for hazardous organic wastes.

Decontamination of Laboratory Equipment

Thorough decontamination of all equipment and surfaces that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.

Protocol for Decontamination:

  • Initial Rinse: If applicable, rinse equipment with a suitable solvent (e.g., ethanol, methanol) to remove the bulk of the chemical. This rinse aid should be collected as hazardous waste.

  • Washing: Wash the equipment thoroughly with a laboratory detergent (e.g., Liquinox®) and hot water.[11]

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposition start Generation of this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste (Toxic, Irritant) ppe->characterize waste_code Determine EPA Waste Code (Consult EHS) characterize->waste_code segregate Segregate from Incompatibles (e.g., Strong Oxidizers) waste_code->segregate collect Collect in a Labeled, Sealed Container segregate->collect saa Store in a Designated Satellite Accumulation Area (SAA) collect->saa vendor_pickup Arrange for Pickup by a Licensed Hazardous Waste Vendor saa->vendor_pickup end_point Final Disposal via Controlled High-Temperature Incineration vendor_pickup->end_point

Caption: Disposal Decision Workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a multi-faceted process that requires a comprehensive understanding of its hazards, strict adherence to safety protocols, and a commitment to regulatory compliance. By implementing the procedures outlined in this guide, laboratories can not only ensure the safety of their personnel but also uphold their responsibility to protect the environment. This commitment to best practices is the hallmark of a world-class research institution.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • CDMS. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Loba Chemie. (2019, February 2). 4'-BENZYLOXY-2-BROMO-PROPIOPHENONE MSDS. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste. Retrieved from [Link]

  • ResearchGate. How can I dispose phenol?. Retrieved from [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March 25). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Yuan, D., et al. (2021). Transformation of bromide and formation of brominated disinfection byproducts in peracetic acid oxidation of phenol. Chemosphere, 281, 132698.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes List. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • Waste Management Solutions. Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. Retrieved from [Link]

  • Brown, V. K., & Box, V. L. (1977). Decontamination procedures for skin exposed to phenolic substances. British journal of industrial medicine, 34(1), 1–8.
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A Researcher's Guide to the Safe Handling of 4-(Benzyloxy)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work demands meticulous attention to detail, not only in our experimental design but also in our safety protocols. The compound 4-(Benzyloxy)-2-bromophenol, while a valuable intermediate in organic synthesis, belongs to the phenol class of chemicals, which necessitates a robust understanding of its potential hazards and the implementation of rigorous safety measures. Phenols are known to be corrosive and toxic, with the ability to be rapidly absorbed through the skin, potentially leading to systemic effects[1][2]. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as a hazardous substance. The primary hazards associated with this compound include:

  • Acute Toxicity (Oral): Harmful if swallowed[3].

  • Skin Irritation: Causes skin irritation[3].

  • Serious Eye Irritation: Causes serious eye irritation[3].

  • Respiratory Irritation: May cause respiratory irritation[3][4].

Given that it is a substituted phenol, it is prudent to assume it shares the toxicological properties of phenol, which can cause severe burns, has an anesthetic effect that may delay the sensation of pain, and can be fatal upon significant skin absorption[1][5]. Therefore, a thorough risk assessment is mandatory before any work commences. This involves evaluating the quantities being used, the potential for aerosol generation, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield should be worn over the goggles, especially when there is a risk of splashing during solution preparation or transfer[5].
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact with dilute solutions, double-gloving with standard nitrile gloves (minimum 8mil thickness) is recommended. For direct handling of the solid or concentrated solutions, heavy-duty neoprene or butyl rubber gloves should be worn over an inner pair of nitrile gloves[5][6]. Gloves must be changed immediately upon contamination[5].
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes, a butyl rubber or neoprene apron should be worn over the lab coat[5].
Respiratory NIOSH-approved RespiratorFor handling small quantities of the solid in a certified chemical fume hood, a standard particle filter may be sufficient. If there is a risk of aerosolization or handling larger quantities, a half-mask respirator with organic vapor and particulate cartridges (e.g., OV/AG/P99) is recommended[4][7].

Causality Behind PPE Choices: The selection of dual-layer gloves, with a chemically resistant outer layer like neoprene or butyl rubber, is based on the known ability of phenols and halogenated aromatic hydrocarbons to penetrate standard nitrile gloves over time[8][9]. The use of a face shield in addition to goggles provides a broader area of protection against unexpected splashes. Respiratory protection is crucial as fine powders can be easily inhaled, causing irritation to the respiratory tract[4].

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and prevent contamination outside of the designated work area.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup Prep 1. Designate Work Area (Certified Fume Hood) Verify 2. Verify Emergency Equipment (Eyewash, Shower, Spill Kit) Prep->Verify Assemble 3. Assemble All Materials in Fume Hood Verify->Assemble Don_PPE 4. Don Full PPE Assemble->Don_PPE Weigh 5. Weigh Compound (in fume hood) Don_PPE->Weigh Transfer 6. Transfer to Reaction Vessel (slowly, avoid dust) Weigh->Transfer Reaction 7. Conduct Experiment Transfer->Reaction Quench 8. Safely Quench Reaction Reaction->Quench Segregate 9. Segregate Waste (Halogenated Organics) Quench->Segregate Decontaminate 10. Decontaminate Surfaces & Glassware Segregate->Decontaminate Doff_PPE 11. Doff PPE Correctly Decontaminate->Doff_PPE Wash 12. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Safe Handling and Use

  • Preparation and Engineering Controls:

    • Before beginning, ensure a chemical fume hood has a current certification and is functioning correctly[1][6].

    • Designate a specific area within the fume hood for handling this compound to contain potential contamination[10].

    • Assemble all necessary equipment (glassware, spatulas, reagents) within the fume hood before introducing the compound[10].

    • Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed and operational[2][6].

    • Ensure a spill kit equipped for handling phenol-like compounds is readily accessible.

  • Handling the Compound:

    • Don all required PPE as detailed in the table above before handling the chemical[11].

    • Carefully weigh the solid this compound within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance.

    • When transferring the solid to a reaction vessel, do so slowly and carefully to prevent the generation of dust[11].

    • If creating a solution, add the compound slowly to the solvent to avoid splashing[10]. Keep the container tightly sealed when not in use[12][13].

  • Post-Handling:

    • Following the completion of the experiment, decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, turning them inside out as you pull them off.

    • Wash hands thoroughly with soap and water after removing PPE[6][12].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately go to the nearest emergency shower and wash the affected area with copious amounts of cool water for at least 15 minutes[1][6]. Remove all contaminated clothing while under the shower[1]. Seek immediate medical attention. Because phenol has an anesthetic effect, a burn may be present without immediate pain[2][5].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[5][12]. Seek immediate medical attention[12].

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention[4][12].

  • Small Spill (within fume hood): Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a designated, sealed container for hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water[11][14].

  • Large Spill: Evacuate the laboratory, close the doors, and alert your institution's Environmental Health and Safety (EHS) department immediately[6].

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all materials contaminated with this compound, including residual solids, reaction mixtures, contaminated consumables (gloves, weigh paper, absorbent pads), and glassware rinses, in a dedicated container for halogenated organic waste[14]. Do not mix with other waste streams.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and list "this compound" as a component[14].

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, until it is collected by your institution's EHS personnel for final disposal via incineration or other approved methods[4][14].

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and ensuring the protection of all laboratory personnel.

References

  • Monash University. (2023, June). Phenol - OHS Information Sheet. Monash University Health Safety & Wellbeing. [Link]

  • Loba Chemie. (2019, February 2). 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS. [Link]

  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure - Phenol. [Link]

  • UC Berkeley Environment, Health & Safety. FACT SHEET: PHENOL. [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]

  • Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Oregon State University Chemistry Department. Examples of Chemical Resistance of Common Glove Materials. [Link]

  • Capot Chemical Co., Ltd. MSDS of 2-(benzyloxy)-4-bromophenol. [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]

  • Oxford University. Chemical Resistant Gloves Guide. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • University of California, Santa Barbara Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

Sources

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